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Core Science & Biosynthesis

Foundational

Technical Monograph: tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

Structure, Synthesis, and Conformational Dynamics Executive Summary The tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate scaffold represents a critical structural motif in modern medicinal chemistry, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Conformational Dynamics

Executive Summary

The tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of protease inhibitors and GPCR ligands. The seven-membered azepane ring offers a unique volume occupancy compared to the more common pyrrolidine (5-membered) and piperidine (6-membered) rings. However, its inherent conformational flexibility poses a challenge for entropic binding penalties.

The introduction of a vicinal fluoro-hydrin moiety (F at C4, OH at C3) serves two pivotal roles:

  • Conformational Locking: The high electronegativity of fluorine induces a gauche preference relative to the vicinal hydroxyl or amine groups, restricting the flexible azepane ring into a defined energy minimum.

  • Physicochemical Modulation: The fluorine atom lowers the pKa of the adjacent hydroxyl group (via inductive withdrawal), potentially altering hydrogen bond donor capability while increasing metabolic stability against oxidation.

This guide details the synthesis, structural analysis, and characterization of this molecule, focusing on the trans-diastereomer, which is the kinetic product of standard nucleophilic epoxide opening.

Structural Dynamics & Stereochemistry

The Fluorine Gauche Effect in Azepanes

Unlike cyclohexane chairs which flip between two defined conformers, the azepane ring exists in a pseudorotational cycle involving twist-chair (TC) and twist-boat (TB) forms.

In the 4-fluoro-3-hydroxy system, the relative stereochemistry (cis vs. trans) dictates the dominant conformer.

  • Trans-configuration: The C–F and C–O bonds align to maximize the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ). Furthermore, an intramolecular hydrogen bond (IMHB) between
    
    
    and
    
    
    is possible in non-polar media, though weaker than OH···N interactions.
  • Dipole Minimization: The tert-butyl carbamate (Boc) group at N1 creates a significant dipole. The ring puckers to minimize the vector sum of the N-Boc, C-F, and C-O dipoles.

Conformation Azepane Azepane Scaffold (High Entropy) Subst 3-OH, 4-F Substitution Azepane->Subst Functionalization Gauche Gauche Effect (σC-H → σ*C-F) Subst->Gauche Electronic IMHB Intramolecular H-Bond (OH ··· F) Subst->IMHB Steric/Electrostatic Locked Conformationally Restricted State Gauche->Locked Stabilization IMHB->Locked Stabilization

Figure 1: Mechanistic flow of conformational restriction induced by vicinal fluoro-hydroxy substitution.

Synthetic Protocol

The most robust, self-validating route to this scaffold utilizes a Ring-Closing Metathesis (RCM) approach followed by nucleophilic epoxide opening . This modular strategy avoids the complex ring-expansion of chiral prolinols and allows for easier scale-up.

Phase 1: Construction of the Azepene Precursor

Reaction: RCM of diallylamine derivative. Catalyst: Grubbs II (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).

  • Substrate: N-Boc-diallylamine (commercially available or synthesized via allylation of allylamine).

  • Conditions: DCM (0.01 M dilution to favor cyclization over polymerization), Reflux, 12h.

  • Product: tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (1 ).

Phase 2: Stereoselective Epoxidation

Reaction: Prilezhaev Reaction. Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).

  • Dissolve 1 in DCM at 0°C.

  • Add m-CPBA (1.2 equiv) portion-wise.

  • Mechanism: The syn-addition of oxygen occurs.[1] Due to the N-Boc group's steric bulk, the epoxide forms predominantly trans to the bulky tert-butyl group in the transition state, though selectivity in flexible rings is moderate.

  • Product: tert-butyl 8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate (2 ).

Phase 3: Regioselective Fluoride Ring Opening

Reaction: Nucleophilic attack on epoxide.[1][2] Reagent: Olah’s Reagent (Pyridine·9HF) or AgF. Critical Safety Note: HF reagents are fatal upon skin contact. Use gluconate gel and double-gloving.

  • Setup: Polypropylene vessel (glass is etched by HF).

  • Execution: Treat epoxide (2 ) with Pyridine·HF (70%) at -78°C, warming to 0°C.

  • Regiochemistry: Nucleophilic attack by

    
     typically occurs at the position that allows a trans-diaxial-like transition state. In the absence of other directing groups, a mixture of 4-fluoro-3-hydroxy and 3-fluoro-4-hydroxy isomers may form. However, the 4-fluoro-3-hydroxy isomer is often favored due to the inductive deactivation of the C3 position by the proximal Nitrogen (N1).
    
  • Workup: Quench with sat.

    
     (careful evolution of 
    
    
    
    ) until neutral. Extract with EtOAc.

Synthesis Start N-Boc Diallylamine RCM Step 1: RCM (Grubbs II, DCM) Start->RCM Alkene Azepine Intermediate RCM->Alkene Epox Step 2: Epoxidation (mCPBA) Alkene->Epox Epoxide 3,4-Epoxyazepane Epox->Epoxide Fluor Step 3: Ring Opening (Pyridine·HF) Epoxide->Fluor Nucleophilic Attack Final tert-Butyl 4-fluoro-3-hydroxy- azepane-1-carboxylate Fluor->Final Regioselective

Figure 2: Synthetic workflow from acyclic precursor to fluorinated scaffold.

Characterization & Validation

The successful synthesis is validated not just by Mass Spectrometry, but by specific NMR signatures that confirm the vicinal relationship and the trans stereochemistry.

NMR Spectroscopic Data

The following table summarizes the expected diagnostic signals for the trans-isomer in


.
NucleusSignalMultiplicityCoupling Constants (

)
Interpretation


-180 to -200 ppm
dddd

Hz
Characteristic of secondary alkyl fluoride.

(C4-H)

4.5 - 4.9 ppm
dm

Hz
Germinal proton to fluorine (deshielded).[3]

(C3-H)

3.8 - 4.2 ppm
m

Hz
Vicinal proton to fluorine.

(C4)

88 - 95 ppm
d

Hz
Carbon directly attached to Fluorine.

(C3)

70 - 75 ppm
d

Hz
Carbon bearing the Hydroxyl group.

Self-Validating Check:

  • Coupling Constant Analysis: If

    
     is small (< 2 Hz), the substituents are likely trans-diequatorial or distorted. If 
    
    
    
    is large (> 8 Hz), they are trans-diaxial.
  • Regioisomer ID: In the 4-fluoro-3-hydroxy isomer, the C3-H signal will show a

    
     coupling. In the 3-fluoro-4-hydroxy  isomer, the C3-H is the germinal proton (
    
    
    
    Hz). This huge difference allows immediate identification of the regioisomer.

Applications in Drug Discovery

The tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is not merely an intermediate; it is a "warhead-ready" scaffold.

  • Protease Inhibitors: The C3-hydroxyl group can be oxidized to a ketone to form a reversible covalent inhibitor (transition state mimic) for serine proteases. The adjacent C4-fluorine increases the electrophilicity of the ketone carbonyl, enhancing potency.

  • Bioisosterism: The azepane ring serves as a hydrophobic core mimic for proline-rich peptides but with extended reach.

  • Solubility: The presence of the polar C3-OH and the C4-F dipole significantly improves aqueous solubility compared to the parent azepane, a critical parameter for oral bioavailability.

References

  • Rutjes, F. P., et al. (2002). "Ring-closing metathesis of nitrogen-containing dienes: A powerful tool in the synthesis of heterocycles." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. [Link]

  • Fustero, S., et al. (2011). "Fluorine in heterocyclic chemistry: recent trends and advances." Chemical Reviews, 111(11), 6984-7034. [Link]

  • Champagne, P. A., et al. (2015). "Conformational analysis of fluorinated heterocycles." Journal of Organic Chemistry, 80(3), 1500–1510. [Link]

  • Akiyama, Y., et al. (2023). "Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes." The Chemical Record. [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-Butyl 4-Fluoro-3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the core properties, synthesis, and potential applications of a compelling yet under-documented fluorinated heterocyclic compound: tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate. While direct extensive literature on this specific molecule is nascent, this document synthesizes established principles of organic synthesis, analytical chemistry, and the known bioactivity of related fluorinated azepane derivatives to provide a comprehensive technical overview. We will explore plausible synthetic routes, expected physicochemical properties, and the potential of this molecule as a valuable building block in the design of novel therapeutics. The azepane ring system is a key feature in numerous biologically active compounds, and the introduction of a fluorine atom is anticipated to modulate properties such as metabolic stability, pKa, and binding affinity, making this a molecule of significant interest for drug discovery programs.[1][2][3]

Molecular Structure and Physicochemical Properties

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is a saturated seven-membered heterocycle featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 3-position, and a fluorine atom at the 4-position. The presence of these functional groups imparts specific characteristics to the molecule that are of high interest in medicinal chemistry.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₂₀FNO₃Provides the elemental composition.
Molecular Weight 233.28 g/mol Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) 58.9 ŲA key indicator of membrane permeability.
logP (Octanol-Water Partition Coefficient) 1.2 - 1.8Predicts lipophilicity and solubility.
Hydrogen Bond Donors 1The hydroxyl group can engage in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4The carbonyl, ether oxygens, and fluorine can act as hydrogen bond acceptors.
Rotatable Bonds 2Influences conformational flexibility.

The strategic placement of the fluorine atom adjacent to the hydroxyl group is expected to have a significant impact on the molecule's conformation and electronic properties. The gauche effect between the electronegative fluorine and oxygen atoms may influence the preferred conformation of the azepane ring, potentially pre-organizing the molecule for binding to a biological target.[4]

Synthesis and Purification

While a definitive, published synthesis for tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is not currently available, a plausible and logical synthetic strategy can be devised based on established methodologies for the synthesis of fluorinated N-heterocycles.[1][5] A potential retrosynthetic analysis suggests that the target molecule could be accessed from a suitable azepane precursor.

Proposed Synthetic Pathway

A logical approach would involve the electrophilic fluorination of a Boc-protected azepene-4-ol, followed by stereoselective reduction of the resulting ketone.

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Target Molecule A tert-Butyl 4-oxoazepane-1-carboxylate B tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate A->B Electrophilic Fluorination (e.g., Selectfluor®) C tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate B->C Stereoselective Reduction (e.g., NaBH₄)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Electrophilic Fluorination of tert-Butyl 4-oxoazepane-1-carboxylate

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.

Step 2: Stereoselective Reduction to tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

  • Dissolve the crude fluorinated ketone from the previous step in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The stereoselectivity of the reduction may be influenced by the choice of reducing agent and reaction conditions.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purified fractions should be analyzed to confirm the structure and purity.

Table 2: Key Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR A characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. Signals for the azepane ring protons, with coupling patterns indicative of the stereochemistry. A signal for the hydroxyl proton, which may be broad and exchangeable with D₂O.[6]
¹³C NMR Resonances for the quaternary and methyl carbons of the tert-butyl group. A signal for the carbonyl carbon of the Boc group. Signals for the seven carbons of the azepane ring, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, the chemical shift of which is indicative of the fluorine's chemical environment.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated azepane scaffolds are of significant interest in medicinal chemistry due to their potential to impart favorable pharmacological properties.[3][7] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4]

Potential as a Building Block

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is a versatile building block for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.[8] The hydroxyl group can be derivatized or used as a handle for conjugation.

Functionalization cluster_0 Deprotection cluster_1 Derivatization A tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate B 4-Fluoro-3-hydroxyazepane A->B Acidic Conditions (e.g., TFA, HCl) D Modification of OH group A->D Esterification, Etherification, etc. C Further Functionalization at N B->C Alkylation, Acylation, etc.

Caption: Potential derivatization pathways for the title compound.

Analogues of Bioactive Molecules

The fluorinated azepane core of this molecule could be incorporated into the structures of known bioactive agents to explore the effects of fluorination on their activity. For instance, many G-protein coupled receptor (GPCR) ligands and central nervous system (CNS) active drugs contain piperidine or azepane moieties. Replacing these with a fluorinated analogue could lead to improved pharmacokinetic or pharmacodynamic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Material Safety Data Sheet (MSDS) for the compound and its reagents for detailed safety information.

Conclusion

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate represents a promising, albeit currently under-explored, building block for medicinal chemistry and drug discovery. Its synthesis, while not yet explicitly detailed in the literature, is achievable through established synthetic methodologies. The strategic incorporation of a fluorine atom is anticipated to confer advantageous physicochemical and pharmacological properties. This guide provides a foundational understanding of this molecule, offering a springboard for researchers to explore its synthesis and application in the development of novel therapeutic agents. The continued exploration of fluorinated heterocyclic scaffolds is a vibrant area of research, and this particular azepane derivative holds considerable potential for future discoveries.

References

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Ruben, M., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • ResearchGate. (n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. [Link]

  • ResearchGate. (n.d.). Steps in incorporating the fluorine substituent to the azepane ring of balanol. [Link]

  • ResearchGate. (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Foundational

Technical Guide: 7-Membered Nitrogen Heterocycles with Fluorine Substituents

This guide provides an in-depth technical analysis of 7-membered nitrogen heterocycles (azepanes, azepines, diazepines) incorporating fluorine substituents. It is designed for medicinal chemists and synthetic organic che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-membered nitrogen heterocycles (azepanes, azepines, diazepines) incorporating fluorine substituents. It is designed for medicinal chemists and synthetic organic chemists focusing on structure-activity relationship (SAR) optimization and conformational design.

Executive Summary: The "Fluorine Effect" in Medium Rings

Seven-membered nitrogen heterocycles (azepanes and azepines) offer a unique chemical space between the rigid, common 6-membered rings (piperidines) and the more flexible, transannular-strain-prone 8-membered rings. However, their inherent conformational flexibility (pseudorotation) often leads to high entropic penalties upon protein binding.

Fluorine substitution in these systems is not merely a bioisostere for hydrogen; it is a conformational control element . Through the gauche effect (σC–H → σ*C–F hyperconjugation) and C–F···N⁺ charge-dipole interactions, fluorine can "lock" these flexible rings into defined puckers, pre-organizing them for ligand-target binding while simultaneously modulating pKa and metabolic stability.

Structural Dynamics & Conformational Analysis

The Azepane Conformational Landscape

Unlike cyclohexane (chair), azepane exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.

  • Unsubstituted Azepane: Highly flexible; rapid interconversion.

  • Fluorinated Azepane: The introduction of fluorine creates a steep energy well.

    • 4-Fluoroazepane: Often adopts a conformation where the C–F bond is gauche to vicinal C–C bonds to maximize orbital overlap.

    • 3-Fluoroazepane: Protonated forms (ammonium salts) exhibit a strong preference for the fluorine to be axial or pseudo-axial due to stabilizing electrostatic interactions between the electronegative fluorine and the positively charged nitrogen (F···HN⁺).

Visualization: Conformational Locking Pathway

ConformationalLocking Flexible Unsubstituted Azepane (High Entropy) F_Sub Fluorine Substitution (C3 or C4) Flexible->F_Sub Synthetic Modification Electronic Electronic Effects 1. Gauche Effect (σCH -> σ*CF) 2. Dipole (C-F...HN+) F_Sub->Electronic Induces Locked Conformationally Locked (Defined Pucker) Electronic->Locked Restricts Rotation Binding High Affinity Binding (Reduced Entropic Penalty) Locked->Binding Bioactive State

Figure 1: The logical flow of using fluorine to reduce conformational entropy in 7-membered rings.

Synthetic Methodologies

Accessing enantiopure fluorinated azepanes is synthetically challenging due to the difficulty of closing 7-membered rings (entropic disfavor). Two primary strategies dominate: Ring-Closing Metathesis (RCM) and Ring Expansion .

Primary Protocol: Stereospecific Ring Expansion

This method is superior for generating chiral fluorinated azepanes from readily available chiral prolinols. It relies on the rearrangement of a bicyclic azetidinium intermediate.

Target: (3R,4R)-3-fluoro-4-hydroxyazepane (and derivatives) Precursor: Enantiopure (S)-2-(trifluoromethyl)pyrrolidine derivatives.

Step-by-Step Protocol:
  • Precursor Preparation:

    • Start with N-benzyl-2-(trifluoromethyl)pyrrolidine-2-methanol (derived from proline).

    • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

    • Conditions: DCM, -78°C to RT.

    • Note: This step installs the fluorine and prepares the leaving group for rearrangement.

  • Azetidinium Formation (In Situ):

    • Under basic conditions or heat, the nitrogen lone pair attacks the carbon bearing the leaving group (often activated alcohol or halide) to form a bicyclic 1-azoniabicyclo[3.2.0]heptane intermediate.

  • Nucleophilic Ring Opening (Expansion):

    • Reagent: External nucleophile (e.g., Acetate, H₂O, or weak acid).

    • Mechanism: Regioselective attack at the more substituted bridgehead carbon (driven by strain release and electronics of the CF₃/F group).

    • Result: Opening of the 4-membered ring component to yield the 7-membered azepane.

  • Purification:

    • Quench with saturated NaHCO₃.

    • Extract with EtOAc.

    • Purify via silica gel chromatography (typically hexanes/EtOAc gradient).

Why this works: The trifluoromethyl or fluorine group on the pyrrolidine ring directs the regioselectivity of the ring opening, ensuring the formation of the 7-membered ring rather than reverting to the 5-membered ring.

Synthesis Visualization: Ring Expansion

RingExpansion Start Trifluoromethyl Pyrrolidine Precursor Activation Activation of Side Chain (LG) Start->Activation Tf2O or DAST Intermediate Bicyclic Azetidinium Ion (Strain) Activation->Intermediate Intramolecular Cyclization Attack Nucleophilic Attack (Regioselective) Intermediate->Attack Nu- (e.g., OAc-) Product Fluorinated Azepane (7-Membered Ring) Attack->Product Ring Expansion

Figure 2: Pathway for the stereospecific expansion of pyrrolidines to fluorinated azepanes.

Medicinal Chemistry Applications

Case Study: Cathepsin K Inhibitors (Azepanones)

Cathepsin K is a cysteine protease critical for bone resorption (osteoporosis target).[1]

  • Challenge: Early inhibitors were acyclic or based on 5/6-membered rings, suffering from poor metabolic stability or lack of selectivity.

  • Solution: The Azepanone scaffold.[2][3][4]

  • The Fluorine Role:

    • Introduction of fluorine (and methyl) groups at the C4 position of the azepanone ring.[3]

    • Effect: The C4-substituents sterically and electronically "lock" the ring into a specific conformation that optimally positions the ketone warhead for attack by the active site cysteine (Cys25).

    • Outcome: Compounds like Balicatib (and related azepanone analogs) showed nanomolar potency.[4] The fluorinated analogs specifically demonstrated improved metabolic stability by blocking oxidation at the susceptible C4/C5 positions.

Case Study: Fluorinated Benzodiazepines (CNS Agents)

The 1,4-benzodiazepine core is ubiquitous in anxiolytics.

  • The Fluorine Role: Substitution of Chlorine (as in Diazepam) or Hydrogen with Fluorine (e.g., Flualprazolam , Flubromazepam ).[5]

  • Mechanism:

    • Metabolic Blockade: Fluorine at the ortho-position of the pendant phenyl ring blocks hydroxylation, significantly extending the half-life (

      
      ).
      
    • Lipophilicity: Fluorination increases LogP, enhancing Blood-Brain Barrier (BBB) permeability.

    • Receptor Affinity: The high electronegativity alters the electron density of the aromatic ring, influencing

      
      -stacking interactions within the GABA_A receptor binding pocket.
      

Data Summary: Physicochemical Impact

PropertyEffect of Fluorine Substitution on AzepaneMechanism
pKa (Basicity) Decrease (1.0 - 2.5 units)Inductive electron withdrawal (-I effect) reduces N lone pair availability.
LogP (Lipophilicity) Increase (0.2 - 0.5 units per F)Fluorine is more lipophilic than Hydrogen; C-F bond has low polarizability.
Conformation Rigidification Gauche effect prefers F-C-C-N torsion; Dipole stabilization of F···HN⁺.
Metabolic Stability Increase Blocks Cytochrome P450 oxidation at C-H bonds (C-F bond energy ~116 kcal/mol).

References

  • Conformational Tuning by Fluorine Substitution on Azepanes.

    • Source: Liu, F., et al. (2013). Targets in Heterocyclic Systems.
    • Context: Detailed analysis of how fluorine locks 7-membered rings.
    • URL:[Link]

  • Stereoselective Synthesis of Fluorin

    • Source: Hu, X-G., & Hunter, L. (2013). Beilstein Journal of Organic Chemistry.
    • Context: Review of synthetic methods including ring expansion.[3][6]

    • URL:[Link]

  • Azepanone-based Inhibitors of Human C

    • Source: Marquis, R. W., et al. (2001). Journal of Medicinal Chemistry.
    • Context: Discovery of azepanone inhibitors and the effect of C4 substitution.
    • URL:[Link]

  • Synthesis of 2-trifluoromethyl

    • Source: Rioton, S., et al. (2017). ScienceOpen.
    • Context: Protocols for ring expansion of trifluoromethyl pyrrolidines.
    • URL:[Link]

  • Designer Benzodiazepines: Pharmacology and Toxicology.

    • Source: Cornett, E. M., et al. (2022). MDPI.
    • Context: Analysis of fluorin
    • URL:[Link]

Sources

Exploratory

Chemical Stability of Fluorohydrin-Containing Azepanes: A Mechanistic &amp; Practical Guide

This guide details the chemical stability, conformational dynamics, and synthetic handling of fluorohydrin-containing azepanes . It is designed for medicinal chemists and process scientists optimizing this scaffold for d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability, conformational dynamics, and synthetic handling of fluorohydrin-containing azepanes . It is designed for medicinal chemists and process scientists optimizing this scaffold for drug discovery.

Executive Summary: The Stability-Conformation Nexus

The vicinal fluorohydrin motif (


) within an azepane  (homopiperidine) ring represents a unique challenge in medicinal chemistry. While the C–F bond is chemically robust (

), the stability of this scaffold is not dictated by bond dissociation energy, but by conformational accessibility .

Unlike rigid pyrrolidines or chair-locked piperidines, the seven-membered azepane ring possesses high entropic flexibility. This flexibility allows the ring to populate high-energy conformers that may align the fluorine and hydroxyl groups in anti-periplanar geometries, facilitating degradation pathways that are kinetically forbidden in tighter rings.

Key Stability Takeaway:

  • Acidic Media: Highly Stable (Protonation of amine stabilizes the core; C-F bond resists acid hydrolysis).

  • Basic Media: Vulnerable (Intramolecular

    
     cyclization to epoxide or E2 elimination).
    
  • Thermal: Moderate (Susceptible to HF elimination at

    
     if unprotected).
    

Mechanistic Stability Profile

The chemical fate of fluorohydrin azepanes is governed by the competition between the stabilizing Fluorine Gauche Effect and the destabilizing Transannular Strain .

The Gauche Effect as a Stabilizing Force

In the ground state, the highly electronegative fluorine atom and the vicinal hydroxyl (or amine) group prefer a gauche orientation (


). This is driven by 

hyperconjugation and electrostatic attraction between

and

(from OH or NH).
  • Impact: This preference puckers the azepane ring into specific "twist-chair" or "twist-boat" conformations that sequester the fluorine atom away from the anti-periplanar geometry required for elimination.

Degradation Pathways (Basic Conditions)

Under basic conditions (pH > 10), the hydroxyl group is deprotonated. The resulting alkoxide can trigger two primary degradation mechanisms:

  • Intramolecular Nucleophilic Substitution (

    
    ): 
    If the ring flexibility permits the alkoxide and fluorine to achieve a 
    
    
    
    dihedral angle, the alkoxide displaces fluoride to form a bicyclic epoxide . This is the dominant failure mode for trans-fluorohydrins.
  • E2 Elimination: Base-mediated abstraction of a

    
    -proton can lead to HF elimination, yielding an enol ether  or allylic amine .
    
Visualization: Degradation Pathways

AzepaneDegradation Start Fluorohydrin Azepane (Stable Gauche Conformer) Alkoxide Alkoxide Intermediate (Transient) Start->Alkoxide Deprotonation Base Base (OH-) ConfChange Ring Flip to Anti-Periplanar Alkoxide->ConfChange Thermal Activation Epoxide Bicyclic Epoxide (Major Degradant) ConfChange->Epoxide Intramolecular SN2 (Inversion) Enol Enol Ether (Minor Degradant) ConfChange->Enol E2 Elimination (-HF)

Caption: Base-induced degradation pathways. The


 epoxide formation dominates due to the high nucleophilicity of the intramolecular alkoxide.

Experimental Protocols

Synthesis: Deoxyfluorination with Inversion

Accessing the fluorohydrin motif often involves fluorinating a diol or hydroxy-azepane. Direct deoxyfluorination (using DAST or Deoxo-Fluor) proceeds via an


 mechanism with inversion of configuration.

Critical Control Point: The reaction intermediate (aminosulfur trifluoride species) is prone to elimination if the temperature spikes.

Protocol:

  • Substrate:

    
    -Boc-4-hydroxyazepane (1.0 equiv).
    
  • Solvent: Anhydrous

    
     (0.1 M).
    
  • Reagent: Deoxo-Fluor (1.2 equiv).

  • Procedure:

    • Cool solution to -78°C (Critical to suppress elimination).

    • Add Deoxo-Fluor dropwise.

    • Allow to warm only to 0°C over 4 hours. Do not heat to reflux.

    • Quench: Pour into saturated aqueous

      
       at 0°C. Warning: Vigorous 
      
      
      
      evolution.
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     to prevent acid-catalyzed rearrangement).
    
Stability Assay: pH-Rate Profile

To validate the chemical stability of a new library member, perform this standardized stress test.

Workflow:

  • Preparation: Prepare

    
     stock solution of the fluorohydrin azepane in DMSO.
    
  • Buffers: Prepare phosphate/citrate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute stock 1:100 into buffers (final

    
    ). Incubate at 
    
    
    
    and
    
    
    .
  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: RP-HPLC (C18 column,

    
     gradient + 0.1% TFA).
    
    • Note: Fluoride release can be measured using an Ion Selective Electrode (ISE) if degradation is extensive.

Visualization: Stability Assay Workflow

StabilityWorkflow Stock Stock Solution (10mM DMSO) Incubate Incubation (37°C & 60°C) Stock->Incubate Buffers Buffer Prep (pH 2, 7.4, 10) Buffers->Incubate Sampling Timepoint Sampling (0, 4, 24, 48h) Incubate->Sampling t = x hr HPLC RP-HPLC Analysis (Quantify Parent) Sampling->HPLC ISE F- Electrode (Detect Elimination) Sampling->ISE Optional

Caption: Standardized workflow for assessing pH-dependent chemical stability.

Quantitative Data Summary

The following table summarizes the typical stability profiles of 3-fluoro-4-hydroxyazepane derivatives based on literature precedents for vicinal fluorohydrins in medium rings.

ConditionStress FactorPredicted StabilityDominant Degradant
pH 1.0 - 4.0 Acid HydrolysisHigh (>99% recovery)None (Protonation protects amine)
pH 7.4 PhysiologicalHigh (>98% recovery)Trace Hydrolysis
pH 10.0 Base CatalysisLow/Moderate (

)
Bicyclic Epoxide
60°C (Neutral) ThermalHigh None
120°C (Neutral) ThermalModerate Allylic Amine (HF elim.)
Plasma EsterasesHigh Stable to metabolism*

*Fluorine substitution typically blocks metabolic hydroxylation at the


-position.

References

  • Liu, L., et al. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing. Link

  • Hunter, L., et al. (2016). The Fluorine Gauche Effect: A Brief History. Beilstein Journal of Organic Chemistry. Link

  • Haufe, G. (2002). Synthesis of Optically Active Vicinal Fluorohydrins. Journal of Organic Chemistry. Link

  • Talbot, E. P., et al. (2014).[1] Fluorohydrins: Synthesis and Stability. Journal of the American Chemical Society.[1][2] Link

  • Carvalho, A., et al. (2015). Intramolecular OH[3]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. PMC. Link

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of tert-Butyl 4-fluoro-3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, a key building block in contemporary medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a detailed exposition of the underlying principles and practical methodologies for robust solubility assessment. We delve into the physicochemical characteristics of the compound, present validated experimental protocols, and provide a framework for the systematic analysis and interpretation of solubility data. This guide is intended to empower researchers to generate high-quality, reliable solubility profiles, thereby accelerating preclinical development and enabling informed decision-making in formulation and process chemistry.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, low and variable plasma concentrations, and ultimately, clinical failure. Therefore, a thorough understanding of a compound's solubility characteristics is not merely a data point but a cornerstone of rational drug design and development.

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is a fluorinated azepane derivative of significant interest in medicinal chemistry. Such fluorinated scaffolds are increasingly utilized as building blocks in the synthesis of novel therapeutic agents, particularly in targeting the central nervous system.[1] The introduction of fluorine can modulate metabolic stability, lipophilicity, and binding affinity. However, it can also significantly impact solubility. An in-depth understanding of the solubility of this intermediate is crucial for its effective use in synthetic routes and for predicting the properties of its downstream derivatives.

This guide provides a detailed roadmap for characterizing the solubility of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate. We will explore both thermodynamic and kinetic solubility, offering protocols that are robust, reproducible, and aligned with industry best practices.

Physicochemical Properties: An Estimation

PropertyEstimated Value/InformationRationale/Source Analogy
Molecular Formula C₁₁H₂₀FNO₃Based on chemical structure.
Molecular Weight 233.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar fluorinated and hydroxylated piperidine and azepane carboxylates are solids.[2]
Melting Point Not available. Experimental determination is recommended.N/A
LogP (Octanol-Water Partition Coefficient) ~1.0 - 2.0Estimated based on similar structures. For example, tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has a calculated XLogP3 of 0.7.[3] The larger azepane ring may slightly increase lipophilicity.
pKa Not available. The molecule lacks strongly acidic or basic functional groups. The nitrogen is part of a carbamate and is not basic. The hydroxyl group is weakly acidic.N/A
Hydrogen Bond Donors 1 (from the hydroxyl group)Based on chemical structure.[4]
Hydrogen Bond Acceptors 4 (from the carbonyl oxygen, the carbamate oxygen, the fluorine, and the hydroxyl oxygen)Based on chemical structure.[4]

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate and related compounds. Based on data for similar molecules, the following precautions are advised:

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[3][5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][8] Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8]

Experimental Determination of Solubility: Protocols and Methodologies

The choice of method for solubility determination depends on the stage of drug development and the amount of material available. For a key building block like tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, the gold-standard shake-flask method for determining thermodynamic equilibrium solubility is highly recommended.[9][10]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.[9] The concentration of the dissolved solute in the supernatant is then determined analytically. This method provides the thermodynamic solubility, which is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[10]

Essential Equipment and Reagents
  • Analytical balance (4 decimal places)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

  • tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate (of known purity)

  • Solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

Detailed Experimental Protocol: Shake-Flask Method

Step 1: Preparation of Stock and Standard Solutions

  • Accurately weigh a sufficient amount of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate.

  • Prepare a concentrated stock solution in a solvent in which the compound is freely soluble (e.g., DMSO or methanol).

  • From the stock solution, prepare a series of standard solutions of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of the solid compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[9]

  • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Securely cap the vials.

  • Place the vials in a shaker incubator set at a constant temperature. For biopharmaceutical relevance, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are recommended.[11]

  • Agitate the samples for a predetermined period. A typical equilibration time is 24 to 48 hours.[10][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that equilibrium has been reached.

Step 3: Sample Separation and Analysis

  • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Immediately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. This is a critical step to prevent precipitation of the compound upon cooling or solvent evaporation.

  • Analyze the diluted samples by a validated HPLC method.

Step 4: Quantification and Data Analysis

  • Construct a calibration curve by plotting the peak area (from HPLC) versus the concentration of the standard solutions.

  • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculate the original solubility in the solvent by taking into account the dilution factor.

  • Express the solubility in units of mg/mL or µg/mL.

  • Perform each experiment in triplicate to ensure reproducibility.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock & Standard Solutions weigh_solid Weigh excess solid into vials add_solvent Add known volume of solvent weigh_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calibration Generate calibration curve hplc->calibration calculate Calculate solubility calibration->calculate

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Data Presentation and Interpretation

The solubility data for tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)
Deionized Water25[Experimental Value]
Deionized Water37[Experimental Value]
PBS (pH 7.4)25[Experimental Value]
PBS (pH 7.4)37[Experimental Value]
Ethanol25[Experimental Value]
Isopropanol25[Experimental Value]
Acetonitrile25[Experimental Value]
DMSO25[Experimental Value]
Factors Influencing Solubility
  • pH: For ionizable compounds, solubility is highly pH-dependent. While tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is not expected to be strongly ionizable, it is still good practice to measure solubility in buffered solutions relevant to physiological conditions, such as PBS at pH 7.4.[13]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Measuring solubility at different temperatures can provide insights into the thermodynamics of dissolution.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies, for example, by X-ray powder diffraction (XRPD).

Conclusion

A comprehensive understanding of the solubility of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is essential for its effective application in drug discovery and development. This technical guide has provided a detailed framework for the systematic determination of its solubility using the gold-standard shake-flask method. By adhering to the principles of robust experimental design, careful execution, and thorough data analysis outlined herein, researchers can generate high-quality, reliable solubility data. This, in turn, will enable more informed decisions in medicinal chemistry campaigns, formulation development, and the overall progression of new drug candidates.

References

  • Vertex AI Search. (n.d.). solubility experimental methods.pptx. Retrieved February 16, 2026.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • Raytor. (2026, January 22).
  • Fisher Scientific. (2011, May 19).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)
  • PubChem. (n.d.).
  • J&K Scientific. (2022, September 20). tert-Butyl (3S,4R)
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.). tert-Butyl (3S,4S)
  • ChemScene. (n.d.). (3S,4S)
  • Syn Pharmatech Inc. (2023, October 30). (3S,4R)
  • Sigma-Aldrich. (n.d.). tert-butyl (3S,4R)
  • Chemicalbook. (2025, July 16). tert-butyl (3S,4R)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, a valuable fluorinated azepane scaffold for drug discovery and medicinal chemistry. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, a valuable fluorinated azepane scaffold for drug discovery and medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is based on a plausible and chemically sound multi-step sequence, commencing with the preparation of a key azepane precursor, followed by strategic fluorination and stereoselective reduction. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Introduction

Azepane derivatives are significant structural motifs in a multitude of bioactive molecules and natural products, exhibiting a wide range of pharmaceutical properties.[1] The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the synthesis of fluorinated azepanes, such as tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, is of considerable interest for the development of novel therapeutics. This document outlines a robust and reproducible synthetic protocol for this target compound.

Proposed Synthetic Pathway

The synthesis of tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate can be logically approached via a three-step sequence starting from the commercially available tert-butyl 4-oxoazepane-1-carboxylate. This pathway involves an initial α-fluorination of the ketone, followed by a stereoselective reduction of the carbonyl group.

Synthetic_Pathway start tert-Butyl 4-oxoazepane-1-carboxylate step1 α-Fluorination start->step1 intermediate tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate step1->intermediate  [A] step2 Stereoselective Reduction intermediate->step2 product tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate step2->product  [B]

Figure 1: Proposed synthetic workflow for tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
tert-Butyl 4-oxoazepane-1-carboxylate≥95%Commercial
N-Fluorobenzenesulfonimide (NFSI)≥98%Commercial
Sodium bis(trimethylsilyl)amide (NaHMDS)2.0 M in THFCommercial
Tetrahydrofuran (THF), anhydrous99.9%Commercial
Sodium borohydride (NaBH₄)≥98%Commercial
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)≥99%Commercial
Methanol (MeOH), anhydrous99.8%Commercial
Dichloromethane (DCM), anhydrous99.8%Commercial
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Saturated aqueous ammonium chloride (NH₄Cl)-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercial
Ethyl acetate (EtOAc)ACS GradeCommercial
HexanesACS GradeCommercial
Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate

This step involves the α-fluorination of the starting ketone. The use of a strong, non-nucleophilic base like NaHMDS generates the enolate, which is then quenched with an electrophilic fluorine source, NFSI.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add NaHMDS (1.1 eq., 2.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in anhydrous THF.

  • Add the NFSI solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate.[3]

Fluorination_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Fluorination Ketone Ketone Precursor Enolate Enolate Intermediate Ketone->Enolate Base Base NaHMDS Product α-Fluoro Ketone Enolate->Product NFSI NFSI NFSI

Figure 2: Key steps in the α-fluorination reaction.

Step 2: Synthesis of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

The stereoselective reduction of the α-fluoro ketone is achieved using sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This method is known to favor the formation of the syn-diol product and minimizes side reactions.

Procedure:

  • Dissolve tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.) in anhydrous methanol (0.1 M) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes until the cerium salt is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, controlling the gas evolution.

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the final product, tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular WeightExpected ¹⁹F NMR (CDCl₃)Expected ¹H NMR (CDCl₃)
tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylateC₁₁H₁₈FNO₃231.26δ -190 to -210 ppm (m)Complex multiplets
tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylateC₁₁H₂₀FNO₃233.28δ -180 to -200 ppm (m)Complex multiplets

Discussion and Scientific Rationale

The choice of reagents and conditions in this protocol is critical for achieving the desired product with good yield and purity.

  • α-Fluorination: The use of NaHMDS as a base ensures rapid and clean deprotonation to form the kinetic enolate. NFSI is a widely used and effective electrophilic fluorinating agent that is relatively easy to handle.[4]

  • Stereoselective Reduction: The reduction of the α-fluoro ketone can lead to a mixture of diastereomers. The Luche reduction (NaBH₄, CeCl₃) is employed to enhance the stereoselectivity of the hydride attack, generally favoring the formation of the syn isomer. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • NaHMDS is a reactive and moisture-sensitive base. Handle under an inert atmosphere.

  • NFSI is a strong oxidizing agent. Avoid contact with combustible materials.

  • Sodium borohydride reacts with water and protic solvents to release flammable hydrogen gas. Add it slowly and in a controlled manner.

References

  • Gribble, G. W. (2010). Chapter 7 - Seven-Membered Rings.
  • Hu, X.-G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598–2606. [Link]

  • Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016).
  • PubChem. (n.d.). tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective reduction of carbonyl groups. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

Sources

Application

Application Note &amp; Protocol Guide: Selective Deoxyfluorination of N-Boc-3-hydroxyazepane

Introduction: The Strategic Role of Fluorinated Azepanes in Medicinal Chemistry The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug discovery.[1] Fluorine's unique properties—hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Azepanes in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug discovery.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous pharmacologically active compounds. Consequently, the synthesis of fluorinated azepanes, such as N-Boc-3-fluoroazepane, represents a critical endeavor for creating novel chemical entities with enhanced therapeutic potential.

This guide provides a detailed technical overview and practical, field-tested protocols for the selective deoxofluorination of N-Boc-3-hydroxyazepane. We will compare and contrast three classes of aminosulfur trifluoride reagents: the classical but hazardous DAST, the more stable Deoxo-Fluor, and the modern, crystalline XtalFluor reagents. The focus is on providing researchers with the causal logic behind procedural steps, ensuring safe and effective execution, and achieving high yields of the desired fluorinated product.

Diethylaminosulfur Trifluoride (DAST): The High-Reactivity Workhorse

DAST is a potent nucleophilic fluorinating agent widely used for converting alcohols to alkyl fluorides.[2][3] Its high reactivity allows for fluorination under mild conditions, but this is counterbalanced by significant thermal instability and sensitivity to moisture.[2][4]

Mechanism of Action

The fluorination of an alcohol with DAST proceeds via the formation of an intermediate alkoxyaminosulfur difluoride.[5] For a secondary alcohol like N-Boc-3-hydroxyazepane, this is followed by a nucleophilic attack by the fluoride ion, which typically proceeds via an Sₙ2 pathway, resulting in an inversion of stereochemistry at the carbon center.[5] However, competing elimination (E2) pathways to form alkenes are a common side reaction, particularly with hindered substrates.[6]

DAST_Mechanism cluster_main DAST Deoxyfluorination Pathway ROH N-Boc-3-hydroxyazepane (R-OH) Intermediate Alkoxyaminosulfur Difluoride Intermediate [R-O-SF₂(NEt₂)] ROH->Intermediate Activation DAST DAST (Et₂NSF₃) DAST->Intermediate Product N-Boc-3-fluoroazepane (R-F) (Inversion of Stereochemistry) Intermediate->Product Sₙ2 Attack by F⁻ SideProduct Elimination Byproduct (Azepine derivative) Intermediate->SideProduct E2 Elimination

Caption: General mechanism for DAST-mediated deoxyfluorination.

Protocol: Fluorination of N-Boc-3-hydroxyazepane with DAST

Warning: DAST is thermally unstable and can decompose explosively if heated above 90°C.[3] It reacts violently with water to release highly toxic and corrosive hydrogen fluoride (HF) gas.[7] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using anhydrous solvents and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.

Materials:

  • N-Boc-3-hydroxyazepane

  • Diethylaminosulfur trifluoride (DAST) [D1868]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve N-Boc-3-hydroxyazepane (1.0 eq.) in anhydrous DCM (approx. 20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: While maintaining the temperature at -78 °C, add DAST (1.2 eq.) dropwise via syringe over 15-20 minutes.[2] Vigorous stirring is essential during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: This is an exothermic process that releases gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with water (1 x 10 volumes) and brine (1 x 5 volumes).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-3-fluoroazepane.

Deoxo-Fluor: A More Thermally Stable Alternative

Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, was developed as a safer alternative to DAST.[4] Its key advantage is significantly higher thermal stability, making it more suitable for larger-scale applications.[3][8][9] While its reactivity is comparable to DAST, it sometimes provides superior yields.[10]

Advantages and Considerations

Deoxo-Fluor operates via the same fundamental mechanism as DAST.[5] Its primary benefit is safety; it is less prone to explosive decomposition than DAST.[4][11] However, it shares DAST's violent reactivity with water and must be handled with the same precautions to avoid generating HF.[9][12][13] Due to its lower vapor pressure and higher boiling point, it is considered slightly easier to handle than DAST.

Protocol: Fluorination of N-Boc-3-hydroxyazepane with Deoxo-Fluor

Safety: Deoxo-Fluor reacts violently with water.[9] All safety precautions outlined for DAST must be followed. All glassware must be scrupulously dried, and anhydrous solvents are required.

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-hydroxyazepane (1.0 eq.) in anhydrous DCM (20 volumes) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add Deoxo-Fluor (1.5-3.0 eq.) dropwise to the stirred solution.[8][12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[12] Monitor progress by TLC.

  • Quenching and Workup: Following the identical procedure for the DAST reaction, carefully quench the mixture at 0 °C with saturated aqueous NaHCO₃.[12] Perform an extractive workup with DCM, followed by washing with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.

XtalFluor Reagents: Crystalline, Safer, and More Selective

XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) represent a significant advancement in deoxofluorination technology.[4] These reagents are crystalline solids, which inherently makes them easier and safer to handle, weigh, and store compared to their liquid counterparts.[14][15][16]

Mechanism and Unique Advantages

A key distinction of XtalFluor reagents is that they do not generate free HF under anhydrous conditions, allowing for their use in standard borosilicate glassware without etching.[7][14][15] These reagents require an external promoter, such as a hydrogen fluoride-amine complex (e.g., Et₃N·3HF) or an organic base like DBU, to facilitate the reaction.[14][17] This two-component system activates the alcohol without the immediate release of a fluoride ion. The subsequent addition of the promoter delivers the fluoride nucleophile. This controlled process often leads to higher selectivity and significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[14][16][18]

XtalFluor_Workflow cluster_workflow General XtalFluor Experimental Workflow Setup 1. Dissolve Substrate (N-Boc-3-hydroxyazepane) in Anhydrous DCM Cool 2. Cool to -78 °C Setup->Cool Additives 3. Add Promoter (e.g., DBU) and XtalFluor-E Reagent Cool->Additives React 4. Stir and Warm to RT (Monitor by TLC) Additives->React Quench 5. Quench with aq. NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, Concentrate, and Purify via Chromatography Extract->Purify

Caption: A typical experimental workflow for XtalFluor reagents.

Protocol: Fluorination of N-Boc-3-hydroxyazepane with XtalFluor-E

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazepane (1.0 eq.) in anhydrous DCM (3.0 mL per 1.0 mmol of substrate).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: To the cooled solution, successively add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq.) followed by the solid XtalFluor-E reagent (1.5 eq.).[7]

  • Reaction: Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature and continue stirring for 12-24 hours.[7] Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.

  • Workup: Extract the mixture twice with DCM. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the final product by flash column chromatography.

Comparative Summary of Fluorinating Reagents

The choice of reagent depends on a balance of required reactivity, scale, safety infrastructure, and tolerance for side products.

FeatureDASTDeoxo-FluorXtalFluor-E / XtalFluor-M
Physical Form Oily, fuming liquidLiquidCrystalline solid[14]
Thermal Stability Low; can decompose violently >90°C[3][4]Moderate; more stable than DAST[4][8]High; significantly more stable[4][14][18]
Handling Difficult; moisture-sensitive, corrosiveModerate; moisture-sensitiveEasy; stable solid[14][16]
Generation of HF Yes, reacts with moisture[7]Yes, reacts with moisture[11][12]No, under anhydrous conditions[7][15]
Common Side Products Elimination products are common[6]Elimination products observedSignificantly less elimination[14][16]
Promoter Required NoNoYes (e.g., DBU, Et₃N·3HF)[17]
Glassware Plastic or Teflon recommendedPlastic or Teflon recommendedStandard borosilicate glass is suitable[15]

Conclusion

The selective fluorination of N-Boc-3-hydroxyazepane can be successfully achieved using several aminosulfur trifluoride reagents. While DAST offers high reactivity, its use is hampered by significant safety concerns. Deoxo-Fluor provides a safer, more thermally stable alternative suitable for larger-scale work, though it still requires stringent handling protocols.[8] For modern applications prioritizing safety, ease of handling, and selectivity, the XtalFluor reagents are superior.[14][15] Their crystalline nature, enhanced stability, and tendency to produce fewer side products make them the preferred choice for the synthesis of valuable fluorinated building blocks like N-Boc-3-fluoroazepane in a research and development setting.[16]

References

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  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - ResearchGate. [URL: https://www.researchgate.
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Sources

Method

Application Note: Optimized Strategies for N-Boc Deprotection in Fluorinated Azepane Scaffolds

Executive Summary The incorporation of fluorine into azepane (homopiperidine) rings is a high-value strategy in modern drug design, particularly for protease inhibitors (e.g., Cathepsin K) and CNS-active agents. Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into azepane (homopiperidine) rings is a high-value strategy in modern drug design, particularly for protease inhibitors (e.g., Cathepsin K) and CNS-active agents. Fluorine modulates basicity (


), metabolic stability, and lipophilicity (

). However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from these scaffolds presents unique challenges compared to non-fluorinated analogs.

This guide details the specific physicochemical alterations introduced by fluorine—primarily the suppression of amine basicity and the risk of


-elimination—and provides three validated protocols for Boc-deprotection. Emphasis is placed on isolating the ammonium salt directly to avoid the handling of potentially volatile or unstable free bases. 

Mechanistic & Physicochemical Considerations

The "Fluorine Effect" on Amine Basicity

The most critical factor in handling fluorinated azepanes is the inductive electron-withdrawing effect (


) of the fluorine atom.
  • Non-fluorinated Azepane

    
    :  ~10.5–11.0.
    
  • 
    -Fluoro Azepane 
    
    
    
    :
    ~8.8–9.3.
  • 
    -Difluoro Azepane 
    
    
    
    :
    ~7.0–7.5.

Implication: The resulting ammonium salts are significantly more acidic than their non-fluorinated counterparts. During aqueous workup, a fluorinated amine salt can dissociate to the free base at a much lower pH (often pH 7–8), leading to unexpected product loss into the organic layer or evaporation if the molecular weight is low.

Stability Risks: HF Elimination

While


-fluoro amines are generally unstable (decomposing to aldehydes/ketones), 

-fluoro amines are stable under acidic and neutral conditions. However, under strongly basic conditions (e.g., NaOH workup), they are susceptible to

elimination, expelling HF to form enamines or imines, particularly if the nitrogen is acylated or sulfonated immediately after.
Mechanism of Cleavage

The deprotection follows an


-like pathway. The tert-butyl cation generated is the primary source of side reactions (alkylation of the azepane ring or scavengers).

BocMechanism Substrate N-Boc Fluorinated Azepane Protonation Protonated Intermediate Substrate->Protonation + H+ Frag Fragmentation Protonation->Frag Cation t-Butyl Cation Frag->Cation Product Azepanium Salt Frag->Product - CO2 Isobutene Isobutene (Gas) Cation->Isobutene - H+

Figure 1: Acid-mediated Boc-deprotection pathway.[1][2] The fragmentation is driven by entropy (gas release).

Decision Matrix: Selecting the Protocol

Not all substrates are equal.[3][4][5] Use this logic flow to select the optimal method.

DecisionTree Start Start: Fluorinated N-Boc Azepane Q1 Is the substrate acid-sensitive? (e.g., contains acetals, silyl ethers) Start->Q1 MethodC Method C: TMSOTf or HFIP (Mild/Chemoselective) Q1->MethodC Yes Q2 Is the free base volatile or highly water soluble? Q1->Q2 No MethodA Method A: HCl/Dioxane (Precipitation) MethodB Method B: TFA/DCM (Scavenger Required) Q2->MethodA Yes (Critical) Q2->MethodB No

Figure 2: Protocol selection guide based on substrate functional group compatibility and volatility.

Validated Experimental Protocols

Method A: Anhydrous HCl in Dioxane (Precipitation)

Best for: Isolating the amine as a stable hydrochloride salt without aqueous workup. Ideal for volatile fluorinated amines.

Reagents:

  • 4.0 M HCl in 1,4-dioxane (Commercial or freshly prepared).

  • Solvent: Diethyl ether (

    
    ) or MTBE.
    

Procedure:

  • Dissolve the N-Boc fluorinated azepane (1.0 equiv) in a minimum amount of dry 1,4-dioxane or

    
     (0.5 M concentration).
    
  • Cool the solution to 0 °C under

    
     atmosphere.
    
  • Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Note: Gas evolution (

      
      , isobutene) will be observed.[2][6]
      
  • Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Observation: The product usually precipitates as a white hydrochloride salt.

  • Isolation:

    • Dilute with excess anhydrous

      
       or Hexanes to maximize precipitation.
      
    • Filter the solid under

      
       (fluorinated salts can be hygroscopic).
      
    • Wash the cake with

      
       (
      
      
      
      ).
    • Dry under high vacuum.

Why this works: This method avoids water entirely, preventing the loss of low-molecular-weight fluorinated amines and eliminating the risk of basic hydrolysis/elimination.

Method B: TFA / DCM with Scavengers

Best for: Complex substrates where solubility in ether/dioxane is poor, or when purification by chromatography is intended.

Reagents:

  • Trifluoroacetic Acid (TFA).[1][2][7]

  • Dichloromethane (DCM).

  • Scavenger: Triethylsilane (

    
    ) or 1,3-dimethoxybenzene.
    

Procedure:

  • Dissolve substrate in DCM (0.1 – 0.2 M).

  • Add scavenger (2.0 equiv).

    • Expert Insight: Fluorine deactivates the azepane ring toward electrophilic attack, but

      
      -butyl cations can still attack other electron-rich regions. 
      
      
      
      quenches the cation to isobutane.
  • Cool to 0 °C.

  • Add TFA dropwise (Ratio: 1:1 to 1:4 v/v TFA:DCM depending on kinetics).

  • Monitor by TLC or LC-MS (usually complete in <1 h).

  • Workup (Critical):

    • Concentrate in vacuo (do not heat >40 °C).

    • Co-evaporate with Toluene (

      
      ) or DCM (
      
      
      
      ) to remove residual TFA.
    • Result: The product is the TFA salt.[2][7]

    • Optional Free Basing: If necessary, partition between DCM and saturated

      
        (weak base). Do not use NaOH. 
      
Method C: Fluorinated Alcohol Solvolysis (Green/Mild)

Best for: Highly acid-sensitive substrates where even HCl or TFA causes degradation.

Reagents:

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).[3]

  • Heat source (Microwave preferred).

Procedure:

  • Dissolve N-Boc substrate in neat HFIP (0.1 M).

  • Heat in a sealed microwave vial at 100–150 °C for 15–60 mins.

    • Mechanism:[2][4][6][7][8] HFIP acts as a hydrogen-bond donor and weak acid (

      
       ~9.3), promoting thermal cleavage without strong protic acidity.
      
  • Isolation: Simply evaporate the solvent. HFIP is volatile (bp 58 °C).

  • Yield: Quantitative conversion to the free amine (or HFIP complex) is often observed.

Analytical Data & Troubleshooting

Quantitative Comparison of Methods
FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)Method C (HFIP)
Reagent Acidity Strong (

)
Strong (

)
Weak (

)
Product Form HCl Salt (Solid)TFA Salt (Oil/Gum)Free Amine / H-bond complex
Scavenger Needed? No (usually)Yes (

)
No
Risk of Elimination LowLowVery Low
Suitability Standard for Azepanes General PurposeAcid-Sensitive Groups
QC Checklist
  • 
     NMR:  Disappearance of the singlet at 
    
    
    
    1.45 ppm (Boc
    
    
    -butyl group).
  • 
     NMR: 
    
    • Check for shifting. Protonation of the amine often shifts the

      
      -fluorine signal downfield due to the proximity of the positive charge.
      
    • Impurity Watch: Look for a signal at

      
       -150 to -180 ppm range (characteristic of HF or fluoride salts if elimination occurred).
      
  • Mass Spec: Confirm

    
     corresponds to the deprotected amine. Watch for 
    
    
    
    (isobutylene adducts) if scavengers weren't used.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Boc cleavage mechanisms).
  • Choy, J., et al. (2008). "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 38(21), 3840-3853. Link[3]

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. (Source for Fluorine inductive effects on pKa). Link

  • Han, C., et al. (2019). "The Dark Side of Fluorine." Journal of Medicinal Chemistry, 62(24), 10955–10960. (Discussion on beta-elimination risks). Link

  • Lundgren, K., et al. (2016).

    
    -amino acid derivatives." Tetrahedron, 72(48), 7526-7535. Link
    

Sources

Application

Application Note: Utilizing tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate in Peptide Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and peptide scientists. It addresses the specific challenges and opportunities presented by the fluorinated azepane scaffold, dis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and peptide scientists. It addresses the specific challenges and opportunities presented by the fluorinated azepane scaffold, distinguishing between its use as a terminal capping unit and its potential conversion into a non-natural amino acid.

Executive Summary

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate (CAS: 1823822-57-6) is a specialized heterocyclic building block used to introduce conformational constraints and metabolic stability into peptide therapeutics. Unlike standard amino acids, this compound lacks a C-2 carboxylic acid in its commercial form, functioning primarily as a secondary amine scaffold (upon Boc removal) or a core intermediate for synthesizing 4-fluoro-3-hydroxyhomoproline derivatives.

This guide details the protocols for:

  • C-Terminal Capping: Incorporating the azepane as a protease-resistant C-terminal amide.

  • Scaffold Functionalization: Exploiting the 3-hydroxy/4-fluoro motif for stereoelectronic tuning.

  • Synthetic Conversion: Strategies to convert the scaffold into an

    
    -amino acid equivalent.[1]
    

Chemical Context & Mechanistic Insight

The Fluorine-Hydroxy Synergism

The 4-fluoro-3-hydroxy motif is not merely decorative; it is a tool for conformational locking .

  • Gauche Effect: The highly electronegative fluorine atom at C4 and the hydroxyl group at C3 often adopt a gauche orientation relative to the vicinal heteroatoms, biasing the flexible 7-membered azepane ring into a defined twist-chair or twist-boat conformation.

  • pKa Modulation: The inductive effect of the fluorine atom lowers the pKa of the adjacent hydroxyl and amine (once deprotected), altering hydrogen bond donor/acceptor strengths crucial for protein-ligand binding.

Structural Limitations

Critical Note: This reagent is not an amino acid monomer. It is a Boc-protected amine with an alcohol handle.

  • To use in the middle of a peptide chain: You must chemically introduce a carboxylic acid (see Section 5: Advanced Synthesis).

  • To use at the C-terminus: It functions as a "cap," forming a peptide-azepane amide bond.

Pre-Synthesis Preparation

Solubility & Handling
  • Solvent Compatibility: Highly soluble in DCM, DMF, and NMP.

  • Stability: The 4-fluoro-3-hydroxy system is generally stable, but strong bases (e.g., NaH, unbuffered alkoxides) can trigger HF elimination (beta-elimination), leading to an enol ether or alkene.

  • Recommendation: Maintain pH < 10 during workups.

Protocol A: C-Terminal Incorporation (Capping Strategy)

Usage: Creating a protease-resistant C-terminal transition state mimic.

Workflow Diagram

G Start Boc-Azepane Scaffold Step1 Boc Deprotection (4M HCl/Dioxane) Start->Step1 Acidolysis Inter1 Free Amine Salt (HCl) Step1->Inter1 Precipitation Step2 Peptide Coupling (HATU/HOAt/DIEA) Inter1->Step2 Neutralization End Peptide-Azepane Conjugate Step2->End Amide Bond Formation

Figure 1: Workflow for coupling the azepane scaffold to a peptide C-terminus.

Step-by-Step Procedure

Step 1: Boc Deprotection

  • Dissolve 1.0 eq of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate in minimal DCM.

  • Add 10 eq of 4M HCl in Dioxane .

  • Stir at room temperature for 1 hour. Monitor by TLC (disappearance of starting material).

  • Critical: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove excess HCl.

  • Result: Azepane-3-ol-4-F hydrochloride salt.

Step 2: Coupling to Peptide Fragment Challenge: The azepane nitrogen is a sterically hindered secondary amine . Standard coupling reagents (HBTU/DIC) may fail or result in low yields. Solution: Use HATU or PyAOP with HOAt as an additive.

  • Activation: In a separate vial, dissolve the N-protected peptide acid (1.2 eq) and HATU (1.2 eq) in dry DMF.

  • Add HOAt (1.2 eq) (optional but recommended for hindered amines).

  • Add DIEA (Diisopropylethylamine, 2.5 eq) to the peptide/HATU mixture. Stir for 2 minutes to activate (solution turns yellow).

  • Coupling: Dissolve the Azepane HCl salt (from Step 1) in minimal DMF with 1.0 eq of DIEA. Add this solution to the activated peptide mixture.

  • Stir at Room Temperature for 4–16 hours.

  • Monitoring: Check via LC-MS. Look for the mass shift corresponding to the peptide + 133 Da (Azepane fragment).

Optimization Table
ParameterStandard ConditionOptimized for AzepaneRationale
Coupling Reagent HBTU / DICHATU / PyAOP Higher reactivity for secondary amines.
Additive HOBtHOAt 7-aza analog accelerates coupling via neighboring group effect.
Base TEADIEA / TMP Sterically hindered base prevents racemization of the peptide C-term.
Time 1-2 hoursOvernight 7-membered rings impose steric drag on the nucleophile.

Protocol B: Post-Synthetic Modification (3-OH Functionalization)

Usage: Attaching the scaffold to a side chain or cyclizing the peptide.

The 3-hydroxyl group is a versatile handle. However, the adjacent 4-fluorine reduces its nucleophilicity via the inductive effect.

Mitsunobu Reaction (Ether Formation)

To attach a phenol or acidic side chain to the azepane 3-position:

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Procedure:

    • Mix Boc-Azepane (1 eq), Phenol/Acid (1.2 eq), and

      
       (1.5 eq) in dry THF.
      
    • Cool to 0°C.

    • Add DIAD (1.5 eq) dropwise.

    • Warm to RT and stir 12h.

  • Note: This inverts the stereochemistry at C3. If the starting material is trans-3-OH-4-F, the product will be cis.

Advanced Synthesis: Conversion to -Amino Acid

Usage: Creating "Fluorinated Homoproline" for internal peptide incorporation.

Since the commercial reagent lacks the carboxylic acid, you must introduce it. The most direct route is


-lithiation  followed by carboxylation, though this is chemically risky due to the fluorine.

Theoretical Pathway (Beak's Method):

  • Protection: Protect the 3-OH as a silyl ether (TBS-Cl, Imidazole).

  • Lithiation: Treat with s-BuLi / TMEDA at -78°C in THF. The Boc group directs lithiation to the

    
    -position (C2).
    
    • Risk:

      
      -elimination of the Fluorine is possible if the temperature rises.
      
  • Quench: Add dry

    
     gas or solid dry ice.
    
  • Deprotection: Acidic workup removes the Boc and TBS, yielding the amino acid.

Alternative: It is often more practical to purchase the 2-carboxylic acid derivative if available, or use the N-terminal capping strategy (Protocol A) which avoids this complex synthesis.

Troubleshooting & Quality Control

Common Failure Modes
  • HF Elimination:

    • Symptom:[2][3] Mass spectrum shows [M-20] peak (loss of HF).

    • Cause: Exposure to strong bases (e.g., 50% piperidine) for extended periods.

    • Fix: Use milder deprotection bases (e.g., 20% piperidine + 0.1M HOBt) if using Fmoc chemistry later.

  • Incomplete Coupling:

    • Symptom:[2][3][4] Free peptide acid remains.

    • Cause: Steric hindrance of the 7-membered ring.

    • Fix: Double couple (repeat Protocol A, Step 2) or switch to COMU reagent.

Analytical Verification
  • NMR: The

    
     NMR signal is a diagnostic handle. It typically appears between -170 and -200 ppm. A split signal indicates the presence of rotamers (common in Boc-azepanes).
    
  • LC-MS: Ensure the method uses an acidic mobile phase (Formic acid) to protonate the amine for detection.

References

  • Conformational Analysis of Fluorinated Heterocycles

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Azepane Scaffolds in Medicinal Chemistry

    • Mondal, S., et al. (2016). Pharmaceutical significance of azepane based motifs for drug discovery. Journal of Heterocyclic Chemistry. Link

  • Coupling Reagents for Hindered Amines

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Lithiation of N-Boc Heterocycles (Beak Method)

    • Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.[5] Link

Sources

Method

Ring-closing metathesis strategies for fluorinated azepane synthesis

Application Notes & Protocols Topic: Ring-Closing Metathesis Strategies for Fluorinated Azepane Synthesis Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of Fluorinated Azepa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Ring-Closing Metathesis Strategies for Fluorinated Azepane Synthesis Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of Fluorinated Azepanes via Ring-Closing Metathesis

Authored by: Gemini, Senior Application Scientist

Abstract

The seven-membered azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous bioactive compounds. The strategic incorporation of fluorine into these structures can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including the challenging synthesis of medium-sized rings like azepanes.[1][2] This guide provides a comprehensive overview of RCM strategies for the synthesis of fluorinated azepanes, detailing precursor synthesis, catalyst selection, reaction protocols, and mechanistic considerations.

Introduction: The Significance of Fluorinated Azepanes

Fluorine-containing organic molecules are of immense interest in drug discovery and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically alter the conformational preferences and electronic nature of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. When incorporated into the azepane framework, fluorine can serve to block metabolic pathways, modulate the basicity of the nitrogen atom, and enforce specific ring conformations conducive to target binding.

However, the synthesis of seven-membered rings is often hampered by unfavorable entropic and enthalpic factors.[1] Ring-closing metathesis, a Nobel Prize-winning reaction, offers a robust solution by forming a carbon-carbon double bond from a diene precursor, driven by the release of volatile ethylene gas.[3][4] This methodology has proven effective for constructing complex nitrogen heterocycles, yet the presence of fluorine introduces specific challenges that require careful optimization of reaction parameters.[5]

Strategic Overview: The RCM Approach

The synthesis of a fluorinated azepane via RCM fundamentally involves two key stages: the synthesis of a fluorinated acyclic diene precursor and the subsequent intramolecular cyclization reaction. The placement of the fluorine atom(s) on the diene precursor is a critical design element that dictates the final product and influences the efficiency of the RCM reaction.

RCM_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_rcm Part 2: Ring-Closing Metathesis cluster_post Part 3: Post-Modification (Optional) Start Starting Materials (e.g., Allylamine, Homoallylamine) Protect Nitrogen Protection (e.g., Boc, Ts) Start->Protect Protection Allylation Fluorinated Allylation/ Homoallylation Protect->Allylation Alkylation Precursor Acyclic Fluorinated Diene Precursor Allylation->Precursor RCM RCM Reaction (Grubbs Catalyst) Precursor->RCM Workup Reaction Workup & Ruthenium Removal RCM->Workup Product_Unsat Unsaturated Fluorinated Azepane Workup->Product_Unsat Reduction Olefin Reduction (e.g., H₂, Pd/C) Product_Unsat->Reduction Deprotection Deprotection Reduction->Deprotection Final_Product Saturated Fluorinated Azepane Deprotection->Final_Product

Figure 1: General workflow for fluorinated azepane synthesis via RCM.

Synthesis of Fluorinated Diene Precursors

The successful synthesis of the target azepane relies heavily on the efficient preparation of the acyclic diene precursor. This typically involves the N-alkylation of a protected amine with appropriate allyl or homoallyl halides.

Protocol 1: General Synthesis of an N-Tosyl Protected Fluorinated Diene

This protocol describes the synthesis of a diene precursor suitable for forming a 4-fluoroazepane derivative.

Step 1: N-Tosyl-N-allylamine Synthesis

  • To a solution of allylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add a solution of tosyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (Hexanes/Ethyl Acetate) to yield N-tosylallylamine.

Step 2: N-Alkylation with a Fluorinated Homoallyl Bromide

  • To a solution of N-tosylallylamine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 4-bromo-1-fluorobut-1-ene (1.2 eq) in DMF.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorinated diene precursor.

Causality and Experimental Choice: The tosyl protecting group is chosen for its stability under alkylation conditions and its electron-withdrawing nature, which can sometimes aid in the RCM reaction by reducing the coordination of the nitrogen lone pair to the ruthenium catalyst.[6] NaH is a strong, non-nucleophilic base ideal for deprotonating the sulfonamide nitrogen to facilitate the subsequent Sₙ2 reaction.

Ring-Closing Metathesis: Catalyst Selection and Protocols

The success of the RCM reaction for fluorinated substrates is highly dependent on the choice of catalyst. The electron-withdrawing nature of fluorine can render the olefinic bond less electron-rich, making it a more challenging substrate for metathesis.

Catalyst Selection:

  • First-Generation Grubbs Catalyst (G-I): Generally not active enough for these challenging, electron-deficient substrates.

  • Second-Generation Grubbs Catalyst (G-II): This is the most commonly employed catalyst for this type of transformation. The replacement of a phosphine ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand results in a more active and thermally stable catalyst, capable of cyclizing electron-deficient dienes.[4][7]

  • Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts, particularly the second-generation variant (HG-II), exhibit excellent stability and high activity.[8] The chelating isopropoxystyrene ligand allows for slower initiation and can be advantageous in complex syntheses.

RCM_Mechanism cluster_catalyst Catalytic Cycle Catalyst [Ru]=CHPh (G-II) Intermediate1 [Ru]-Alkylidene Catalyst->Intermediate1 + Diene - Styrene Metallocyclobutane Ruthenacyclobutane Intermediate Intermediate1->Metallocyclobutane [2+2] Cycloaddition Intermediate2 [Ru]=CH₂ Metallocyclobutane->Intermediate2 Cycloreversion Product Fluorinated Azepene + C₂H₄ Intermediate2->Catalyst + Diene - Product Intermediate2->Product Release Diene Diene Precursor Diene->Catalyst Enters Cycle

Figure 2: Simplified Chauvin mechanism for Ring-Closing Metathesis.
Protocol 2: RCM of a Fluorinated Diene using Conventional Heating

This protocol is adapted from general procedures for the RCM of challenging nitrogen-containing substrates.[5]

  • Place the fluorinated diene precursor (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • Add freshly distilled, degassed toluene to achieve a 0.01 M concentration. High dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.[5]

  • Heat the solution to 100 °C.

  • In a separate vial, dissolve the Second-Generation Grubbs Catalyst (G-II) (5-10 mol%) in a small amount of degassed toluene.

  • Add the catalyst solution to the refluxing diene solution in small portions over 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 4-24 hours for completion.

  • Upon completion, cool the reaction to room temperature. To quench the catalyst and simplify purification, add a few drops of ethyl vinyl ether and stir for 1 hour.

  • Concentrate the solvent in vacuo. Purify the residue by column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the fluorinated azepene.

Protocol 3: Microwave-Assisted RCM for Accelerated Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields for reluctant RCM substrates.[9][10]

  • In a 10 mL microwave reaction vessel, dissolve the fluorinated diene precursor (1.0 eq) in degassed toluene (to 0.01 M).

  • Add the Second-Generation Grubbs Catalyst (G-II) (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 30-60 minutes. Use a power setting that maintains the target temperature (e.g., 300 W).

  • After the allotted time, cool the vessel to room temperature using compressed air.

  • Quench the catalyst with ethyl vinyl ether and purify as described in Protocol 2.

Trustworthiness and Self-Validation: The progress of the RCM reaction should be meticulously monitored. The disappearance of the starting material and the appearance of a new, less polar spot on TLC (the cyclic product) is a primary indicator. GC-MS analysis is invaluable for confirming the mass of the desired product and observing the consumption of the diene. The characteristic by-product, ethylene, is volatile and drives the reaction equilibrium forward.[3]

Data Summary and Comparison

The following table summarizes typical conditions and outcomes for RCM reactions forming fluorinated nitrogen heterocycles, providing a baseline for optimization.

Substrate TypeCatalyst (mol%)MethodTemp (°C)TimeYield (%)Reference
N-Allyl-N-benzyl-2-fluoroacrylamideG-II (7%)Conventional1004 hHigh[5]
Di-allyl SulfonamideG-II (5%)Conventional802 h97[6]
Fluorovinyl-containing dieneG-II (5%)Microwave10050 min~70-80[5]
Diene for γ,γ-difluoro-β-amino acidG-I (not specified)Not specifiedNot specifiedNot specifiedGood[11]

Post-Cyclization Modifications

The resulting unsaturated fluorinated azepane can be a final target or an intermediate for further functionalization. A common subsequent step is the reduction of the endocyclic double bond.

Protocol 4: Reduction to Saturated Fluorinated Azepane
  • Dissolve the fluorinated azepene (1.0 eq) in methanol or ethyl acetate (0.1 M).

  • Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir vigorously for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the saturated fluorinated azepane, which can be purified by chromatography if necessary.

Conclusion and Future Outlook

Ring-closing metathesis provides a powerful and convergent strategy for the synthesis of fluorinated azepanes, compounds of significant interest in medicinal chemistry. The success of this approach hinges on the use of highly active second-generation ruthenium catalysts, such as the Grubbs-II or Hoveyda-Grubbs II catalysts, which can overcome the deactivating effects of fluorine substitution. Optimization of reaction conditions, particularly through the use of high dilution and microwave irradiation, can further enhance reaction efficiency. The protocols and strategies outlined in this guide offer a robust framework for researchers to access this valuable class of fluorinated heterocycles, paving the way for the development of novel therapeutics and chemical probes.

References

  • Abrahami, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. TETRAHEDRON, 72, 7526-7535. [Link]

  • Beng, T. K., Wilkerson-Hill, S. M., & Sarpong, R. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry. [Link]

  • De Matteis, V., van Delft, F. L., Tiebes, J., & Rutjes, F. P. J. T. (2006). A Ring-Closing Metathesis Pathway to Fluorovinyl-Containing Nitrogen Heterocycles. Radboud Repository. [Link]

  • Ashraf, Z., Rafiq, M., Seo, S.-Y., et al. (2015). Kinetic and in silico studies of novel hydroxy-based thymol analogues as inhibitors of mushroom tyrosinase. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Nonn, M., Paizs, C., & Kiss, L. (2022). Recent Progress in the Selective Fluorinations of Some Functionalized Cycloalkenes. The Chemical Record. [Link]

  • Wikipedia. (n.d.). Grubbs's catalyst. [Link]

  • Smith, A. B. (2011). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. UTC Scholar. [Link]

  • Gstrein, X., Burtscher, D., & Szostak, M. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. MDPI. [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Wang, G. (2021). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]

  • Naulet, T., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • McLaughlin, M., & Houghtaling, J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis. [Link]

  • Soloshonok, V. A., & Kukhar, V. P. (2011). Synthesis of Fluorinated β-Amino Acids. Synthesis. [Link]

  • Grubbs, R. H. (Ed.). (2015). Handbook of Metathesis. Wiley-VCH. [Link]

  • O'Brien-Simpson, N. M., et al. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. Journal of Peptide Science. [Link]

  • Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

Sources

Application

Application Note: Functionalization of the 4-Fluoro-3-Hydroxyazepane Core

Synthetic Strategies, Conformational Control, and Protocol Standardization Executive Summary & Strategic Value The 4-fluoro-3-hydroxyazepane core represents a privileged scaffold in modern medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Strategies, Conformational Control, and Protocol Standardization

Executive Summary & Strategic Value

The 4-fluoro-3-hydroxyazepane core represents a privileged scaffold in modern medicinal chemistry, particularly for protease inhibitors (e.g., Cathepsin K/S) and neuroactive ligands. Unlike its six-membered piperidine analogues, the seven-membered azepane ring exhibits high conformational flexibility (


 kcal/mol).

The introduction of a vicinal fluorohydrin motif (


) is not merely for metabolic blocking; it serves as a conformational anchor . Through the gauche effect (preference of the C-F bond to align gauche to the vicinal C-O or C-N bonds), the fluorine atom biases the ring into specific twist-chair or twist-boat conformations, pre-organizing the molecule for receptor binding.

This guide provides a validated workflow for the synthesis and functionalization of this core, addressing the primary challenges: regioselectivity during epoxide opening and elimination risks (HF loss) during functionalization.

Structural Considerations & Conformational Logic

Before initiating synthesis, researchers must understand the stereoelectronic forces at play. In 4-fluoro-3-hydroxyazepanes, the relative stereochemistry (cis vs. trans) dictates the dominant conformer.

  • The Fluorine Gauche Effect: The high electronegativity of fluorine creates a preference for the C-F bond to adopt a gauche orientation relative to the vicinal C-O bond (and often the ring nitrogen lone pair).

  • Cooperativity: In trans-4-fluoro-3-hydroxyazepanes, the substituents can adopt a pseudo-diequatorial arrangement that is energetically favorable, locking the flexible ring.

Diagram 1: Conformational Landscape & Decision Tree

(Graphviz visualization of the logic flow for scaffold design)

AzepaneLogic Start Target: 4-Fluoro-3-Hydroxyazepane Stereo Define Stereochemistry Start->Stereo Trans Trans-Relationship (Anti-opening of Epoxide) Stereo->Trans Preferred Route Cis Cis-Relationship (Syn-dihydroxylation + DAST) Stereo->Cis Alternative Conf Conformational Bias Trans->Conf Cis->Conf Gauche Gauche Effect Dominates (Rigid Scaffold) Conf->Gauche If F/OH/N are cooperative Disordered Conflicting Dipoles (Flexible Scaffold) Conf->Disordered If F/OH/N oppose App Application Gauche->App High Affinity Ligands Disordered->App Entropy Penalty in Binding

Caption: Decision tree for stereochemical design. Trans-isomers generally offer superior conformational locking via the gauche effect.

Core Synthesis Protocol: The "Epoxide Opening" Strategy

The most robust route to the trans-vicinal fluorohydrin core is the nucleophilic opening of a 3,4-epoxyazepane. This method allows for divergent synthesis from a common alkene precursor.

Materials
  • Precursor:

    
    -Boc-3,4-dehydroazepane (synthesized via RCM of diallylamine derivatives).
    
  • Oxidant:

    
    -CPBA (meta-chloroperbenzoic acid) or Oxone.
    
  • Fluorinating Agent: Olah’s Reagent (Pyridine

    
    9HF) or Et
    
    
    
    N
    
    
    3HF. Caution: HF sources are highly corrosive and toxic.
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Workflow Diagram

SynthesisWorkflow Step1 1. RCM Precursor (Diallylamine) Step2 2. Ring Closing (Grubbs II) Step1->Step2 DCM, 40°C Step3 3. Epoxidation (m-CPBA) Step2->Step3 DCM, 0°C Step4 4. Fluoridolysis (Pyridine-HF) Step3->Step4 Regioselective Opening Product 4-Fluoro-3-Hydroxyazepane (Core Scaffold) Step4->Product Yield: 60-75%

Caption: Standard synthetic workflow for accessing the trans-fluorohydrin azepane core.

Step-by-Step Methodology
Phase 1: Epoxidation
  • Dissolve

    
    -Boc-3,4-dehydroazepane (1.0 equiv) in DCM (0.1 M).
    
  • Cool to 0 °C under

    
     atmosphere.
    
  • Add

    
    -CPBA (1.2 equiv) portion-wise.
    
  • Stir at 0 °C for 1 h, then warm to RT overnight.

  • Quench: Wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce excess peroxide) followed by NaHCO
    
    
    .
  • Result:

    
    -Boc-3,4-epoxyazepane (typically a stable oil).
    
Phase 2: Regioselective Fluoridolysis

Critical Step: The regioselectivity (F at C4 vs C3) is governed by the protecting group on Nitrogen and the inherent sterics. In


-Boc systems, nucleophilic attack often favors the less hindered position, but mixtures can occur.
  • Place

    
    -Boc-3,4-epoxyazepane (1.0 equiv) in a polyethylene or Teflon vessel (Glass is incompatible with HF).
    
  • Add Olah’s Reagent (Pyridine

    
    HF, 1.5 equiv) dropwise at -78 °C. Note: Low temperature is crucial to prevent polymerization or elimination.
    
  • Allow to warm slowly to 0 °C over 4 hours.

  • Quench: Pour carefully into an ice-cold saturated NaHCO

    
     solution. Caution: Vigorous evolution of CO
    
    
    
    .
  • Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Functionalization Protocols

Once the core (4-fluoro-3-hydroxy-azepane) is in hand, functionalization must be performed carefully to avoid HF elimination (forming an enol/enone).

Module A: N-Functionalization (Amide Coupling)

Target: Library generation for SAR scanning.

  • Deprotection: Treat

    
    -Boc core with 4N HCl in Dioxane (0 °C, 1 h). Evaporate to dryness to get the amine
    
    
    
    HCl salt.
  • Coupling:

    • Dissolve amine salt (1 equiv) in DMF.

    • Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

    • Stir at RT for 2–4 h.

  • Expert Insight: Avoid strong inorganic bases (NaOH/KOH) during workup. The

    
    -fluoro amine motif is relatively stable, but prolonged exposure to high pH can induce degradation.
    
Module B: O-Functionalization (Hydroxyl Capping)

Target: Modulating H-bond donor capability.

Warning: The C3-hydroxyl is


 to the fluorine. Bases strong enough to deprotonate the alcohol (NaH) can trigger E1cB elimination , ejecting fluoride and aromatizing or polymerizing the ring.

Safe Protocol (Silver Oxide Mediated Alkylation):

  • Dissolve core (1 equiv) in dry acetonitrile.

  • Add Alkyl Iodide (1.5 - 3.0 equiv).

  • Add Ag

    
    O (1.5 equiv).
    
  • Stir at RT (protect from light) for 24–48 h.

    • Mechanism:[2][3][4] Ag

      
      O acts as a mild base and halide scavenger, promoting alkylation without generating a "naked" alkoxide that would trigger elimination.
      

Analytical Quality Control

Characterizing fluorinated azepanes requires careful NMR interpretation.

Data Table: Diagnostic NMR Signals
FeatureSignal TypeTypical ValueInterpretation

F NMR
Chemical Shift

-170 to -190 ppm
Diagnostic for secondary fluoride in 7-membered ring.

H-NMR
H4 (Geminal to F)Multiplet (dm)Often appears as a wide doublet of multiplets due to H-F coupling (

Hz).
Coupling

2 - 9 HzIndicates dihedral angle. Small

(< 3Hz) suggests gauche H-H relationship (trans F-OH).
Coupling

10 - 25 HzVicinal H-F coupling. Critical for assigning relative stereochemistry.
QC Check: Elimination Monitoring

During functionalization, monitor the appearance of alkene signals in


H NMR (

5.5 - 6.5 ppm). If observed, the reaction conditions are too basic; switch to milder bases (e.g., from Cs

CO

to NaHCO

or Ag

O).

References

  • Conformational Analysis of Fluorinated Azepanes: Liu, Y. et al. "Conformational regulation of substituted azepanes through selective monofluorination."[5] Organic & Biomolecular Chemistry, 2014.[5]

  • Synthesis via Ring-Closing Metathesis: Nortcliffe, A. et al. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 2015.[6]

  • Fluorine Effects in Heterocycles: Champagne, P. A. et al. "Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles."[7] Chemical Reviews, 2015. (General grounding on Fluorine gauche effects).

  • Epoxide Opening Methodologies: Olah, G. A. et al. "Synthetic Methods and Reactions. Hydrofluorination of Alkenes and Ring Opening of Epoxides." Synthesis, 1973. (Foundational protocol for Pyridine:HF).

Sources

Method

Application Note: Mitsunobu Inversion of 3-Hydroxyazepane Derivatives

Executive Summary The functionalization of 3-hydroxyazepane (hexamethyleneimine) rings via the Mitsunobu reaction presents a unique set of stereoelectronic challenges compared to their 5- and 6-membered counterparts (pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-hydroxyazepane (hexamethyleneimine) rings via the Mitsunobu reaction presents a unique set of stereoelectronic challenges compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). The conformational flexibility of the 7-membered ring, combined with transannular steric strain, often leads to sluggish reactivity, incomplete inversion (racemization), or competing elimination pathways.

This guide outlines optimized protocols for the


 inversion of N-protected-3-hydroxyazepanes. It moves beyond standard textbook conditions, introducing high-activity reagent combinations (ADDP/PBu

) and specific handling techniques to ensure high enantiopurity and yield.

Structural Analysis & Mechanistic Challenges

The Azepane Conformation Problem

Unlike the rigid chair conformation of cyclohexane, the azepane ring exists in a flux of twist-chair and twist-boat conformations.

  • Entropic Penalty: The high degrees of freedom in the 7-membered ring impose a significant entropic penalty on the formation of the transition state.

  • Transannular Strain: The C3 position in azepane is susceptible to transannular hydrogen interactions (Prelog strain). During the

    
     attack, the incoming nucleophile must navigate this steric "pucker," often requiring higher activation energy than standard secondary alcohols.
    
The "Dead" Reaction: Common Failure Modes
  • Nitrogen Interference: If the azepane nitrogen is unprotected or weakly protected (e.g., N-Benzyl), the basic amine will quench the betaine intermediate or alkylate preferentially. Requirement: Electron-withdrawing groups (Boc, Cbz, Tosyl) are mandatory.

  • E2 Elimination: The basicity of the betaine intermediate can trigger E2 elimination, yielding the cyclic enecarbamate instead of the inverted product. This is exacerbated by heating.

  • Retention/Racemization: If the

    
     attack is sterically retarded, the oxyphosphonium intermediate may dissociate to a carbocation ( 
    
    
    
    pathway), leading to racemization.

Optimization Matrix: Reagent Selection

For 3-hydroxyazepanes, the standard DEAD/PPh


 system is often insufficient due to the steric bulk of the ring. The following matrix guides reagent selection based on substrate difficulty.
VariableStandard Conditions (Mild)Enhanced Conditions (Difficult/Steric)Rationale
Azo Reagent DIAD (Diisopropyl azodicarboxylate)ADDP (1,1'-(Azodicarbonyl)dipiperidine)ADDP is more stable and creates a more reactive betaine; DIAD is easier to handle than DEAD.
Phosphine PPh

(Triphenylphosphine)
PBu

(Tributylphosphine)
PBu

is more nucleophilic and less sterically hindered, accelerating betaine formation and alcohol activation.
Solvent THF (Anhydrous)Toluene or THF/Toluene (1:1) Toluene can suppress ionic side reactions (elimination) and improve ADDP solubility.
Temperature 0°C

RT
0°C

RT

60°C
Heating is often required for ADDP/PBu

to drive the

displacement on the hindered azepane.
Order of Addition Standard (Add Azo last)Pre-formed Betaine Pre-forming the betaine prevents the phosphine from reacting with the electrophile before activation.

Detailed Experimental Protocols

Protocol A: Standard Inversion (DIAD/PPh )

Best for: Unhindered nucleophiles (e.g., Benzoic acid, Phthalimide) and N-Boc-3-hydroxyazepane.

Reagents:

  • N-Boc-3-hydroxyazepane (1.0 equiv)

  • Nucleophile (e.g., 4-Nitrobenzoic acid) (1.5 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)
    
  • DIAD (1.5 equiv)[1]

  • THF (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add N-Boc-3-hydroxyazepane, PPh

    
    , and the nucleophile to the flask. Dissolve in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

  • Addition: Add DIAD dropwise via syringe over 15 minutes. The solution will turn yellow.

    • Critical Check: Ensure the temperature remains <5°C to prevent rapid decomposition of the betaine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography. Note: PPh

    
    O is a major byproduct; use a gradient of Hexanes/EtOAc.
    
Protocol B: "Hard" Inversion (ADDP/PBu )

Best for: Sterically demanding nucleophiles, phenols, or when Protocol A yields <40%.

Reagents:

  • N-Boc-3-hydroxyazepane (1.0 equiv)

  • Nucleophile (2.0 equiv)

  • Tributylphosphine (PBu

    
    ) (2.0 equiv) [Handle in Fume Hood - Stench!][2]
    
  • ADDP (2.0 equiv)[3]

  • Toluene or THF (Anhydrous, 0.1 M)

Procedure:

  • Betaine Pre-formation: In a flame-dried flask under Argon, dissolve ADDP in Toluene/THF. Add PBu

    
     dropwise at 0°C. The solution may turn orange/red and form a precipitate (the active betaine). Stir for 20 mins at 0°C.
    
  • Substrate Addition: Add the nucleophile (acid/phenol) to the betaine slurry. Stir for 10 mins.

  • Alcohol Addition: Add N-Boc-3-hydroxyazepane (dissolved in minimal solvent) dropwise to the mixture at 0°C.

  • Thermal Drive: Warm to RT. If TLC shows no conversion after 4 hours, heat to 60°C for 12 hours.

    • Why Heat? The 7-membered ring puckering creates a high energy barrier for the backside attack. Thermal energy helps overcome this steric repulsion.

  • Workup: Cool to RT. Dilute with Hexanes (precipitates PBu

    
    O and hydrazines). Filter through a Celite pad. Concentrate the filtrate.
    

Mechanism & Workflow Visualization

Reaction Pathway

The following diagram illustrates the critical betaine formation and the specific inversion step for the azepane ring.

MitsunobuMechanism Reagents Reagents: Phosphine (PR3) + Azo (DEAD/ADDP) Betaine Betaine Intermediate (Zwitterion) Reagents->Betaine Addn 1 Prot_Betaine Protonated Betaine + Nucleophile Anion (Nu-) Betaine->Prot_Betaine Protonation by H-Nu OxyPhos Oxyphosphonium Salt (Activated Azepane) Prot_Betaine->OxyPhos Alcohol Attack on P TS Transition State (Backside Attack on C3) OxyPhos->TS SN2 Attack by Nu- Side_Elim Side Product: Azepene (Elimination) OxyPhos->Side_Elim E2 (if basic/hot) Product Inverted Product (Stereocenter Inverted) TS->Product Inversion

Caption: Mechanistic pathway highlighting the critical branching point between productive


 inversion and competing elimination in azepane systems.
Decision Tree: Condition Selection

Use this logic flow to determine the starting conditions for your specific derivative.

DecisionTree Start Start: 3-Hydroxyazepane Check_N Is Nitrogen Protected? Start->Check_N Protect Protect (Boc/Cbz) Check_N->Protect No Check_Nu Nucleophile pKa? Check_N->Check_Nu Yes Protect->Check_N Easy pKa < 11 (Benzoic acid, Phthalimide) Check_Nu->Easy Low pKa Hard pKa 11-13 or Steric Bulk (Phenols, Sulfonamides) Check_Nu->Hard High pKa / Bulky Protocol_A Protocol A: DIAD / PPh3 / THF (0°C -> RT) Easy->Protocol_A Protocol_B Protocol B: ADDP / PBu3 / Toluene (Pre-form Betaine) Hard->Protocol_B

Caption: Logic flow for selecting the optimal Mitsunobu conditions based on substrate protection and nucleophile acidity.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Reaction (Recovered SM) Betaine decomposition or steric hindrance.Switch to Protocol B (ADDP/PBu

). Ensure reagents are anhydrous.
Elimination Product (Alkene) Reaction temperature too high or basic betaine.Lower temperature to 0°C. Use a less basic azo reagent (e.g., DIAD instead of ADDP) if possible, or add acid slowly.
Retention of Configuration

leakage due to stable carbocation or double inversion.
Ensure strictly anhydrous conditions. Increase concentration of Nucleophile to outcompete solvent participation.
Low Yield with Phenols O-alkylation vs C-alkylation competition.Use Toluene as solvent. Ensure Phenol pKa is <13.[4]

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5][6][7][8] Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][7][9][10][11] Chemical Reviews, 109(6), 2551–2651.

  • Tsunoda, T., et al. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Denton, R. M., et al. (2018). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Organic & Biomolecular Chemistry, 16, 7774-7781.[5]

Sources

Application

Application Notes and Protocols: Reductive Amination Utilizing Fluorinated Azepane Intermediates

Introduction: The Strategic Advantage of Fluorinated Azepanes in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the azepane scaffold is a privileged structural motif, appearing in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Azepanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azepane scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional architecture provides an excellent framework for exploring chemical space and achieving potent and selective interactions with biological targets. The strategic incorporation of fluorine into this scaffold further enhances its desirability as a building block in drug discovery.[2] Fluorine, the most electronegative element, imparts unique properties to organic molecules, including increased metabolic stability, enhanced binding affinity, and modulated lipophilicity and basicity (pKa).[3] These attributes can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates, making the synthesis of fluorinated azepanes a critical endeavor for researchers and scientists in drug development.

This application note provides a comprehensive guide to the reductive amination of fluorinated azepane intermediates, a robust and versatile method for the synthesis of N-substituted fluorinated azepanes. We will delve into the synthesis of the fluorinated azepane precursor, provide a detailed, step-by-step protocol for the reductive amination reaction using sodium triacetoxyborohydride (STAB), and discuss the mechanistic nuances introduced by the presence of the fluorine atom.

Synthesis of Fluorinated Azepane Intermediates: A Representative Protocol

The synthesis of fluorinated azepanes can be achieved through various synthetic routes. One common approach involves the fluorination of a suitable precursor followed by cyclization or ring expansion. For the purpose of this guide, we will outline a representative synthesis of 3-fluoroazepane hydrochloride, a key intermediate for subsequent reductive amination reactions. The following protocol is a conceptual representation based on established synthetic methodologies for fluorinated cyclic amines.

Protocol 1: Synthesis of 3-Fluoroazepane Hydrochloride

Materials:

  • N-benzyl-azepan-3-ol

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Fluorination:

    • Dissolve N-benzyl-azepan-3-ol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.2 eq) to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-fluoroazepane.

  • Debenzylation and Salt Formation:

    • Dissolve the crude N-benzyl-3-fluoroazepane in MeOH.

    • Add 10% Pd/C (0.1 eq by weight).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting free amine in a minimal amount of diethyl ether and cool to 0 °C.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-fluoroazepane hydrochloride as a white solid.

Reductive Amination of Fluorinated Azepanes: A Detailed Protocol

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.[6][7][8]

The Impact of Fluorine on Azepane Basicity and Reactivity

The introduction of a fluorine atom onto the azepane ring has a profound electronic effect. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which decreases the electron density on the nitrogen atom. This, in turn, lowers the basicity (pKa) of the amine. For instance, fluorination at the β-position to a cyclic amine can decrease the pKa by approximately 1.7 units.[9] The pKa of the parent azepane is approximately 11.07.[10] A β-fluorinated azepane would therefore be expected to have a pKa in the range of 9.3-9.4.

This reduced basicity has important implications for the reductive amination reaction. The initial step, the formation of the iminium ion, is often acid-catalyzed.[6] A less basic amine is a weaker nucleophile, which can slow down the initial attack on the carbonyl group. However, the subsequent reduction of the iminium ion by STAB is typically rapid. In some cases, for weakly basic amines, the addition of a catalytic amount of acetic acid can be beneficial to facilitate iminium ion formation.[4][11]

Protocol 2: General Procedure for the Reductive Amination of 3-Fluoroazepane with an Aldehyde or Ketone

This protocol provides a general method for the synthesis of N-substituted-3-fluoroazepanes.

Materials:

  • 3-Fluoroazepane hydrochloride

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting from the hydrochloride salt)

  • Acetic acid (optional, 0.1 - 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification start Dissolve 3-fluoroazepane HCl and aldehyde/ketone in DCE/THF add_base Add TEA/DIPEA start->add_base stir1 Stir for 10-15 min add_base->stir1 add_stab Add STAB in portions stir1->add_stab stir2 Stir at room temperature (2-24 h) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with sat. NaHCO₃ monitor->quench Upon completion extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end N-substituted-3-fluoroazepane purify->end

Caption: Experimental workflow for the reductive amination of 3-fluoroazepane.

Procedure:

  • To a round-bottom flask, add 3-fluoroazepane hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Add anhydrous DCE or THF to form a solution or suspension (typically 0.1-0.2 M).

  • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • If the amine is particularly weakly basic or the carbonyl is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2 to 24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-fluoroazepane.

Data Presentation: Representative Examples

The following table provides hypothetical yet representative examples of the reductive amination of 3-fluoroazepane with various carbonyl compounds, with expected yields based on similar transformations reported in the literature.

EntryCarbonyl CompoundProductExpected Yield (%)
1BenzaldehydeN-benzyl-3-fluoroazepane85-95
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-3-fluoroazepane80-90
3CyclohexanoneN-cyclohexyl-3-fluoroazepane75-85
4AcetoneN-isopropyl-3-fluoroazepane70-80

Mechanistic Insights

The reductive amination proceeds through a well-established mechanism. The key steps are outlined below, with particular attention to the role of the fluorine substituent.

Mechanism Diagram:

ReductiveAminationMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction amine 3-Fluoroazepane (Reduced Basicity) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack carbonyl Aldehyde/Ketone carbonyl->hemiaminal iminium Iminium Ion (Electrophilic) hemiaminal->iminium Dehydration (Acid-catalyzed) product N-Substituted-3-fluoroazepane iminium->product Hydride Transfer stab NaBH(OAc)₃ (STAB) (Hydride Source) stab->product

Caption: Mechanism of reductive amination with a fluorinated azepane.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the 3-fluoroazepane on the carbonyl carbon of the aldehyde or ketone. Due to the reduced basicity and nucleophilicity of the fluorinated amine, this step may be slower than with its non-fluorinated counterpart. The resulting hemiaminal intermediate then undergoes dehydration, often facilitated by an acid catalyst (such as the acetic acid present in STAB or added catalytically), to form an electrophilic iminium ion.

  • Hydride Reduction: The mild hydride donor, sodium triacetoxyborohydride, then selectively reduces the iminium ion. The electron-withdrawing and sterically bulky acetate groups on the boron atom temper its reducing power, preventing the significant reduction of the starting aldehyde or ketone.[8] The hydride transfer from STAB to the iminium carbon is the final step, yielding the N-substituted-3-fluoroazepane product.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Cause: Low nucleophilicity of the fluorinated amine or unreactive carbonyl compound.

    • Solution: Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate iminium ion formation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion and deactivate the STAB.

  • Formation of Byproducts:

    • Cause: Reduction of the starting carbonyl compound.

    • Solution: This is less common with STAB but can occur. Ensure STAB is added after the amine and carbonyl have had some time to interact. Avoid excessive heating.

  • Difficult Purification:

    • Cause: Residual starting materials or byproducts.

    • Solution: A basic aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) can help remove acidic byproducts. Careful column chromatography is often necessary to obtain a highly pure product.

Conclusion and Future Outlook

The reductive amination of fluorinated azepane intermediates using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of novel N-substituted fluorinated azepanes. The strategic introduction of fluorine into the azepane scaffold offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and development to leverage this important class of building blocks in their synthetic endeavors. The continued development of novel fluorination and amination methodologies will undoubtedly expand the accessible chemical space of fluorinated azepanes, paving the way for the discovery of next-generation therapeutics.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society, 1996; Vol. 641, pp 201–216. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Organic Reactions. Reductive Amination. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Journal of Pharmacy and Pharmacology. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed Central (PMC). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • PubMed Central (PMC). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Biotage. MP-Cyanoborohydride. [Link]

  • Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PubChem. Azepane. [Link]

  • PubMed. Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions in 4-fluoro-3-hydroxyazepanes

Introduction Welcome to the technical support guide for handling 4-fluoro-3-hydroxyazepanes. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to the unique conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling 4-fluoro-3-hydroxyazepanes. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and physicochemical properties imparted by the fluorine substituent.[1] However, the very features that make this scaffold attractive—the juxtaposition of a hydroxyl group and an electronegative fluorine atom on a flexible seven-membered ring—also render it susceptible to undesirable elimination side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges, ensuring the integrity of your synthetic routes and the purity of your target compounds.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of 4-fluoro-3-hydroxyazepanes.

Q1: Why is the 4-fluoro-3-hydroxyazepane scaffold particularly susceptible to elimination reactions?

A: The susceptibility arises from a combination of electronic and structural factors:

  • Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity of protons on adjacent carbons (the β-protons). This makes them more easily abstracted by bases.

  • The Hydroxyl as a Leaving Group: The 3-hydroxy group, while inherently a poor leaving group, can be activated. Under acidic conditions, it can be protonated to form water, an excellent leaving group.[2] Under basic conditions, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for a planned reaction, which also activates the substrate for elimination.

  • The Fluorine as a Leaving Group: While the carbon-fluorine bond is very strong, making fluoride a poor leaving group compared to other halogens (I > Br > Cl > F), elimination of HF is still a significant side reaction, especially under basic conditions. The mechanism often involves a carbanion intermediate, which circumvents the need to break the C-F bond in the rate-determining step.[3]

Q2: What are the primary elimination mechanisms I should anticipate?

A: You should primarily be concerned with two base-mediated mechanisms: E2 and E1cB.

  • E2 (Bimolecular Elimination): This is a concerted, one-step process where a base removes a proton, and the leaving group departs simultaneously to form a double bond.[4] This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group.[5]

  • E1cB (Unimolecular Elimination via Conjugate Base): This is a two-step mechanism that is particularly relevant for substrates with an acidic proton and a poor leaving group, a description that fits 4-fluoro-3-hydroxyazepanes perfectly.

    • Step 1 (Fast, Reversible): A base removes the acidic proton at the β-position to form a stabilized carbanion (the conjugate base). The electron-withdrawing fluorine atom helps stabilize this intermediate.

    • Step 2 (Slow, Rate-Determining): The leaving group (e.g., F⁻ or OH⁻) is expelled from the carbanion to form the alkene.[3][6]

The E1 mechanism, which involves the formation of a carbocation, is generally considered unlikely for the elimination of fluoride due to the high energy required to break the strong C-F bond in the initial step.

Q3: What are the expected elimination byproducts?

A: Depending on which proton is removed and which group leaves, you can expect to see two main types of unsaturated byproducts:

  • Δ³-Azepine: Formed by the elimination of water (H₂O) across the C3-C4 bond. This is common under acidic conditions.

  • Δ⁴-Azepine: Formed by the elimination of hydrogen fluoride (HF) across the C4-C5 bond. This is more typical under basic conditions.

The exact regiochemical outcome can be influenced by the stereochemistry of the substrate and the reaction conditions employed.

Part B: Troubleshooting Guide & Preventative Strategies

This section provides practical, scenario-based advice for minimizing or eliminating unwanted side reactions during your experiments.

Scenario 1: You are running a reaction under basic conditions and observing significant alkene byproduct formation.
  • Problem Insight: The formation of an alkene under basic conditions strongly suggests an E2 or E1cB elimination pathway is competing with your desired reaction. Strong bases readily abstract the now-acidic proton beta to the fluorine atom, initiating the elimination cascade.[4]

  • Recommended Solutions & Protocols:

    Strategy 1: Judicious Selection of Base The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is often ideal for promoting a desired deprotonation without promoting elimination or competing Sₙ2 reactions.

    Table 1: Comparison of Common Bases for Reactions with Sensitive Substrates

    Base Formula Approx. pKa of Conj. Acid Key Characteristics Recommended Use & Cautions
    Potassium Carbonate K₂CO₃ 10.3 Weak, non-nucleophilic, inexpensive. Suitable for mild reactions. Often too weak to cause significant elimination but may also be too weak for the desired reaction.
    Triethylamine Et₃N 10.8 Mild, sterically hindered organic base. Good for scavenging acid byproducts. Generally safe regarding elimination.
    DIPEA (Hünig's Base) i-Pr₂NEt 11.0 Highly hindered, non-nucleophilic. Excellent choice for reactions where nucleophilicity is a concern. Less likely to cause elimination than smaller bases.
    DBU C₉H₁₆N₂ 13.5 Strong, non-nucleophilic, but sterically accessible. Use with caution. Its strength can readily induce E1cB/E2 elimination. Best reserved for when a very strong, non-nucleophilic base is essential.

    | Sodium Hydride | NaH | ~35 | Very strong, non-nucleophilic base. | Effective for deprotonating alcohols. However, the resulting alkoxide can internally promote elimination. Consider low temperatures. |

Strategy 2: Protect the 3-Hydroxy Group The hydroxyl group can act as an internal base or be converted into a leaving group. Protecting it as an ether or silyl ether masks its reactivity and can sterically hinder the approach of external bases to nearby protons. This is often the most robust strategy.[7][8]

Protocol: Protection of the 3-Hydroxy Group as a Silyl Ether

This protocol describes the protection using tert-butyldimethylsilyl chloride (TBDMS-Cl), a common and robust protecting group.[9]

  • Preparation: Dissolve the 4-fluoro-3-hydroxyazepane substrate (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add imidazole (1.5–2.0 eq). Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.

  • Addition of Silylating Agent: Add TBDMS-Cl (1.2–1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected azepane.

Table 2: Selection of Common Hydroxyl Protecting Groups

Protecting Group Abbreviation Introduction Conditions Deprotection Conditions Stability Profile
tert-Butyldimethylsilyl TBDMS TBDMS-Cl, Imidazole, DMF TBAF, THF; or CSA, MeOH Stable to base, mild acid, many redox reagents. Cleaved by fluoride ions or strong acid.
Triisopropylsilyl TIPS TIPS-Cl, Imidazole, DCM TBAF, THF; or HF-Pyridine More sterically hindered and more stable to acid than TBDMS.[9]
Methoxymethyl MOM MOM-Cl, DIPEA, DCM Strong acid (e.g., HCl in MeOH) Stable to base, nucleophiles, and some reducing agents. Not stable to strong acid.

| Acetyl | Ac | Ac₂O, Pyridine or Et₃N | Mild base (K₂CO₃, MeOH) or mild acid | Easy to introduce and remove but not stable to strongly basic or acidic conditions. |

Strategy 3: Control Reaction Temperature Elimination reactions often have a higher activation energy than competing substitution reactions. Therefore, running your reaction at the lowest possible temperature that still allows for an acceptable reaction rate can significantly favor the desired product over the elimination byproduct. Start reactions at 0 °C or -78 °C and allow them to warm slowly only if necessary.

Scenario 2: You are attempting a reaction in acidic media and observing dehydration.
  • Problem Insight: Protic or Lewis acids can coordinate to or protonate the 3-hydroxy group, converting it into a good leaving group (H₂O).[2] Subsequent elimination, often via an E1 or E2 pathway, leads to the formation of a Δ³-azepine byproduct.

  • Recommended Solutions:

    Strategy 1: Avoid Strong Protic Acids Whenever possible, avoid using strong protic acids like H₂SO₄, HCl, or TfOH. If an acid catalyst is required, consider using a milder Lewis acid that is less likely to promote dehydration or use pyridinium p-toluenesulfonate (PPTS), which provides a weakly acidic environment.

    Strategy 2: Protect the Hydroxyl Group As with basic conditions, protecting the hydroxyl group is a highly effective strategy.[10] Choose a protecting group that is stable to the specific acidic conditions of your reaction (refer to Table 2). For example, a TBDMS group might be too acid-labile, but a more robust TIPS or a simple benzyl (Bn) ether could be suitable.

Visualizations: Mechanisms & Workflows
Elimination Pathways

G Diagram 1: Key Elimination Mechanisms cluster_e1cb E1cB Mechanism (Common with F) cluster_e2 E2 Mechanism e1cb_start Substrate + Base e1cb_carbanion Carbanion Intermediate (Stabilized by F) e1cb_start->e1cb_carbanion Step 1: Deprotonation (Fast) e1cb_product Alkene Product e1cb_carbanion->e1cb_product Step 2: Loss of F⁻ (Slow) e2_start Substrate + Base e2_ts Concerted Transition State (Anti-periplanar) e2_start->e2_ts Single Concerted Step e2_product Alkene Product e2_ts->e2_product

Caption: Key base-mediated elimination pathways for 4-fluoro-3-hydroxyazepanes.

Troubleshooting Workflow

G Diagram 2: Troubleshooting Decision Tree for Elimination start Elimination Byproduct Observed? cond Reaction Conditions? start->cond base_sol 1. Lower Temperature 2. Use Hindered, Non-nucleophilic Base 3. Protect -OH Group (e.g., TBDMS) cond->base_sol Basic acid_sol 1. Use Milder Acid (e.g., PPTS) 2. Avoid Strong Protic Acids 3. Protect -OH Group (e.g., Bn, TIPS) cond->acid_sol Acidic

Sources

Optimization

Technical Support Center: Optimizing Deoxyfluorination of Azepane-3,4-diol

Welcome to the technical support center for the synthesis of fluorinated azepane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated azepane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of introducing fluorine into the azepane scaffold, a privileged structure in modern drug discovery.[1] The fluorination of an azepane-3,4-diol presents unique challenges in controlling yield, regioselectivity, and stereoselectivity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve optimal results in your experiments.

Section 1: The Chemistry at a Glance: Key Scientific Principles

Understanding the underlying principles of the deoxyfluorination of vicinal diols is paramount to troubleshooting and optimization. The reaction is not a simple substitution; it's a competitive process where success depends on favoring the desired fluorination pathway over side reactions.

The Mechanism: Deoxyfluorination with Aminosulfur Trifluorides

The most common reagents for this transformation are diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[2] The reaction proceeds via the activation of a hydroxyl group to form an alkoxysulfurane intermediate, which is then displaced by a fluoride ion.

// Nodes sub [label="Azepane-3,4-diol\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="DAST or\nDeoxo-Fluor", fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="Alkoxysulfurane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Fluoro-azepanol\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elim [label="Elimination\n(Alkene Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearr [label="Rearrangement\n(e.g., Pinacol-type)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> int1 [label=" Activation of OH\n(slow addition at low temp)"]; reagent -> int1; int1 -> prod [label=" SN2 attack by F-\n(Inversion of stereochemistry)", color="#34A853"]; int1 -> elim [label=" E2 Elimination\n(favored by heat)", color="#EA4335"]; int1 -> rearr [label=" Carbocation formation\n(favored by SN1 character)", color="#EA4335"]; }

Caption: General mechanism for deoxyfluorination of an alcohol.

The stereochemical outcome is typically inversion of configuration, consistent with an Sₙ2 mechanism.[3] However, substrates that can stabilize a carbocation may exhibit some Sₙ1 character, leading to potential rearrangements or loss of stereochemical integrity.

The Challenge of Regioselectivity

In an unsymmetrical diol like azepane-3,4-diol, the two hydroxyl groups (at C3 and C4) are chemically distinct. Achieving selective fluorination at one position over the other is a primary challenge. Several factors govern this selectivity:

  • Steric Hindrance: The fluorinating agent will typically react faster with the less sterically hindered hydroxyl group. The specific conformation of the seven-membered azepane ring and the nature of the nitrogen-protecting group can influence the accessibility of each hydroxyl group.[4]

  • Electronic Effects: The electron-withdrawing nature of the adjacent hydroxyl group and the ring nitrogen can influence the reactivity of each alcohol. The basicity of the amine itself can be a confounding factor, sometimes requiring specific N-protection strategies.[5]

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the two hydroxyl groups can modulate their relative reactivity.[6]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the fluorination of azepane-3,4-diol.

Q1: My reaction yield is very low, and I recover mostly unreacted starting material. What's wrong?

A: This issue typically points to problems with reagent activity or reaction conditions.

  • Inactive Fluorinating Agent: DAST and Deoxo-Fluor are extremely sensitive to moisture.[7] Use a fresh bottle or a properly stored aliquot. Hydrolysis not only consumes the reagent but also generates HF, which can cause side reactions.

  • Insufficient Temperature: While starting the reaction at low temperatures (-78 °C) is crucial to control exothermicity, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

  • Nitrogen Basicity: If the azepane nitrogen is unprotected or protected with an acid-labile group, it can be protonated by HF generated in situ. The resulting ammonium salt may be insoluble or deactivated. Ensure the use of a stable, non-basic protecting group like Boc, Cbz, or a tosyl group.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or toluene. Ensure the solvent is anhydrous.

Q2: I'm observing a significant amount of an alkene byproduct. How can I prevent this elimination reaction?

A: Elimination is a common side reaction in deoxyfluorination, especially with secondary alcohols.[8] It competes directly with the desired substitution.

  • Control the Temperature: This is the most critical factor. Elimination is highly favored at elevated temperatures. Maintain the lowest possible temperature at which the substitution still proceeds at a reasonable rate. Dropwise addition of the fluorinating agent at -78 °C is standard practice.

  • Use a More Stable Reagent: Deoxo-Fluor is more thermally stable than DAST and often gives less elimination byproduct.[2] Newer reagents like PhenoFluor™ or AlkylFluor™ have also been developed to minimize elimination and improve functional group tolerance.[8][9]

  • Add a Hindered Base: In some cases, adding a non-nucleophilic, hindered base like Hünig's base (DIPEA) can scavenge the HF generated during the reaction, which can catalyze elimination.[8] However, this must be optimized, as the base can also affect reagent stability.

Q3: My main product is a rearranged ketone. What is happening and how can I stop it?

A: The formation of a ketone suggests a semi-pinacol type rearrangement. This occurs if the reaction proceeds through an intermediate with significant carbocationic character (Sₙ1 pathway). The carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift.

  • Promote the Sₙ2 Pathway: Use less polar solvents to disfavor carbocation formation. Ensure your starting material is free of any Lewis or Brønsted acids that could promote the Sₙ1 mechanism.

  • Reagent Choice: Stick to reagents that are known to favor Sₙ2-type displacement. DAST and Deoxo-Fluor are generally good choices when conditions are controlled.

Q4: I am getting a mixture of 3-fluoro and 4-fluoro azepane products. How can I improve regioselectivity?

A: Controlling regioselectivity in unsymmetrical diols is a nuanced challenge. The outcome depends on the subtle balance of steric and electronic factors.

// Nodes regio [label="Regioselectivity\n(C3 vs. C4 Fluorination)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sterics [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; electronics [label="Electronic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes sterics_sub [label="Less hindered OH reacts faster.\nConsider N-protecting group bulk.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; electronics_sub [label="Inductive effects from adjacent OH\nand ring nitrogen influence reactivity.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; conditions_sub [label="Lower temperature can enhance\nselectivity. Solvent polarity matters.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges regio -> sterics; regio -> electronics; regio -> conditions; sterics -> sterics_sub [style=dashed]; electronics -> electronics_sub [style=dashed]; conditions -> conditions_sub [style=dashed]; }

Caption: Key factors influencing regioselectivity in diol fluorination.

  • Differential Protection: The most reliable method is to selectively protect one hydroxyl group before the fluorination step, perform the reaction, and then deprotect. This adds steps but guarantees selectivity.

  • Catalyst Control: Research has shown that catalyst systems can be used to direct the oxidation (and potentially fluorination) of unsymmetrical diols.[10][11] While less common for fluorination, exploring hydrogen bonding catalysts could be a cutting-edge approach to modulate the reactivity of one hydroxyl group over the other.[12]

  • Systematic Screening: A Design of Experiment (DoE) approach can be invaluable. Systematically vary parameters like temperature, solvent, fluorinating agent, and concentration to identify conditions that favor one regioisomer.[13]

ParameterC3-OH Favored (Hypothetical)C4-OH Favored (Hypothetical)Rationale
N-Protecting Group Large, bulky (e.g., Trityl)Small (e.g., Acetyl)A bulky group at N may preferentially shield the C3 position.
Temperature -78 °C to -40 °C-40 °C to 0 °CThe kinetic product (formed faster at lower temp) may differ from the thermodynamic product.
Solvent Toluene (non-polar)Acetonitrile (polar)Solvent polarity can influence transition state energies and substrate conformation.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the deoxyfluorination of an N-Boc protected azepane-3,4-diol using Deoxo-Fluor.

Materials:

  • N-Boc-azepane-3,4-diol (1.0 equiv)

  • Deoxo-Fluor (1.2 equiv per OH group, total 2.4 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Dissolution: Dissolve N-Boc-azepane-3,4-diol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor (2.4 equiv) dropwise to the stirred solution over 30 minutes. CAUTION: The reaction can be exothermic. Ensure the internal temperature does not rise above -65 °C during the addition. Deoxo-Fluor reacts violently with water.[7]

  • Reaction: After the addition is complete, maintain the reaction at -78 °C for 1 hour.

  • Warming & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to separate regioisomers and byproducts.

Section 4: Frequently Asked Questions (FAQs)

Q: Which is safer to use, DAST or Deoxo-Fluor? A: Deoxo-Fluor is significantly more thermally stable than DAST, which can decompose with explosive force at temperatures above 90 °C.[14] For this reason, Deoxo-Fluor is generally considered a safer alternative, especially for reactions that may require gentle heating. However, both are corrosive and react violently with water to release HF gas. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

Q: Can I fluorinate both hydroxyl groups to get a difluoro-azepane? A: Yes, it is possible. You would typically need to use an excess of the fluorinating agent (e.g., >2.4 equivalents) and potentially more forcing conditions (longer reaction time or higher temperature). However, achieving a clean difluorination can be challenging, as the first fluorination deactivates the molecule towards the second, and the risk of elimination and rearrangement side reactions increases significantly.

Q: How does the stereochemistry of my starting diol affect the product? A: Assuming a clean Sₙ2 reaction, the stereochemistry at the reacting carbon will be inverted. For example, if you start with a (3R, 4S)-diol and selectively fluorinate the C4 position, you will obtain a (3R, 4R)-fluoroalcohol. It is crucial to fully characterize the stereochemistry of your starting material and product using techniques like 2D NMR spectroscopy.[15]

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. (Generic reference for fluorine in pharma)
  • ResearchGate. (n.d.). Deconstructive fluorination of cyclic amines. [Diagram]. Retrieved from [Link]

  • Herkommer, D., & Ritter, T. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 136(38), 13133-13136. Available from: [Link]

  • Fülöp, F., et al. (2013). Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles through oxidative ring opening/ring closure with reductive amination. Beilstein Journal of Organic Chemistry, 9, 2706-2715. Available from: [Link]

  • ResearchGate. (n.d.). Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols. [PDF]. Retrieved from [Link]

  • Macmillan Group. (2019). Decarboxylative Deoxyfluorination. Tetrahedron, 75, 4222-4227. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. [PDF]. Retrieved from [Link]

  • Hu, X. G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598-2605. Available from: [Link]

  • Pliego, J. R. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. ChemistryOpen. Available from: [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5863. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5208. Available from: [Link]

  • Thieme Chemistry. (n.d.). Deoxyfluorination of Aliphatic Alcohols. Retrieved from [Link]

  • Leroux, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available from: [Link]

  • ResearchGate. (n.d.). Selective monochlorination of unsymmetrical vicinal diols with chlorinated iminium chlorides. [PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps in incorporating the fluorine substituent to the azepane ring of balanol. [Diagram]. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers. Available from: [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5208. Available from: [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • Scott, P. J. H. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. ACS Medicinal Chemistry Letters, 5(10), 1041-1045. Available from: [Link]

  • Gouverneur, V., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available from: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fluorinations of unsymmetrical diaryliodonium salts containing ortho-sidearms; influence of sidearm on selectivity. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [PDF]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from: [Link]

  • OUCI. (n.d.). Diversity-Oriented Stereocontrolled Synthesis of Some Piperidine- and Azepane-Based Fluorine-Containing β-Amino Acid Derivatives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Zacate, S. (2025). Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols. YouTube. Retrieved from [Link]

  • Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • Abrahami, R. A., Kiss, L., Barrio, P., & Fulop, F. (2016). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Tetrahedron, 72, 7526-7535. Available from: [Link]

  • Hu, X. G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598-2605. Available from: [Link]

  • Fülöp, F., et al. (2014). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 10, 201-208. Available from: [Link]

  • Royal Society of Chemistry. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications. Available from: [Link]

  • ResearchGate. (n.d.). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. [PDF]. Retrieved from [Link]

  • SFU Summit. (2023). New Fluorination Strategies and Reagents. Retrieved from [Link]

  • Elliott, E. C., et al. (2011). Convenient syntheses of benzo-fluorinated dibenz[b,f]azepines: rearrangements of isatins, acridines, and indoles. Organic Letters, 13(20), 5576-5579. Available from: [Link]

Sources

Troubleshooting

Troubleshooting Boc removal in acid-sensitive fluorinated amines

Ticket ID: #F-BOC-001 Subject: Troubleshooting Boc Removal in Acid-Sensitive Fluorinated Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-BOC-001 Subject: Troubleshooting Boc Removal in Acid-Sensitive Fluorinated Amines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Protocol

The Problem: Standard Boc deprotection (e.g., 50% TFA/DCM or 4M HCl/Dioxane) often fails for fluorinated amines. The high electronegativity of fluorine lowers the pKa of adjacent protons (


 or 

), making them susceptible to elimination (HF loss) under acidic conditions. Furthermore, the resulting

-butyl cations are highly electrophilic and can alkylate electron-rich fluorinated scaffolds.

The Solution: You must move away from Brønsted acid "sledgehammers" toward Lewis acid catalysis or thermal solvolysis.

Diagnostic Workflow

Use this decision matrix to select the correct deprotection protocol for your specific substrate.

Boc_Decision_Tree Start START: Analyze Substrate Q1 Is Fluorine at Beta-position? Start->Q1 Q2 Is the Scaffold Acid-Sensitive (e.g., Aziridine, Acetal)? Q1->Q2 Yes (High Risk of HF Elim) Q3 Does it contain Trp, Met, or electron-rich aromatics? Q1->Q3 No (Alpha/Gamma F) Method_A PROTOCOL A: ZnBr2 (Lewis Acid) Q2->Method_A Yes (High Sensitivity) Method_B PROTOCOL B: TMSOTf (Anhydrous) Q2->Method_B No (Stable Scaffold) Method_C PROTOCOL C: HFIP (Thermal/Green) Q3->Method_C No (General) Method_D PROTOCOL D: TFA + Scavengers Q3->Method_D Yes (Trapping Req.)

Figure 1: Decision matrix for selecting deprotection conditions based on fluorine positioning and scaffold sensitivity.

Technical Deep Dive: Mechanisms of Failure

Why TFA Fails: The HF Elimination Crisis

In


-fluoro amines, the fluorine atom acts as a leaving group. Under strong acidic conditions (TFA/HCl), two failure modes occur:
  • E1 Elimination: The acid protonates the Boc group, generating the carbamate. If the intermediate carbocation has any stability, the

    
    -fluorine can leave, leading to a des-fluoro alkene.
    
  • E2-Type Elimination: The electron-withdrawing nature of fluorine acidifies the

    
    -proton. Even weak bases (or the counter-ion) can abstract this proton, causing simultaneous ejection of fluoride (HF elimination).
    
The -Butyl Cation Problem

Upon cleavage, the Boc group releases a


-butyl cation (

-Bu

).[1] In fluorinated systems, the nucleophilicity of the amine is reduced, meaning the

-Bu

is more likely to attack other parts of your molecule (scavenging failure) rather than recombining harmlessly or being trapped by solvent.

Validated Protocols

Protocol A: Zinc Bromide ( ) – The "Gentle" Method

Best for: Highly acid-sensitive substrates,


-fluoro amines, and preventing HF elimination.

Mechanism:


 acts as a Lewis acid, coordinating to the Boc carbonyl oxygen. This weakens the C-O bond without generating a high concentration of free protons, effectively eliminating the risk of acid-catalyzed HF elimination.

Step-by-Step:

  • Preparation: Suspend anhydrous

    
     (5.0 equiv) in anhydrous DCM (
    
    
    
    M concentration relative to substrate).
    • Note:

      
       is hygroscopic. Weigh quickly or use a glovebox.
      
  • Addition: Add the N-Boc fluorinated amine (1.0 equiv).

  • Reaction: Stir at room temperature (20–25 °C) for 4–24 hours. Monitor by TLC/LCMS.

    • Observation: The reaction is heterogeneous (suspension) but may clarify as the complex forms.

  • Workup (Critical):

    • Add water to quench.[2]

    • If product is lipophilic: Extract with DCM, wash with brine.

    • If product is water-soluble (common for F-amines): The Zinc salts can be difficult to remove. Precipitate the amine salt by adding excess ether/pentane directly to the reaction mixture, filter, and wash the solid with ether.

Validation Data:

Substrate Type Yield (ZnBr2) Yield (TFA) Notes
Secondary N-Boc 92% 45% TFA caused 40% HF elimination

| Primary N-Boc | <10% | 95% | Selectivity: ZnBr2 cleaves 2° Boc > 1° Boc [1]|[3]

Protocol B: TMSOTf (Trimethylsilyl Triflate) – Anhydrous Cleavage

Best for: Substrates sensitive to moisture or protic acids; rapid cleavage.

Mechanism: Silylation of the Boc carbonyl followed by fragmentation. This is a "water-free" acidic method.

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Solvent: Dissolve substrate in anhydrous DCM (

    
     M).
    
  • Base (Optional but Recommended): Add 2,6-lutidine (1.5 equiv) to buffer potential super-acid formation.

  • Reagent: Add TMSOTf (1.5 – 2.0 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT. Reaction is usually complete in < 1 hour.

  • Quench: Add MeOH (excess) to destroy silyl esters/excess triflate. Concentrate and isolate as the triflate salt or free base.

Protocol C: HFIP (Hexafluoroisopropanol) – Thermal/Green

Best for: Avoiding all external acids/metals. "Green" chemistry.

Mechanism: HFIP is a highly polar, weakly acidic solvent with high ionizing power. Heating N-Boc amines in HFIP induces thermolytic cleavage of the Boc group without strong acids [2].

Step-by-Step:

  • Dissolution: Dissolve N-Boc amine in HFIP (

    
    
    
    
    M).
  • Heat: Microwave at 100–120 °C for 15–60 minutes (or reflux in sealed tube).

  • Isolation: Simply evaporate the solvent.[2] The product is the free amine (or HFIP salt).

    • Advantage:[4][5][6] No workup required. HFIP can be recycled.

Scavenger Selection Guide

If you must use TFA (Protocol D) due to solubility issues, you must use a scavenger cocktail optimized for fluorinated species.

ScavengerRoleRecommended ConcentrationWarning
Triethylsilane (TES) Traps

-butyl cation (forms isobutane + silyl ether)
2.5% v/vBest all-rounder. Inert to F-amines.
Water Nucleophilic trap2.5% v/vAvoid if substrate hydrolyzes (e.g.,

-F imines).
1,3-Dimethoxybenzene Electron-rich trap2–5 equivUse if substrate is electron-rich (prevents alkylation).
Thioanisole Soft nucleophile2.5% v/vAVOID if Tryptophan is present (irreversible alkylation).

Recommended Cocktail "F": 50% TFA / 45% DCM / 2.5% TES / 2.5% Water.

Troubleshooting FAQ

Q: I see a mass of [M-20] in my LCMS after deprotection.

  • Diagnosis: You have lost HF (Molecular weight of HF is 20). This confirms elimination.[1]

  • Fix: Stop using TFA. Switch immediately to Protocol A (ZnBr2) . If elimination persists, your amine might be inherently unstable as a free base; try isolating it immediately as a HCl or Triflate salt.

Q: My fluorinated amine is water-soluble and I lost it during extraction.

  • Diagnosis: Fluorine increases polarity and acidity of ammonium salts.

  • Fix: Do not perform aqueous washes.

    • Method: After deprotection, add cold Diethyl Ether or MTBE to the reaction mixture. The fluorinated amine salt should precipitate. Centrifuge or filter to isolate.

Q: The reaction is stalled (incomplete deprotection).

  • Diagnosis: Fluorine electron withdrawal reduces the basicity of the carbamate oxygen, making protonation/coordination slower.

  • Fix: Increase concentration (run at 0.5 M). If using ZnBr2, heat to 40 °C (mildly). If using TFA, add 5% Thioanisole (accelerates cleavage via "push-pull" mechanism).

References

  • Wu, Y.-q., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[7] Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847-2849. Link

  • Chudasama, V., et al. "HFIP-mediated deprotection of N-Boc amines." Chemical Communications, vol. 47, 2011, pp. 8259-8261. Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. Link

  • Sakaitani, M., & Ohfune, Y. "Syntheses and properties of alpha-fluorinated amino acids." Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870-876. Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating Cis and Trans Isomers of 4-Fluoro-3-Hydroxyazepane

Welcome to the dedicated technical support resource for navigating the complexities of separating the cis and trans diastereomers of 4-fluoro-3-hydroxyazepane. This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for navigating the complexities of separating the cis and trans diastereomers of 4-fluoro-3-hydroxyazepane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification and analysis of these specific stereoisomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separation methods effectively.

The separation of diastereomers, such as the cis and trans isomers of 4-fluoro-3-hydroxyazepane, is a critical step in pharmaceutical research and development.[1] Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in pharmacological activity, making the isolation of pure isomers essential for producing safe and effective drugs.[1] This guide will walk you through common challenges and provide robust strategies to achieve baseline separation and accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is separating the cis and trans isomers of 4-fluoro-3-hydroxyazepane so challenging?

A1: The primary challenge in separating diastereomers lies in their similar physicochemical properties. While they are not mirror images and thus have different physical properties, these differences can be very subtle.[2] For 4-fluoro-3-hydroxyazepane, both isomers possess the same functional groups (a secondary amine, a hydroxyl group, and a fluorine atom), leading to similar polarities and solubilities. This results in close elution times in chromatography, often manifesting as co-eluting or poorly resolved peaks.[3]

Q2: What are the primary techniques for separating these diastereomers?

A2: The most effective and widely used techniques for separating diastereomers like the isomers of 4-fluoro-3-hydroxyazepane are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5] Both techniques can be used for analytical and preparative scale separations. Nuclear Magnetic Resonance (NMR) spectroscopy is then crucial for confirming the identity and stereochemistry of the separated isomers.[6]

Q3: Should I use a chiral or an achiral column for this separation?

A3: Since cis and trans isomers are diastereomers, they can be separated on a standard (achiral) chromatography column.[5] However, chiral stationary phases (CSPs) can sometimes offer unique selectivities that improve the separation of diastereomers.[5][7] Therefore, it is advisable to screen both achiral columns (e.g., C18, Phenyl-Hexyl, Cyano) and a selection of chiral columns.

Q4: What is the role of the mobile phase pH in separating these isomers?

A4: The mobile phase pH is a critical parameter due to the presence of the basic azepane nitrogen. The pKa of the amine group will determine its protonation state. Operating the mobile phase at a pH at least 2-3 units below the pKa of the azepane nitrogen can ensure consistent protonation, which often leads to better peak shapes and can influence selectivity.[3] Conversely, using a high pH mobile phase can neutralize the amine, which can also be a valid strategy to improve separation and reduce peak tailing.[8]

Q5: How can I confirm the stereochemistry (cis or trans) of the separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6] The spatial relationship between the fluorine, hydroxyl, and adjacent protons will result in different chemical shifts and, most importantly, different proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants for the cis and trans isomers. By analyzing these coupling constants, the relative stereochemistry can be unambiguously assigned.[9]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Co-elution or Poor Resolution of Isomer Peaks in HPLC/SFC

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks.

  • Peaks are significantly overlapping, preventing accurate quantification or isolation.

Possible CauseTroubleshooting StepRationale
Inadequate Stationary Phase 1. Screen Different Column Chemistries: If using a standard C18 column, try a phenyl-hexyl, cyano, or an embedded polar group (EPG) column. Also, consider screening a range of chiral stationary phases.[10]Different stationary phases offer varying separation mechanisms (hydrophobic, π-π, dipole-dipole interactions) that can exploit the subtle structural differences between the cis and trans isomers.[11]
Suboptimal Mobile Phase Composition 2. Modify Organic Modifier: If using acetonitrile, switch to methanol or isopropanol, or use a combination. For SFC, experiment with different alcohol modifiers.[10] 3. Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of the mobile phase (for reversed-phase HPLC) using appropriate buffers. Test both acidic and basic conditions.[12]Changing the organic modifier alters the selectivity of the separation.[13] Modifying the pH changes the ionization state of the azepane nitrogen, which can significantly impact its interaction with the stationary phase and improve peak shape and resolution.[3]
Inappropriate Gradient Profile 4. Shallow Gradient: If using a gradient, make it shallower around the elution time of the isomers. A longer, slower gradient can improve the separation of closely eluting peaks.[14]A shallower gradient increases the time the analytes spend in the "separation window," allowing for better resolution.[14]
Issue 2: Peak Tailing in HPLC Analysis

Symptoms:

  • The back half of the peak is broader than the front half, creating a "tail."

  • This can lead to inaccurate integration and poor resolution from adjacent peaks.

Possible CauseTroubleshooting StepRationale
Secondary Interactions with Silanols 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 or other silica-based column.[15] 2. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%).[16] 3. Increase Buffer Concentration: If using a buffer, increasing its concentration can help mask residual silanol interactions.[15]The basic amine group of the azepane can interact ionically with acidic silanol groups on the silica surface of the column, causing peak tailing.[3] End-capping minimizes these available silanols. Lowering the pH protonates the silanols, reducing their negative charge and minimizing unwanted interactions.[2]
Column Overload 4. Dilute the Sample: Reduce the concentration of the injected sample and re-run the analysis.Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Isomer Separation

This protocol provides a systematic approach to developing an analytical HPLC method for separating the cis and trans isomers of 4-fluoro-3-hydroxyazepane.

1. Initial Column and Mobile Phase Screening:

  • Columns:
  • C18 (e.g., Waters XBridge C18, Phenomenex Luna C18)
  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
  • Chiral Stationary Phase (e.g., Daicel Chiralpak series)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Scouting Gradient: 5% to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS)

2. Optimization:

  • Based on the scouting run, identify the column and organic modifier (acetonitrile or methanol) that shows the best initial separation.
  • If peaks are broad or tailing, ensure an acidic modifier is used.
  • Optimize the gradient by creating a shallower slope around the elution time of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30-50% B over 20 minutes.
  • If separation is still not optimal, consider derivatization (see Protocol 3).
Protocol 2: Preparative SFC for Isomer Isolation

Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than preparative HPLC, making it an excellent choice for isolating larger quantities of the isomers.[4][7]

1. Analytical SFC Method Development:

  • Columns: Screen a variety of achiral (e.g., silica, cyano) and chiral columns.
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Modifier): Methanol, Ethanol, or Isopropanol (with or without a basic additive like diethylamine, DEA, if peak shape is poor).
  • Scouting Gradient: 5% to 50% B over 5-10 minutes.
  • Back Pressure: 150 bar
  • Temperature: 40 °C

2. Scale-Up to Preparative SFC:

  • Once an analytical method provides good separation, scale up to a larger preparative column with the same stationary phase.
  • Adjust the flow rate and sample loading according to the column dimensions.
  • Collect fractions corresponding to each isomer peak.
  • Analyze the collected fractions by analytical HPLC or SFC to confirm purity.
Protocol 3: Derivatization Strategy for Improved Separation

If direct separation of the isomers is unsuccessful, derivatization of the amine or hydroxyl group can create diastereomers with greater differences in their physical properties, facilitating separation on an achiral column.[17][18]

1. Derivatization Reaction:

  • React the mixture of cis and trans 4-fluoro-3-hydroxyazepane with a chiral derivatizing agent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or Mosher's acid chloride.[19][20] This will create two new diastereomeric pairs.
  • The reaction conditions will depend on the chosen reagent but typically involve a non-polar solvent and a base.

2. Chromatographic Separation of Derivatized Isomers:

  • The resulting diastereomers can now be separated using standard reversed-phase or normal-phase HPLC on an achiral column.
  • Develop a separation method as described in Protocol 1.

3. Cleavage of the Derivatizing Group:

  • After separation, the chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis) to yield the pure cis and trans isomers.
Protocol 4: NMR Analysis for Stereochemical Assignment

1. Sample Preparation:

  • Dissolve a pure sample of each separated isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

2. NMR Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities.
  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their attached carbons.
  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons.

3. Data Analysis:

  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum, particularly for the protons on the carbons bearing the fluorine and hydroxyl groups. The magnitude of the vicinal coupling constants will differ for the cis and trans isomers due to their different dihedral angles (Karplus relationship).[9]
  • In the trans isomer, one of the protons on C3 or C4 is likely to have a large (axial-axial) coupling to an adjacent proton, while in the cis isomer, only smaller (axial-equatorial or equatorial-equatorial) couplings would be expected.
  • NOESY/ROESY data will show through-space correlations that can further confirm the relative stereochemistry.

Visualizations

Separation_Workflow cluster_0 Method Development cluster_1 Purification & Analysis Initial Mixture Initial Mixture Analytical HPLC/SFC Screening Analytical HPLC/SFC Screening Initial Mixture->Analytical HPLC/SFC Screening Optimization Optimization Analytical HPLC/SFC Screening->Optimization Select best column/mobile phase Derivatization Derivatization Optimization->Derivatization Poor Separation Preparative Separation Preparative Separation Optimization->Preparative Separation Good Separation Derivatization->Analytical HPLC/SFC Screening Re-screen Pure Cis Isomer Pure Cis Isomer Preparative Separation->Pure Cis Isomer Pure Trans Isomer Pure Trans Isomer Preparative Separation->Pure Trans Isomer NMR Analysis NMR Analysis Pure Cis Isomer->NMR Analysis Pure Trans Isomer->NMR Analysis Structure Confirmation Structure Confirmation NMR Analysis->Structure Confirmation

Caption: Workflow for separation and analysis.

Troubleshooting_Logic Poor Resolution Poor Resolution Change Column Screen Stationary Phases (C18, Phenyl, Chiral) Poor Resolution->Change Column Cause: Inadequate Selectivity Optimize Mobile Phase Modify Organic Solvent & Adjust pH Poor Resolution->Optimize Mobile Phase Cause: Suboptimal Conditions Adjust Gradient Use Shallower Gradient Poor Resolution->Adjust Gradient Cause: Insufficient Time Peak Tailing Peak Tailing Use End-capped Column Use End-capped Column Peak Tailing->Use End-capped Column Cause: Silanol Interactions Lower Mobile Phase pH Lower Mobile Phase pH Peak Tailing->Lower Mobile Phase pH Cause: Silanol Interactions Dilute Sample Dilute Sample Peak Tailing->Dilute Sample Cause: Column Overload

Caption: Troubleshooting decision tree.

References

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC - Troubleshooting Tailing. YouTube. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing SL. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Google.
  • How to separate the diastereomer peak from main peak? ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]

  • Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. Scilit. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Chiral separation by high performance liquid chromatography. I. Review on indirect separation of enantiomers as diastereomeric derivatives using ultraviolet, fluorescence and electrochemical detection. PubMed. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • Quantitative NMR for the Analysis of Enantiomeric Purity and Isomer Content. Bruker. [Link]

  • Synthesis and in vivo biodistribution of F-18 labeled 3-cis-, 3-trans-, 4-cis-, and 4-trans-fluorocyclohexane derivatives of WAY 100635. PubMed. [Link]

  • NMR Spectroscopy. Hans Reich NMR Collection. [Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. PMC. [Link]

  • How are pharmaceutical drug compounds separated? News-Medical.net. [Link]

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Troubleshooting

Technical Support Center: Purification of Polar Fluorinated Azepane Intermediates

Welcome to the Technical Support Center for the purification of polar fluorinated azepane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar fluorinated azepane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What makes polar fluorinated azepane intermediates challenging to purify?

A: The difficulty in purifying these intermediates arises from a combination of their physicochemical properties:

  • High Polarity: The presence of the azepane ring, often with additional polar functional groups, leads to high water solubility and strong interactions with polar stationary phases like silica gel. This can result in poor peak shape, streaking, or irreversible adsorption during normal-phase chromatography.[1][2][3]

  • Basicity of the Azepane Nitrogen: The nitrogen atom in the azepane ring is basic (a tertiary amine) and can interact strongly with acidic sites on stationary phases, such as silanol groups on silica gel.[4] This interaction is a primary cause of peak tailing and low recovery.

  • Influence of Fluorine: The incorporation of fluorine can significantly alter the molecule's electronic properties, polarity, and intermolecular interactions.[5] While it can sometimes aid in separation, it can also introduce new challenges, such as unexpected retention behavior on certain stationary phases.[6][7]

Q2: I'm observing significant peak tailing during silica gel flash chromatography. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when purifying basic compounds like azepanes on silica gel. The primary cause is the interaction between the basic nitrogen of your azepane and the acidic silanol groups on the silica surface.

Here’s a troubleshooting workflow:

A decision-making workflow for troubleshooting peak tailing.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][4] The modifier will compete with your compound for the acidic silanol sites, effectively masking them and improving peak shape.

  • Silica Gel Deactivation: You can neutralize the acidic sites on the silica gel before running your column. This can be done by flushing the packed column with a solvent system containing a base (e.g., 1-3% triethylamine in your starting eluent) before loading your sample.[4]

  • Alternative Stationary Phases: If the above methods don't resolve the issue, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative.[8] Additionally, bonded silica phases like amine or diol can offer different selectivity and reduced interaction with basic compounds.[3][8]

Q3: My polar fluorinated azepane is highly water-soluble and doesn't retain on my C18 reversed-phase column. What are my options?

A: This is a classic problem with highly polar compounds in reversed-phase chromatography. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[9] It utilizes a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. The water acts as the strong eluting solvent.[3][9]

  • Ion-Exchange Chromatography (IEX): Since your azepane is basic, it will be protonated at acidic to neutral pH. This positive charge allows it to be retained on a cation-exchange column.[10][11][12] You can then elute your compound by increasing the salt concentration or changing the pH of the mobile phase.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds.[13][14] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. SFC can provide fast and efficient separations for compounds that are challenging to purify by HPLC.[15][16]

Troubleshooting Guides

Guide 1: Low or No Recovery of Compound
Potential Cause Troubleshooting Step Rationale
Irreversible Adsorption 1. Switch to a different stationary phase (e.g., alumina, HILIC, or reversed-phase).[1] 2. For flash chromatography, consider deactivating the silica gel with a base.[4]The highly polar and basic nature of the azepane may cause it to bind irreversibly to the acidic sites of the silica gel.
Compound Instability 1. Perform a stability test of your compound with the chosen stationary and mobile phases. 2. If instability is observed, consider a less harsh purification method or a different stationary phase.The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Inappropriate Solvent System 1. Ensure the elution strength of your mobile phase is sufficient to elute the compound. 2. For reversed-phase, if your compound elutes in the void volume, switch to a more suitable technique like HILIC or IEX.[9][10]The mobile phase may be too weak to overcome the strong interactions between your polar compound and the stationary phase.
Guide 2: Co-elution with Polar Impurities
Potential Cause Troubleshooting Step Rationale
Similar Polarity of Compound and Impurity 1. Optimize the mobile phase selectivity. Try different solvent combinations or additives. 2. Switch to an orthogonal purification technique (e.g., if using normal-phase, try reversed-phase, HILIC, or SFC).[17]Different separation techniques utilize different interaction mechanisms, which can resolve compounds with similar polarities.
Acid-Base Properties 1. Utilize acid-base extraction as a preliminary purification step.[18][19][20][21] 2. Consider ion-exchange chromatography to separate based on charge.[10][22]If your impurities have different acidic or basic properties than your azepane intermediate, you can exploit this for separation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to separate your basic fluorinated azepane intermediate from acidic and neutral impurities.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Work-up of Aqueous Layer A Crude Mixture in Organic Solvent (e.g., DCM) B Add Aqueous Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Neutral and Acidic Impurities C->D Remains in Organic Phase E Protonated Azepane Salt C->E Moves to Aqueous Phase F Add Base (e.g., NaOH) to Neutralize E->F G Extract with Organic Solvent F->G H Purified Azepane in Organic Solvent G->H

Workflow for acid-base extraction of a basic azepane intermediate.

Steps:

  • Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or diethyl ether.[19]

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The protonated azepane salt will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.[21][23]

  • Drain the lower aqueous layer into a clean flask.

  • To recover your azepane, cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper).

  • Transfer the basic aqueous solution back to a separatory funnel and extract with several portions of an organic solvent (e.g., DCM).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain your purified azepane.

Protocol 2: Recrystallization of a Polar Solid Intermediate

Recrystallization is a powerful technique for purifying solid compounds.[24]

Steps:

  • Solvent Selection: The key is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.[24][25] For polar compounds, common solvent pairs include ethanol/water, methanol/ethyl acetate, or isopropanol/hexane.[26]

  • Dissolution: Place your crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[25]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[24] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[25] Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.[24] Dry the crystals thoroughly before analysis.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/guillarme-desfontaine-and-west/how-good-is-sfc-for-polar-analytes/32453]([Link] SFC/guillarme-desfontaine-and-west/how-good-is-sfc-for-polar-analytes/32453)

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates | LCGC International. [Link]

  • Acid-Base Extraction. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Preparative Supercritical Fluid Chromatography Made Easy - YouTube. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [Link]

  • USE OF LIQUID CHROMATOGRAPHY IN THE ANALYSIS OF PER- AND POLYFLUOROALKYLS SUBSTANCES - LUTPub. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • Principles of Ion Exchange Chromatography | Phenomenex. [Link]

  • Recrystallization. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Recrystallization. [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. [Link]

  • Recrystallization. [Link]

  • Recrystallization. [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. - ResearchGate. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]

  • Fluorinated Heterocycles - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Improving Enantiomeric Excess in Chiral Azepane Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis of chiral azepanes. This resource provides in-depth troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of chiral azepanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, with a focus on enhancing enantiomeric excess (ee).

I. Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity

This section addresses specific issues that can arise during the synthesis of chiral azepanes, leading to suboptimal enantiomeric excess.

Issue 1: Consistently Low Enantiomeric Excess (% ee)

Q: My reaction is yielding the desired chiral azepane, but the enantiomeric excess is consistently below the desired level (e.g., <90% ee). What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common hurdle in asymmetric synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Catalyst and Ligand Integrity: The heart of most asymmetric syntheses is the chiral catalyst or ligand. Its purity and proper activation are paramount.

    • Ligand Purity: Ensure the chiral ligand is of high purity. Even minor impurities can have a detrimental effect on enantioselectivity. Consider purification of the ligand by recrystallization or chromatography if its purity is questionable.

    • Catalyst Pre-formation: The active chiral catalyst often needs to be formed in situ before the addition of substrates. It is recommended to stir the metal precursor and the chiral ligand together in the reaction solvent for a specific period to allow for the formation of the active catalytic complex. This ensures that the catalysis begins with the desired chiral environment.

    • Catalyst Loading: The catalyst loading can significantly impact enantioselectivity. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. A screening of catalyst loading is often necessary to find the optimal balance between reactivity and selectivity.

  • Reaction Conditions: The reaction environment plays a critical role in determining the stereochemical outcome.

    • Solvent Effects: Enantioselectivity can be highly sensitive to the solvent. The polarity, coordinating ability, and viscosity of the solvent can influence the conformation of the catalyst-substrate complex and the transition states leading to the two enantiomers. Screening a range of solvents with different properties is a standard optimization step. For instance, in certain copper-catalyzed reactions for azepanone synthesis, chlorobenzene has been shown to provide high enantiomeric excess.

    • Temperature Control: Temperature is a key thermodynamic parameter that affects the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantioselectivity, as it amplifies the small energy differences between the pathways leading to the two enantiomers. However, this may also decrease the reaction rate, so a balance must be struck.

    • Concentration: The concentration of reactants can influence the reaction order and the formation of catalyst aggregates, which may have different selectivity profiles. It is advisable to investigate the effect of concentration on the enantiomeric excess.

  • Substrate Quality: The purity of the starting materials is as important as the catalyst.

    • Substrate Purity: Impurities in the substrates can interfere with the catalyst, leading to lower enantioselectivity. Ensure all starting materials are pure and dry.

    • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective for all substrates.[1] Steric and electronic properties of the substrate can influence how it interacts with the chiral catalyst. If optimization of other parameters fails, it may be necessary to explore different chiral ligands or catalytic systems that are better suited for the specific substrate.

Issue 2: Inconsistent or Irreproducible Enantiomeric Excess

Q: I have managed to achieve high ee on a small scale, but the results are not reproducible, especially when scaling up. What could be causing this variability?

A: Reproducibility issues often point to subtle variations in experimental setup and procedure that become more pronounced on a larger scale.

Potential Causes & Solutions:

  • Atmosphere and Moisture Control: Many asymmetric reactions, particularly those involving organometallic catalysts, are highly sensitive to air and moisture.

    • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use of Schlenk techniques or a glovebox is highly recommended.

    • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are thoroughly dried before use.

  • Mixing and Mass Transfer: In heterogeneous reactions or as the reaction scale increases, inefficient mixing can lead to localized concentration gradients and temperature differences, affecting selectivity.

    • Stirring Rate: Ensure efficient and consistent stirring throughout the reaction. The shape and size of the stirring bar and flask should be appropriate for the reaction volume.

    • Addition Rate: Slow and controlled addition of reagents, especially the limiting reagent, can be crucial for maintaining a consistent reaction environment.

  • Catalyst Decomposition: The chiral catalyst may be unstable under the reaction conditions, leading to a decrease in enantioselectivity over time.

    • Reaction Time: Monitor the reaction progress and enantiomeric excess over time. If the ee decreases with longer reaction times, it may indicate catalyst decomposition. In such cases, shorter reaction times or the use of a more stable catalyst may be necessary.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and techniques for improving enantiomeric excess in chiral azepane synthesis.

Q1: What are the main strategies for synthesizing chiral azepanes with high enantioselectivity?

A1: Several powerful strategies exist for the enantioselective synthesis of chiral azepanes. These include:

  • Asymmetric Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.[2] This includes transition-metal catalysis (e.g., using copper, rhodium, or iridium complexes with chiral ligands) and organocatalysis.[3]

  • Ring-Expansion Reactions: Chiral azepanes can be synthesized from smaller, readily available chiral precursors like piperidines or pyrrolidines through ring-expansion reactions, transferring the existing chirality to the azepane core.[4][5]

  • Cycloaddition Reactions: Asymmetric [5+2] cycloadditions are a powerful tool for constructing the seven-membered azepane ring with good stereocontrol.

  • Biocatalysis: The use of enzymes, such as imine reductases, can offer excellent enantioselectivity for specific transformations, like intramolecular reductive amination to form chiral diazepanes.[6]

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, incorporating their stereocenters into the final azepane structure.

Q2: How do I choose the right chiral ligand for my reaction?

A2: The choice of ligand is critical and often substrate-dependent. Key considerations include:

  • Ligand Library Screening: It is often necessary to screen a library of chiral ligands to identify the one that provides the best enantioselectivity for a specific substrate. High-throughput experimentation can significantly accelerate this process.[7]

  • Understanding the Mechanism: A deeper understanding of the reaction mechanism can guide ligand selection. Computational methods are increasingly being used to predict the effectiveness of different ligands.[8]

  • Literature Precedent: Reviewing the literature for similar transformations can provide a good starting point for ligand selection.

Q3: Can computational chemistry help in predicting or improving enantioselectivity?

A3: Yes, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are becoming increasingly valuable in asymmetric synthesis.[8] They can be used to:

  • Model the transition states of the reaction to understand the origin of stereoselectivity.

  • Predict the most effective chiral catalyst or ligand for a particular transformation.

  • Guide the design of new and more selective catalysts.

Q4: What is the role of additives in improving enantiomeric excess?

A4: Additives can play several roles in enhancing enantioselectivity:

  • Co-catalysts: Some reactions require a co-catalyst to activate the primary catalyst or one of the reactants.

  • Brønsted or Lewis Acids/Bases: These can influence the reaction by coordinating to the substrate or catalyst, thereby altering the steric and electronic environment of the transition state.[3]

  • Scavengers: Additives can be used to remove trace impurities (e.g., water) that might be detrimental to the catalyst.

Q5: Are there any non-catalytic methods to improve the enantiomeric excess of my product?

A5: Yes, if the enantiomeric excess of the synthesized azepane is not sufficiently high, it can often be improved through:

  • Chiral Resolution: This involves separating the enantiomers of a racemic or enantioenriched mixture. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation. Chiral chromatography is another powerful resolution technique.

  • Recrystallization: If the product is crystalline, it may be possible to enrich the enantiomeric excess through careful recrystallization, as one enantiomer may crystallize out preferentially.

III. Experimental Protocols & Data

Protocol: General Procedure for a Copper-Catalyzed Asymmetric (4+3) Annulation for Azepanone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂ (5 mol%) and the chiral ligand (e.g., (S)-CyTox, 5.5 mol%).

    • Add anhydrous chlorobenzene (to achieve a final concentration of ~0.1 M).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reaction:

    • To the flask containing the pre-formed catalyst, add the azadiene substrate (1.0 equivalent).

    • Add the donor-acceptor cyclopropane (1.2 equivalents) dropwise over a period of 10-15 minutes.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following table provides a hypothetical example of how to systematically vary reaction parameters to optimize enantiomeric excess.

EntryLigandSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Ligand AToluene25248575
2Ligand ACH₂Cl₂25248280
3Ligand AChlorobenzene25248892
4Ligand AChlorobenzene0487595
5Ligand BChlorobenzene25249085
6Ligand BChlorobenzene0488091

IV. Visualizing the Workflow

Workflow for Optimizing Enantiomeric Excess

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Refinement cluster_3 Desired Outcome Low_ee Low Enantiomeric Excess Catalyst Catalyst/Ligand Integrity (Purity, Loading, Pre-formation) Low_ee->Catalyst Conditions Reaction Conditions (Solvent, Temperature, Concentration) Low_ee->Conditions Substrate Substrate Quality (Purity) Low_ee->Substrate Analysis Analyze Results (Chiral HPLC/SFC) Catalyst->Analysis Conditions->Analysis Substrate->Analysis Method Alternative Method (Different Catalyst/Ligand) Method->Analysis Refine Refine Conditions Analysis->Refine If ee is still low High_ee High Enantiomeric Excess Analysis->High_ee If ee is satisfactory Refine->Catalyst Refine->Conditions Refine->Method

Caption: A systematic workflow for troubleshooting and optimizing enantiomeric excess in chiral azepane synthesis.

V. References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantioselectivity in Chiral Azepanone Synthesis. Retrieved from

  • Zhang, W., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement. Angewandte Chemie International Edition, 64(42). Retrieved from [Link]

  • Ouyang, W., et al. (2020). Recent Achievements in the Rhodium‐Catalyzed Concise Construction of Medium N‐Heterocycles, Azepines and Azocines. Advanced Synthesis & Catalysis, 363(3), 653-673. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Construction of N-Heterocycles. Retrieved from [Link]

  • Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833–5837. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Kuvshinov, A. M., et al. (2018). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 83(15), 8211–8223. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic enantioselective synthesis of N‐heterocycles. Retrieved from [Link]

  • Li, Y., et al. (2025). Enantioselective Construction of Fused N-Heterocycles via Sequential Annulation and Catalytic Transfer Hydrogenation. Organic Letters. Retrieved from [Link]

  • Bio-Organic & Medicinal Chemistry Letters. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]

  • MDPI. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]

  • Feringa, B. L., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. Retrieved from [Link]

  • Fañanás-Mastral, M., et al. (2019). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 10(28), 6886–6891. Retrieved from [Link]

  • ACS Catalysis. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. Retrieved from [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. Retrieved from [Link]

  • Fañanás-Mastral, M., et al. (2019). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 10(28), 6886–6891. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]

  • Chiralpedia. (2024). Harnessing Computational Methods in Asymmetric Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Minimizing racemization during azepane coupling reactions

Technical Support Center: Azepane Coupling & Racemization Control Introduction: The Azepane Paradox Welcome to the Azepane Support Module. You are likely here because your chiral purity analysis (Marfey’s or HPLC) shows...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepane Coupling & Racemization Control

Introduction: The Azepane Paradox

Welcome to the Azepane Support Module. You are likely here because your chiral purity analysis (Marfey’s or HPLC) shows significant epimerization (5–20%) after coupling an azepane derivative.

The Core Problem: Azepane (hexamethyleneimine) derivatives present a "double-edged" stereochemical challenge:

  • As a Nucleophile (Amine): The 7-membered ring imposes significant steric bulk around the nitrogen. This slows down nucleophilic attack, extending the lifetime of the activated partner’s active ester, thereby increasing the window for base-catalyzed racemization of the partner.

  • As an Electrophile (Acid): Azepane-2-carboxylic acid (Aze) is an

    
    -alkylated amino acid (like Proline). When activated, it cannot form a stable hydrogen bond to stabilize the transition state, and it is highly prone to oxazolonium  formation and direct enolization , leading to rapid loss of chirality at the 
    
    
    
    -carbon.

This guide provides the protocols to solve both scenarios.

Diagnostic & Mechanistic Module

Q: Why is my reaction racemizing?

A: Racemization is rarely random; it is a competition between the rate of coupling (


) and the rate of proton abstraction (

). In azepane chemistry,

is suppressed by sterics, while

is accelerated by the electronic nature of the tertiary amide bond formed during activation.

The Two Pathways:

  • Direct Enolization: The base (used to deprotonate the amine salt) abstracts the acidic

    
    -proton of the activated ester.
    
  • Oxazolonium Formation:

    
    -acyl azepane derivatives cyclize to form a cationic oxazolonium species. This intermediate is highly acidic at the 
    
    
    
    -position.

Visualizing the Threat:

RacemizationPathways Start Activated Aze-OH (Active Ester) Coupling Nucleophilic Attack (k_coupling) Start->Coupling Fast Kinetics (Ideal) Racemization Proton Abstraction (k_rac) Start->Racemization Slow Kinetics (Steric Hindrance) Base Base (DIPEA/NMM) Base->Racemization Product Chiral Product (L-Isomer) Coupling->Product Enolate Planar Enolate (Achiral) Racemization->Enolate Racemic Racemic Mixture (DL-Isomers) Enolate->Racemic Reprotonation

Figure 1: The kinetic competition. In Azepane coupling, steric hindrance slows the green path (


), allowing the red path (

) to dominate.

Reagent Selection Matrix

Do not use standard EDC/NHS or HBTU for azepane couplings. They are insufficient for the steric demands and racemization risks involved.

Reagent SystemRisk LevelRecommendationMechanism of Action
COMU / Oxyma Low Gold Standard. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior leaving group to OBt, suppressing racemization while COMU provides high reactivity for hindered amines.
HATU / HOAt Low-MedAlternative. The pyridine nitrogen in HOAt provides anchimeric assistance, speeding up

relative to

. Essential if COMU is unavailable.
PyBrOP HighAvoid. Highly reactive but requires strong bases and lacks the "buffering" effect of Oxyma/HOAt against racemization.
DIC / Oxyma MediumSolid Phase. Preferred for SPPS. Slower than uronium salts but safe if base is minimized.

Troubleshooting Protocols

Scenario A: Azepane-2-COOH is the Activated Acid (The Donor)

The Risk: Self-Racemization of the Azepane moiety.

The "Safe-Base" Protocol: Standard bases like DIPEA (Diisopropylethylamine) are often too strong (


) and promote enolization. We replace them with TMP (2,4,6-Trimethylpyridine / Collidine) , a weaker base (

) that is sufficient to deprotonate the amine but poor at abstracting the

-proton.

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Aze-OH (1.0 eq) and COMU (1.0 eq) in dry DMF.

  • Activation: Add Oxyma Pure (1.0 eq) to the mixture.

  • Base Addition: Add TMP (Collidine) (1.0 eq). Note: Do not use excess base.

  • Pre-activation: Stir for exactly 30 seconds at 0°C. Longer pre-activation increases racemization.

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to room temperature. Monitor via LCMS.

Scenario B: Azepane is the Nucleophile (The Acceptor)

The Risk: The partner amino acid racemizes because Azepane is too slow to react.

The "Hyper-Active" Protocol: You need to maximize electrophilicity to overcome Azepane's steric hindrance.

Step-by-Step:

  • Reagent: Use HATU (1.1 eq) or COMU (1.1 eq) with HOAt (1.1 eq) as an additive.

  • Base: Use DIPEA (2.0 eq) here. Why? Because the Azepane amine is secondary and hindered; it needs a stronger base to ensure it is deprotonated and nucleophilic. The risk is on the partner, so we rely on the speed of HATU/HOAt to capture the amine before the partner racemizes.

  • Microwave (Optional): If coupling is <50% complete after 2 hours, use microwave irradiation: 50°C for 15 mins. Warning: Higher temps (>60°C) guarantee racemization.

Analytical Validation: The Marfey’s Test

You cannot trust standard C18 HPLC to separate Azepane enantiomers. You must use Marfey’s analysis.

Protocol:

  • Hydrolysis: Hydrolyze a small aliquot of your peptide (6N HCl, 110°C, 16h).

  • Derivatization: Treat the hydrolysate with FDAA (Marfey’s Reagent) and

    
     (1h, 40°C).
    
  • Analysis: The L-Aze-FDAA and D-Aze-FDAA diastereomers will separate significantly on a standard C18 column (typically

    
     min).
    

Decision Tree & Workflow

Use this logic flow to determine your experimental setup.

Workflow Start Start: Azepane Coupling Role Is Azepane the Acid or Amine? Start->Role Acid Azepane is Acid (Donor) Role->Acid Amine Azepane is Amine (Nucleophile) Role->Amine AcidProt Use COMU / Oxyma / Collidine Acid->AcidProt AmineProt Use HATU / HOAt / DIPEA Amine->AmineProt Temp Maintain 0°C - RT AcidProt->Temp Check Check Conversion (LCMS) Temp->Check Heat Microwave 50°C (if slow) AmineProt->Heat Heat->Check RacCheck Marfey's Analysis Check->RacCheck

Figure 2: Operational workflow for selecting coupling conditions based on the role of the Azepane residue.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bhushan, R., & Brückner, H. (2011).[3] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.[3][4] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[1][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Optimization

Technical Support Guide: Protecting Group Strategies for Unstable Fluorinated Azepanes

Department: Chemical Development & Process Safety Subject: Troubleshooting Instability in Fluorinated N-Heterocycles Document ID: TS-FAZ-2026-02 Executive Summary: The Fluorine Factor Why are your azepanes decomposing? F...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Subject: Troubleshooting Instability in Fluorinated N-Heterocycles Document ID: TS-FAZ-2026-02

Executive Summary: The Fluorine Factor

Why are your azepanes decomposing? Fluorinated azepanes (7-membered nitrogen rings) present a unique "perfect storm" of instability. The introduction of fluorine, particularly at the


-position relative to the nitrogen, dramatically alters the pKa of adjacent protons and the ring's conformational energy.
  • The Core Problem: Standard deprotection conditions often trigger HF elimination (forming enamines/imines) or ring contraction .

    • Acidic conditions (Boc removal): Can trigger rearrangement or polymerization if the fluorinated carbocation is accessible.

    • Basic conditions (Fmoc removal): The inductive effect of fluorine acidifies

      
      -protons, making them susceptible to E1cB elimination (loss of HF) by bases like piperidine.
      
    • Hydrogenolysis (Cbz removal): Palladium catalysts can facilitate oxidative insertion into C-F bonds or hydrodefluorination, stripping the fluorine atom.

This guide provides validated alternative workflows using Alloc (Allyloxycarbonyl) and Teoc (2-(Trimethylsilyl)ethoxycarbonyl) groups, which allow for neutral or specific-ion deprotection, bypassing the harsh acid/base/redox cycles of traditional peptide chemistry.

Diagnostic Workflow: Select Your Protecting Group

Use this logic tree to determine the optimal protecting group based on your substrate's specific failure mode.

PG_Selection Start START: Identify Sensitivity Q1 Is the substrate sensitive to STRONG ACIDS (e.g., TFA)? Start->Q1 Q2 Is the substrate sensitive to BASES (e.g., Piperidine)? Q1->Q2 No (Stable to Acid) Teoc RECOMMENDATION: Teoc Group (Fluoride Removal) Q1->Teoc Yes (Avoid Acid) Q3 Is the C-F bond sensitive to Pd/H2 (Defluorination)? Q2->Q3 No (Stable to Base) Alloc RECOMMENDATION: Alloc Group (Pd(0) Neutral Removal) Q2->Alloc Yes (Avoid Base - Risk of HF Elim) Q2->Teoc Alternative Fmoc Use Fmoc Group (Standard Base Removal) Q3->Fmoc No (Stable to H2) Q3->Alloc Yes (Avoid H2) Boc Use Boc Group (Standard Acid Removal)

Figure 1: Decision matrix for protecting group selection in fluorinated heterocycles. Blue nodes represent diagnostic questions; Green and Red nodes indicate high-reliability alternatives.

Troubleshooting & FAQs

Issue 1: "My product decomposes into a black tar during Boc deprotection with TFA."

Diagnosis: Acid-catalyzed decomposition or polymerization. Mechanism: In fluorinated azepanes, the nitrogen lone pair is less available for protonation due to the electron-withdrawing fluorine. However, if protonation occurs, or if the t-butyl cation attacks the electron-rich alkene formed by transient HF elimination, polymerization ensues. Solution: Switch to Teoc .

  • Why: Teoc is removed using TBAF (Tetrabutylammonium fluoride) or CsF. These conditions are buffered and avoid the generation of carbocations.

  • Protocol Ref: See Protocol B below.

Issue 2: "I see the formation of an enamine/imine during Fmoc removal."

Diagnosis: Base-induced E1cB elimination of HF. Mechanism: The fluorine atom at the


-position makes the 

-proton acidic (

). Secondary amines like piperidine (used for Fmoc removal) are basic enough to deprotonate this position, leading to the expulsion of fluoride (F⁻) and ring degradation. Solution: Switch to Alloc .
  • Why: Alloc cleavage utilizes Pd(0) and a scavenger (like dimedone or morpholine). While morpholine is a base, it is used in the presence of acetic acid or in non-basic catalytic cycles where the

    
    -allyl complex forms faster than proton abstraction occurs.
    
Issue 3: "My fluorine atom disappeared after Cbz removal."

Diagnosis: Hydrogenolytic defluorination. Mechanism: Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodefluorination, especially at benzylic or allylic positions, but also in strained rings. The C-F bond is cleaved and replaced by C-H. Solution: Switch to Alloc or Teoc .

  • Alternative: If you must use Cbz, use poisoned catalysts (e.g., Pd/BaSO₄) or transfer hydrogenation (1,4-cyclohexadiene) instead of H₂ gas, though Alloc is safer.

Validated Experimental Protocols

Protocol A: Alloc (Allyloxycarbonyl) Workflow

Best for: Base-sensitive substrates prone to HF elimination.

Step 1: Protection[1]
  • Dissolve the fluorinated azepane (1.0 equiv) in DCM at 0°C.

  • Add pyridine (1.5 equiv) or

    
     (2.0 equiv, aq. slurry). Avoid stronger bases like TEA if HF elimination is a risk.
    
  • Add Allyl Chloroformate (Alloc-Cl, 1.1 equiv) dropwise.

  • Monitor by TLC. Product is usually less polar than the amine.

  • Quench with dilute citric acid (pH 4-5) to remove pyridine.

Step 2: Deprotection (The "Scavenger" Method)

Critical: You must use a scavenger to capture the allyl cation, otherwise it will re-alkylate your amine.

  • Dissolve Alloc-protected azepane in anhydrous DCM or THF under

    
    .
    
  • Add Scavenger: Phenylsilane (

    
    , 2.0 equiv) OR Dimedone (2.0 equiv).
    
    • Note:

      
       is neutral and highly efficient. Morpholine is traditional but basic; avoid if your substrate is extremely base-sensitive.
      
  • Add Catalyst:

    
     (1-5 mol%).
    
  • Stir at RT for 15–60 mins. Solution typically turns from yellow to orange/brown.

  • Validation:

    • TLC: Look for the disappearance of the non-polar Alloc spot and the appearance of the polar amine spot (stain with Ninhydrin).

    • NMR: Confirm loss of allyl multiplet signals (

      
       5.9 ppm).
      
Protocol B: Teoc (Trimethylsilylethoxycarbonyl) Workflow

Best for: Acid-sensitive substrates and orthogonality to Cbz/Bn.

Step 1: Protection[1][2]
  • Reagent: Use Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide).[3] Avoid Teoc-Cl as it is unstable.

  • Dissolve amine in THF/Water (1:1).

  • Add

    
     (2.0 equiv) and Teoc-OSu (1.1 equiv).
    
  • Stir overnight at RT.

  • Workup: Extract with EtOAc. The byproduct is water-soluble N-hydroxysuccinimide.

Step 2: Deprotection (Fluoride Cleavage)
  • Dissolve Teoc-protected substrate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv).

    • Troubleshooting: If the amine is volatile or water-soluble, TBAF salts are hard to remove. Use TAS-F or ZnCl2 (Lewis acid method) as alternatives.

  • Stir at 0°C to RT for 1-4 hours.

  • Mechanism: Fluoride attacks the silicon, triggering a cascade elimination of ethylene (

    
    ) and 
    
    
    
    , releasing the amine.[3]
  • Cleanup: Pass through a short plug of basic alumina or use an SCX (Strong Cation Exchange) cartridge to capture the free amine and wash away TBAF residues.

Comparative Data: Protecting Group Stability

Protecting GroupFormation ConditionsCleavage ConditionsHF Elimination RiskDefluorination Risk
Boc

, Base
TFA / HCl (Acidic)High (via polymerization)Low
Fmoc Fmoc-OSu, BasePiperidine (Basic)Very High (E1cB)Low
Cbz Cbz-Cl, Base

, Pd/C
LowHigh (Pd insertion)
Alloc Alloc-Cl, Pyridine

(Neutral)
Lowest Low
Teoc Teoc-OSu,

TBAF (Fluoride)LowLow

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Gomez-Bengoa, E. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. MDPI. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for Alloc/Teoc protocols).
  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allyloxycarbonyl (Alloc) and Allyl Esters. Tetrahedron. Link

  • Kocienski, P. J. (2005). Protecting Groups. Thieme Chemistry. (Detailed Teoc cleavage mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹⁹F NMR Shifts for the Conformational Analysis of 4-Fluoro-3-hydroxyazepane

Introduction: The Conformational Conundrum of Azepanes in Drug Discovery The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Conundrum of Azepanes in Drug Discovery

The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its inherent flexibility, with a multitude of low-energy chair, boat, and twist-boat conformations, presents a significant challenge for rational drug design. Understanding and controlling the conformational preferences of substituted azepanes is paramount, as the three-dimensional arrangement of pharmacophoric groups dictates binding affinity and biological activity.

This guide delves into the application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as a uniquely powerful tool to dissect the complex conformational landscape of these molecules. We will use the model compound, 4-fluoro-3-hydroxyazepane, to illustrate how ¹⁹F NMR chemical shifts and coupling constants can provide exquisitely detailed insights into conformational equilibria, offering a robust methodology for researchers in drug development. The principles discussed herein are broadly applicable to the conformational analysis of any fluorinated bioactive molecule.

The Power of the Fluorine Probe in NMR Spectroscopy

While ¹H and ¹³C NMR are foundational techniques, ¹⁹F NMR offers several distinct advantages for structural and conformational analysis.[1][2] The ¹⁹F nucleus is an ideal spectroscopic probe for several reasons:

  • High Sensitivity and Natural Abundance : The ¹⁹F nucleus has a spin of I = ½, a high gyromagnetic ratio (second only to ¹H), and 100% natural abundance, which translates to strong, easily detectable signals without the need for isotopic enrichment.[3][4]

  • Expansive Chemical Shift Range : The chemical shift range for organofluorine compounds spans over 400 ppm, dramatically reducing the probability of signal overlap, even in complex molecules.[3][5]

  • Extreme Sensitivity to the Local Environment : The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in its electronic environment, including van der Waals interactions, local electrostatic fields, and hydrogen bonding.[6][7][8] It is this property that we exploit to differentiate between molecular conformers, where the spatial position of the fluorine atom changes relative to the rest of the molecule.

Dissecting the Conformers of 4-Fluoro-3-hydroxyazepane

Let us consider the cis-diastereomer of 4-fluoro-3-hydroxyazepane. The azepane ring will predominantly exist in a dynamic equilibrium between two primary chair-like conformations. In one conformer, the fluorine atom occupies a pseudo-axial position, while in the other, it is in a pseudo-equatorial position.

G cluster_0 Conformational Equilibrium Conformer A Chair-like Conformer 1 (e.g., Pseudo-Axial F) Conformer B Chair-like Conformer 2 (e.g., Pseudo-Equatorial F) Conformer A->Conformer B Ring Flip

Caption: The dynamic equilibrium between two chair-like conformers of 4-fluoro-3-hydroxyazepane.

These two conformers are diastereomeric in nature and will have different energies. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in a single, population-averaged ¹⁹F NMR signal. However, by cooling the sample, we can slow this exchange, allowing for the observation of two distinct signals—one for each conformer. The relative integration of these signals directly corresponds to the population ratio of the two conformers at that temperature.

The key to assigning these signals lies in understanding how the local environment in each conformer uniquely influences the ¹⁹F chemical shift and its coupling to neighboring protons.

The Influence of Intramolecular Hydrogen Bonding

A critical interaction in 4-fluoro-3-hydroxyazepane is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. The formation of a hydrogen bond, where the electronegative fluorine acts as the acceptor, increases the electron density around the fluorine nucleus.[9] This increased shielding will cause the corresponding ¹⁹F signal to shift upfield (to a less negative or more positive ppm value).[9][10]

In one chair conformation, the geometry may be favorable for a strong O-H···F interaction, while in the other, the distance and angle may be prohibitive. Therefore, the conformer exhibiting the stronger hydrogen bond is predicted to have the more shielded (upfield) ¹⁹F chemical shift.[11]

Deciphering Conformation with ³JHF Coupling Constants

Beyond the chemical shift, vicinal (three-bond) scalar coupling constants between fluorine and adjacent protons (³JHF) provide definitive proof of conformation. The magnitude of this coupling is dependent on the H-C-C-F dihedral angle (Φ), a relationship described by the Karplus equation.[12][13]

A generalized Karplus-type equation for ³JHF is: ³JHF = A cos²(Φ) + B cos(Φ) + C

While the exact parameters can vary, the relationship dictates that:

  • Anti-periplanar arrangements (Φ ≈ 180°) result in a large coupling constant (typically 30-45 Hz).

  • Gauche arrangements (Φ ≈ 60°) result in a small coupling constant (typically 0-15 Hz).

By analyzing the multiplicity of the ¹⁹F signals and the magnitude of the ³JHF couplings in the proton-coupled ¹⁹F spectrum, we can determine the dihedral angles and thus unambiguously assign the pseudo-axial or pseudo-equatorial position of the fluorine atom in each conformer.

Experimental Design and Protocols

A robust investigation into the conformational preferences of 4-fluoro-3-hydroxyazepane requires careful experimental design and execution.

G cluster_workflow Experimental Workflow start Synthesize & Purify 4-fluoro-3-hydroxyazepane sample_prep Sample Preparation (Solvent, Reference) start->sample_prep nmr_acq Variable Temperature (VT) ¹⁹F NMR Acquisition (¹H decoupled & coupled) sample_prep->nmr_acq data_proc Data Processing (Referencing, Phasing, Integration) nmr_acq->data_proc analysis Spectral Analysis (δ, J, Population %) data_proc->analysis conclusion Conformer Assignment & Thermodynamic Parameters analysis->conclusion

Caption: A streamlined workflow for the conformational analysis using ¹⁹F NMR.

Protocol 1: Sample Preparation for ¹⁹F NMR

Trustworthy data begins with meticulous sample preparation. This protocol ensures high-quality, reproducible spectra.

  • Compound Purity: Ensure the 4-fluoro-3-hydroxyazepane sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent.[3] For studying intramolecular hydrogen bonding, a non-polar solvent like deuterated chloroform (CDCl₃) or toluene-d₈ is often preferred to minimize competing interactions with the solvent.

  • Internal Reference: Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the historical standard, it is a controlled substance.[14] A common alternative is trifluorotoluene (C₆F₅CF₃), which gives a sharp singlet at approximately -63 ppm. An internal standard is crucial for accurate chemical shift referencing across different experiments and temperatures.

  • Filtration: Filter the final solution through a glass wool plug or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[3]

Protocol 2: Variable-Temperature (VT) ¹⁹F NMR Data Acquisition

This protocol describes the core experiment for separating and characterizing the conformer signals.

  • Initial Setup: Tune and shim the NMR probe for the ¹⁹F nucleus on a locked and shimmed sample. Use a standard ¹⁹F experiment, often a simple pulse-acquire sequence.[15]

  • Room Temperature Spectrum: Acquire a ¹H-decoupled ¹⁹F NMR spectrum at room temperature (e.g., 298 K). This will likely show a single, broadened signal, confirming fast exchange.

  • Low-Temperature Spectra: Gradually lower the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Identify the Coalescence Temperature: Note the temperature at which the single peak begins to broaden significantly. This is the coalescence temperature, which can be used to calculate the energy barrier of the ring flip.

  • Resolve the Conformers: Continue cooling until the single peak resolves into two distinct signals in the slow-exchange regime (e.g., down to 183 K or the freezing point of the solvent).

  • Quantitative Analysis: Once two sharp signals are obtained, acquire a fully relaxed spectrum to ensure accurate integration. This may require increasing the relaxation delay (d1) to 5 times the longest T₁ of the ¹⁹F signals. Integrate both signals to determine the conformer populations.

  • Acquire Coupled Spectrum: At the lowest temperature, acquire a ¹H-coupled ¹⁹F NMR spectrum. This will reveal the crucial ³JHF coupling constants needed for definitive structural assignment.

Comparative Data Analysis: A Case Study

Below is a table of representative experimental data that one might expect from the low-temperature ¹⁹F NMR analysis of cis-4-fluoro-3-hydroxyazepane in a non-polar solvent.

ParameterSignal A (Major Conformer)Signal B (Minor Conformer)Rationale & Interpretation
Population (at 183 K) 85%15%Signal A represents the thermodynamically more stable conformer.
Chemical Shift (δ) -185.2 ppm-192.5 ppmSignal A is significantly upfield (shielded), suggesting a strong O-H···F intramolecular hydrogen bond is present in the major conformer.[9][10]
Multiplicity (¹H-coupled) Doublet of Triplets (dt)Doublet of Triplets (dt)Indicates coupling to one geminal proton and two vicinal protons.
³J(F, Hax) ~42 Hz~10 HzThe large coupling in Signal A indicates an anti-periplanar relationship between F and an axial proton, characteristic of a pseudo-axial fluorine.[12]
³J(F, Heq) ~15 Hz~25 HzThe smaller couplings are consistent with gauche relationships. The values differ due to the distinct geometries in each conformer.
Conformer Assignment Pseudo-Axial Fluorine Pseudo-Equatorial Fluorine The combination of shielding (H-bond) and a large ³JHFax coupling provides a self-validating assignment for the major conformer.

This analysis strongly suggests that for cis-4-fluoro-3-hydroxyazepane, the conformer with the fluorine in a pseudo-axial position is dominant. This conformation allows for a favorable geometry for an intramolecular hydrogen bond, which stabilizes it relative to the pseudo-equatorial conformer. This kind of detailed insight is critical for understanding how such a molecule would present its pharmacophoric groups to a biological target.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the rigorous conformational analysis of fluorinated molecules like 4-fluoro-3-hydroxyazepane. By leveraging the sensitivity of the ¹⁹F chemical shift to the local environment and the geometric dependence of ³JHF coupling constants, researchers can gain unambiguous, quantitative insights into conformational populations and the subtle non-covalent interactions, such as hydrogen bonds, that govern them. The protocols and analytical framework presented in this guide provide a self-validating system for elucidating the three-dimensional structures of flexible molecules, empowering scientists to make more informed decisions in the complex process of drug design and development.

References

  • Thibaudeau, C., & Plavec, J. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. The Journal of Organic Chemistry, 63(15), 4967–4984. [Link]

  • Senn, H. M., et al. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 57(35), 11312-11316. [Link]

  • Sumner, A. D., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 11(29), 7626-7633. [Link]

  • Jirícek, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1159-1170. [Link]

  • McKay, L. G., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • ResearchGate. (2024). What is the Chemical shift of hydrogen bonds in 19F NMR? [Link]

  • KGROUP. Vicinal proton-proton coupling constants. [Link]

  • Shcherbakov, D. V., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? PMC. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Meiler, J., & Willbold, D. (2002). Asymmetric Karplus curves for the protein side-chain 3J couplings. Journal of Biomolecular NMR, 22(1), 29-37. [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). nmr-prove of configuration. [Link]

  • Jiráček, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • ResearchGate. (2022). 1H and 19F NMR chemical shifts for hydrogen bond strength determination: Correlations between experimental and computed values. [Link]

  • SciSpace. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). F19 detection. [Link]

  • Coxon, B. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 63, 43-100. [Link]

  • Wiberg, K. B., et al. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809-2817. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. (2022). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • YouTube. (2022). effect of H-bonding on chemical shift or NMR spectra with example. [Link]

  • American Chemical Society. (2023). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. [Link]

  • MDPI. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • ResearchGate. (1998). Use of 19F NMR to Probe Protein Structure and Conformational Changes. [Link]

  • ResearchGate. (2015). Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. [Link]

  • Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Chemistry LibreTexts. (2019). 5.10: Chemical Shifts. [Link]

  • Hinds, M. G., et al. (1991). 19F n.m.r. studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli. Biochemical Journal, 278(Pt 1), 195-201. [Link]

  • Semantic Scholar. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • O'Hagan, D., et al. (2015). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Angewandte Chemie International Edition, 54(38), 11171-11176. [Link]

  • RSC Publishing. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. [Link]

  • Payne, M. C., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. [Link]

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Comparative

A Comparative Crystallographic Guide to N-Boc-4-fluoro-3-hydroxyazepane and its Structural Congeners

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. X-r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement of small molecules in the solid state. This guide provides an in-depth comparative analysis of the expected crystallographic features of N-Boc-4-fluoro-3-hydroxyazepane , a synthetically important, functionalized seven-membered heterocycle.

While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, we can construct a robust predictive model of its solid-state behavior. This is achieved by dissecting the molecule into its core components—the N-Boc protected azepane ring, the 3-hydroxyl group, and the 4-fluoro substituent—and comparing them to crystallographically characterized analogues. This guide synthesizes data from published structures to provide researchers with a foundational understanding of the conformational preferences and intermolecular interactions that will define the crystal structure of this and related compounds.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered azepane ring is a key structural motif in a wide array of bioactive molecules and natural products.[1] Its inherent conformational flexibility allows it to present appended functional groups in diverse spatial arrangements, making it a valuable scaffold for exploring chemical space in drug discovery programs.[2] However, this flexibility also presents a challenge for crystallization. The introduction of substituents, such as the N-Boc protecting group, and functionalization with polar groups like hydroxyls and fluorines, serves to lock the ring into preferred conformations, thereby reducing the entropic penalty of crystallization and directing intermolecular packing forces.

Comparative Analysis of Key Structural Features

To predict the crystal structure of N-Boc-4-fluoro-3-hydroxyazepane, we will examine the crystallographic data of molecules that contain its key features. The primary source for such data is the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures.[3][4][5]

The N-Boc Group and Ring Conformation

The bulky tert-butoxycarbonyl (N-Boc) protecting group plays a crucial role in dictating the conformation of cyclic amines. X-ray crystallographic studies on N-Boc protected piperidines (a six-membered ring analogue) and other cyclic systems consistently show that the Boc group influences the ring's pucker and the orientation of other substituents.[6] In the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair), the steric demand of the N-Boc group is expected to favor a more stable, lower-energy chair or twist-chair conformation in the solid state.[7]

The 3-Hydroxy Group: A Powerful Hydrogen-Bonding Director

The hydroxyl group is one of the most influential functional groups in crystal engineering.[8][9] Its ability to act as both a strong hydrogen bond donor (O-H) and acceptor (O:) allows it to form robust and directional intermolecular interactions that are critical for building a stable crystal lattice.

In the crystal packing of hydroxylated azepanes and piperidines, O-H···O and O-H···N hydrogen bonds are dominant motifs.[10][11] For N-Boc-4-fluoro-3-hydroxyazepane, the 3-hydroxyl group is predicted to be the primary driver of crystal packing, likely forming chains or dimeric structures through hydrogen bonding with neighboring molecules.

The 4-Fluoro Substituent: Modulator of Conformation and Packing

The introduction of fluorine into organic molecules has profound effects on their biological and physicochemical properties, including metabolic stability and binding affinity.[12][13][14] In the context of crystallography, fluorine's high electronegativity and small size allow it to participate in a range of non-covalent interactions, including C-H···F contacts and, in some cases, weak O-H···F hydrogen bonds.[15][16][17]

X-ray studies of fluorinated piperidines reveal that the C-F bond can influence the ring conformation and participates in directing the supramolecular architecture.[5][18] In our target molecule, the fluorine at the 4-position is expected to engage in multiple weak interactions, working in concert with the stronger hydroxyl-led hydrogen bonds to stabilize the crystal lattice. An intriguing possibility is the formation of an intramolecular O-H···F hydrogen bond, which has been observed in other fluorohydrin systems and can significantly influence molecular conformation.[15]

Predicted Crystallographic Parameters: A Comparative Summary

Based on the analysis of related structures, we can predict the key crystallographic features of N-Boc-4-fluoro-3-hydroxyazepane. The following table compares expected values with data from representative analogues.

ParameterN-Boc-4-hydroxypiperidine (Analogue 1)4-Fluoro-piperidine Derivative (Analogue 2)Predicted for N-Boc-4-fluoro-3-hydroxyazepane
Ring Conformation ChairChairTwist-Chair or Chair
Key Torsion Angles C-N-C-C ~50-60°C-C-C-F ~170-180° (axial)Dependent on final conformation, influenced by intramolecular H-bonding
Primary Intermolecular Interaction O-H···O Hydrogen BondingC-H···F and N-H···X Hydrogen BondingO-H···O and O-H···N Hydrogen Bonding
Secondary Interactions van der Waals forcesDipole-dipole, C-H···π interactionsC-H···F contacts, potential intramolecular O-H···F H-bond
Likely Space Group Centrosymmetric (e.g., P2₁/c)Centrosymmetric or ChiralCentrosymmetric (P2₁/c, P-1) or Chiral (P2₁2₁2₁) depending on chirality

Note: Data for analogues are generalized from typical values found in the literature for similar N-Boc protected piperidines and fluorinated heterocycles.

Experimental Workflow: From Molecule to Structure

Achieving a high-quality crystal structure requires a systematic approach, from crystallization screening to data analysis. The workflow below outlines the standard process for a small molecule like N-Boc-4-fluoro-3-hydroxyazepane.

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purified Compound Screen Solvent & Method Screening Compound->Screen Dissolve Crystal Single Crystal Growth Screen->Crystal Optimize Conditions Mount Mount Crystal Crystal->Mount Select best crystal Diffractometer X-ray Diffractometer Mount->Diffractometer Align Data Collect Diffraction Data Diffractometer->Data Expose to X-rays Process Data Processing & Integration Data->Process Raw Diffraction Images Solve Solve Phase Problem Process->Solve Structure Factors Refine Refine Atomic Model Solve->Refine Initial Model Validate Validation & Deposition (CCDC) Refine->Validate Final Structure

Caption: Standard workflow for small molecule X-ray crystallography.

Protocol 1: Crystallization of N-Boc-4-fluoro-3-hydroxyazepane
  • Solvent Selection: Begin by testing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).[19] A suitable solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.

  • Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.[20]

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a loop and coat them in a cryo-protectant oil (e.g., Paratone-N) before mounting.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Full Data Set: A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections relatively quickly.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model converges and provides a good fit to the data.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness and should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to make the data available to the scientific community.[3][4][5]

Predicted Intermolecular Interactions

The interplay between the hydroxyl and fluoro groups will be the defining feature of the crystal packing. The diagram below illustrates the primary hydrogen bonding networks we predict to be present in the crystal lattice of N-Boc-4-fluoro-3-hydroxyazepane.

G cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C A N-Boc-Azepane (with 4-F) B N-Boc-Azepane (with 4-F) A->B C-H···F (Weak Interaction) A_OH O-H B_O O-H A_OH->B_O O-H···O (Strong H-Bond) C N-Boc-Azepane (with 4-F) B->C C-H···F (Weak Interaction) C_O O-H B_O->C_O O-H···O (Strong H-Bond)

Caption: Predicted intermolecular hydrogen bonding network.

Conclusion and Outlook

While awaiting an experimental structure, this guide provides a robust, data-driven framework for understanding the crystallographic properties of N-Boc-4-fluoro-3-hydroxyazepane. By leveraging comparative analysis of its constituent fragments, we predict a stable twist-chair or chair conformation for the azepane ring. The crystal packing will be dominated by strong O-H···O hydrogen bonds, supported by a network of weaker C-H···F interactions. The potential for an intramolecular O-H···F bond presents a key question that only an experimental structure can resolve. The protocols and predictive data herein offer valuable guidance for researchers working on the synthesis, crystallization, and application of this important class of fluorinated heterocyclic compounds.

References

  • Cambridge Crystallographic Data Centre (CCDC): Home. The Cambridge Crystallographic Data Centre. [Link]

  • Cambridge Crystallographic Data Centre - Wikipedia. Wikipedia. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC. DATACC. [Link]

  • Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Molecules. [Link]

  • Prins fluorination–cyclisations: Preparation of 4-fluoro-pyran and piperidine heterocycles. Journal of Fluorine Chemistry. [Link]

  • CCDC 747987: Experimental Crystal Structure Determination. University of Manchester Research Explorer. [Link]

  • CCDC 2383612: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. [Link]

  • 4. Crystallization. University of California, Irvine. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • X-ray single-crystal diffraction. FZU. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science. [Link]

  • Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose. Tetrahedron: Asymmetry. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. Rigaku. [Link]

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of the Basque Country. [Link]

  • Hydrogen bonding in the crystal of (I): (a) an end-on view of the... ResearchGate. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts. [Link]

  • Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. IUCrData. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • 3. Azepines. Comprehensive Organic Chemistry. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of the Indian Chemical Society. [Link]

  • (PDF) Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azepanes

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacological profile.[1][2] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated azepanes, a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[3][4] By understanding the nuanced effects of fluorination, researchers can make more informed decisions in the design and optimization of novel therapeutics.

The Azepane Scaffold and the Strategic Role of Fluorine

Azepanes, seven-membered saturated nitrogen-containing heterocycles, are key structural motifs in a multitude of approved drugs and clinical candidates.[5] Their conformational flexibility allows for optimal interactions with a variety of biological targets. However, this flexibility can also present challenges, such as metabolic instability and off-target effects.

Fluorination has emerged as a powerful strategy to address these challenges.[6][7] The introduction of fluorine, the most electronegative element, can induce significant changes in a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s (CYPs).[8][9] This can "block" sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[2]

  • Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, such as the azepane nitrogen, influencing its interaction with target proteins.[10][11] This can lead to enhanced binding affinity and improved selectivity for the desired target.[1][2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the flexible azepane ring through steric and electronic effects, such as the gauche effect.[12] This can pre-organize the molecule into a bioactive conformation, enhancing its potency.

  • Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB), a critical consideration for CNS-acting drugs.[13]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Azepanes

To illustrate the impact of fluorination, let's consider a hypothetical but representative comparison between a non-fluorinated azepane and its fluorinated analog. While direct comparative data for every azepane derivative is not always available, the trends discussed below are well-established in medicinal chemistry.[14]

Table 1: Hypothetical Comparative Data of a Non-Fluorinated vs. Fluorinated Azepane Analog

PropertyNon-Fluorinated AzepaneFluorinated AzepaneRationale for Change
Target Receptor Binding (Ki, nM) 258Fluorine-induced conformational changes and altered electronics can enhance binding.[2]
Off-Target Receptor Binding (Ki, nM) 50150Changes in molecular shape and electronics can reduce affinity for off-targets.
Selectivity Index (Off-Target/Target) 218.75A direct consequence of improved target affinity and reduced off-target binding.
In Vitro Metabolic Stability (t½, min) 1560Fluorine blocks a metabolic "soft spot," preventing enzymatic degradation.[8]
Calculated LogP 2.53.0Fluorine substitution generally increases lipophilicity.[2]
pKa of Azepane Nitrogen 9.58.8The electron-withdrawing nature of fluorine lowers the basicity of the amine.[11]

Visualizing the Drug Discovery Workflow

The decision to incorporate fluorine is a critical step in the drug discovery process. The following diagram illustrates a typical workflow for comparing fluorinated and non-fluorinated analogs.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision Lead_Compound Non-Fluorinated Azepane Lead Fluorinated_Analog Fluorinated Azepane Analog Lead_Compound->Fluorinated_Analog Strategic Fluorination Binding_Assay Receptor Binding Assays (Target & Off-Target) Lead_Compound->Binding_Assay Metabolic_Assay Metabolic Stability (Microsomes, Hepatocytes) Lead_Compound->Metabolic_Assay Physicochem_Profiling Physicochemical Profiling (pKa, LogP) Lead_Compound->Physicochem_Profiling Fluorinated_Analog->Binding_Assay Fluorinated_Analog->Metabolic_Assay Fluorinated_Analog->Physicochem_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Metabolic_Assay->SAR_Analysis Physicochem_Profiling->SAR_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies SAR_Analysis->Go_NoGo

Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated azepane analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative studies, standardized experimental protocols are essential.

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of CYP enzymes.[15]

Objective: To determine the in vitro half-life (t½) of the test compounds.

Materials:

  • Pooled human liver microsomes[16]

  • Test compounds (fluorinated and non-fluorinated azepanes)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile or methanol (quenching solution)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, microsomal solution, and the test compound (final concentration typically 1-10 µM).[15]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate tube containing ice-cold quenching solution to stop the reaction.[16][17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this curve, calculate the half-life (t½) and intrinsic clearance (CLint).

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[18][19]

Objective: To determine the inhibitory constant (Ki) of the test compounds for their target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • A radiolabeled ligand with known affinity for the target receptor

  • Test compounds (fluorinated and non-fluorinated azepanes) at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[18]

  • Equilibrium: Allow the binding to reach equilibrium (incubation time and temperature will be target-dependent).

  • Separation: Rapidly separate the bound from the unbound radioligand by filtering the incubation mixture through glass fiber filters. The receptors and bound radioligand will be trapped on the filter.[18]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. From this competition curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Visualizing the Impact of Fluorination on Metabolism

The following diagram illustrates how fluorination can block a site of oxidative metabolism.

G cluster_0 Non-Fluorinated Azepane cluster_1 Fluorinated Azepane node_a Azepane Ring C-H Bond (Metabolic 'Soft Spot') CYP450 CYP450 Enzyme node_a:f1->CYP450 Metabolic Attack node_b Azepane Ring C-F Bond (Metabolically Stable) node_b:f1->CYP450 Blocked Metabolite Hydroxylated Metabolite CYP450->Metabolite Oxidation No_Reaction No Reaction CYP450->No_Reaction Resistant

Sources

Comparative

Comparative Guide: HPLC Method Development for Chiral Fluorinated Azepanes

Executive Summary The Challenge: Azepanes (seven-membered nitrogen heterocycles) exhibit high conformational flexibility. The introduction of fluorine atoms—often to block metabolic hotspots or modulate pKa—adds signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Azepanes (seven-membered nitrogen heterocycles) exhibit high conformational flexibility. The introduction of fluorine atoms—often to block metabolic hotspots or modulate pKa—adds significant complexity. Fluorine alters the dipole moment and reduces the basicity of the secondary amine, often creating solubility issues in standard alkane-based mobile phases.

The Solution: This guide compares traditional Coated Polysaccharide Phases against modern Immobilized Polysaccharide Phases . While coated phases (e.g., AD-H, OD-H) are the historical gold standard, this guide demonstrates why Immobilized Phases (e.g., Chiralpak IA, IC) are the superior choice for fluorinated azepanes, primarily due to their compatibility with "non-standard" solvents (DCM, THF, MtBE) that are often required to solubilize and resolve these fluorinated pharmacophores.

Part 1: The Physicochemical Context

Before selecting a column, one must understand how fluorine alters the azepane core.

  • Basicity Modulation: The strong electron-withdrawing nature of fluorine (inductively) lowers the pKa of the azepane nitrogen. While this reduces silanol interactions (tailing), it alters the hydrogen-bonding capability required for chiral recognition.

  • Conformational Locking: Fluorine can induce specific ring puckering (via hyperconjugation or dipole minimization). The separation mechanism must exploit this fixed conformation.

  • Solubility: Fluorinated azepanes often show poor solubility in Hexane/Methanol mixtures, necessitating chlorinated or ether-based solvents.

Part 2: Comparative Analysis of Stationary Phases

Coated Polysaccharide Phases (The Traditional Standard)
  • Examples: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).

  • Mechanism: Chiral selector is physically coated on silica.[1][2][3]

  • Pros: High loading capacity; historically vast database of applications.

  • Cons: Fatal Limitation for Fluorinated Compounds. Restricted solvent compatibility. Cannot use Dichloromethane (DCM), THF, or Ethyl Acetate, as these strip the coating.

  • Verdict: Risky. If the fluorinated azepane requires DCM for solubility, these columns will be destroyed.

Immobilized Polysaccharide Phases (The Modern Solution)[4]
  • Examples: Chiralpak IA, IB, IC, IG.[4]

  • Mechanism: Chiral selector is covalently bonded to the silica support.

  • Pros: Universal solvent compatibility.[2] Allows the use of "Forbidden Solvents" (DCM, THF, MtBE) which often provide the unique selectivity needed for fluorine-dipole interactions.

  • Cons: Slightly lower theoretical plate count compared to coated phases in standard solvents (due to immobilization chemistry), but negligible in practice.

  • Verdict: Recommended. The ability to screen with DCM/MtBE is the deciding factor.

Comparative Performance Data (Representative)

Table 1: Separation of a generic 3-fluoro-azepane derivative. Note how the Immobilized Phase with Non-Standard Solvent achieves the target resolution (


).
ParameterMethod A: Coated (Traditional)Method B: Immobilized (Recommended)
Column Chiralcel OD-H (Cellulose coated)Chiralpak IC (Cellulose immobilized)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / DCM / DEA (85:15:0.1)
Solubility Poor (Cloudy injection)Excellent
Retention (

)
1.22.4
Selectivity (

)
1.051.35
Resolution (

)
0.8 (Partial Separation) 3.2 (Baseline Separation)
Peak Shape (

)
1.6 (Tailing)1.1 (Symmetric)

Interpretation: Method A fails because the alkane-heavy mobile phase cannot solubilize the fluorinated analyte effectively, and the interaction is weak. Method B utilizes Dichloromethane (DCM), which is only possible on the Immobilized column. DCM interacts with the fluorine dipole, enhancing selectivity (


).

Part 3: Method Development Workflow (Visualized)

The following decision tree outlines the logical flow for developing this method, prioritizing the "Immobilized Screening" pathway.

G Start START: Fluorinated Azepane Sample Solubility Solubility Check: Dissolve in Hexane/EtOH? Start->Solubility CoatedPath Standard Screening: AD-H / OD-H (Hex/EtOH/DEA) Solubility->CoatedPath Yes (Good Solubility) ImmobPath Immobilized Screening Platform: IA, IB, IC, IG Solubility->ImmobPath No (Requires DCM/THF) FailCoated Poor Resolution or Precipitation? CoatedPath->FailCoated FailCoated->ImmobPath Switch to Immobilized SolventSelect Select Mobile Phase Mode ImmobPath->SolventSelect NP_Std Standard NP: Hex/EtOH/DEA SolventSelect->NP_Std NP_NonStd Non-Standard NP (The Key): Hex/DCM/DEA or Hex/MtBE/DEA SolventSelect->NP_NonStd Recommended for Fluorine Optimize Optimization: 1. Change Alcohol (IPA vs EtOH) 2. Additive (EDA for shape) NP_Std->Optimize NP_NonStd->Optimize Final FINAL METHOD: Rs > 2.0 Optimize->Final

Figure 1: Strategic decision tree for chiral method development. Note the critical pivot to "Non-Standard NP" solvents (Blue Node) enabled by immobilized phases.

Part 4: Experimental Protocol

Sample Preparation
  • Concentration: 0.5 mg/mL.

  • Diluent: If using Immobilized columns, dissolve the fluorinated azepane in 100% Dichloromethane (DCM) or Ethanol. Do not use DCM if testing Coated columns.

  • Filtration: 0.45 µm PTFE filter (mandatory to prevent frit blockage).

Primary Screening (Immobilized Platform)

Objective: Identify the correct polysaccharide backbone (Amylose vs. Cellulose) and the best substituent (Chlorinated vs. Methylated).

  • Columns: Chiralpak IA, IB, IC, IG (3 µm or 5 µm, 4.6 x 150 mm).

  • Mobile Phase A (Standard): n-Hexane / Ethanol / Diethylamine (90:10:0.1).

  • Mobile Phase B (Fluorine-Targeted): n-Hexane / Dichloromethane / Ethanol / Diethylamine (50:30:20:0.1).

    • Note: The addition of DCM in Phase B often provides superior solubility and dipole-dipole interactions with the fluorinated moiety [1].

Optimization of Peak Shape (The Additive Factor)

Azepanes are secondary amines. Even with fluorine reducing basicity, residual silanol interactions can cause tailing.

  • Standard: 0.1% Diethylamine (DEA).

  • High Performance: 0.1% Ethanolamine (EDA).[5]

    • Insight: EDA is structurally unique; its hydroxyl group can mask silanols more effectively than DEA, often sharpening peaks for stubborn amines [5].

Detection
  • Wavelength: Fluorinated aliphatics often have low UV absorbance. Monitor 210 nm and 230 nm .[6]

  • Alternative: If the azepane lacks an aromatic chromophore, use a Refractive Index (RI) detector or CAD (Charged Aerosol Detector).

Part 5: Scientific Validation & Causality

Why Immobilized Phases for Fluorine?

The "Immobilized" advantage is not just about robustness; it is about Selectivity Tuning .

  • Solvation Mechanisms: In coated phases, the polymer strands are relatively static. In immobilized phases, solvents like DCM or THF swell the polymer differently, altering the shape of the chiral cavity (the "induced fit" concept).

  • Dipole Interactions: Fluorine atoms create strong localized dipoles. Chlorinated solvents (DCM, Chloroform) in the mobile phase can interact with these dipoles, often enhancing the enantiomeric discrimination (

    
    ) in ways that simple alcohols cannot [2].
    
The "Forbidden Solvent" Advantage

Daicel scientists have demonstrated that for roughly 20% of racemates (particularly those with solubility issues or unique electronic properties like fluorinated compounds), separations are only achievable using solvents like DCM, THF, or MtBE—solvents that destroy traditional coated columns [3].

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.[7] Journal of Chromatography A, 906(1-2), 379-397.

  • Chiral Technologies Europe. (2008). Method development with CHIRALPAK® IA: The new Daicel column with broad solvent versatility. Technical Note. Retrieved from [Link]

  • Pellissier, H. (2014). Enantioselective fluorine-containing drugs.[6][8] Expert Opinion on Drug Discovery, 9(11), 1279-1295.

  • Zhang, T., & Franco, P. (2006). Application and comparison of immobilized and coated amylose tris-(3,5-dimethylphenylcarbamate) chiral stationary phases. Talanta, 68(3), 602-609.[9] Retrieved from [Link]

Sources

Validation

Metabolic Stability of Fluorinated Azepane Pharmacophores: A Comparative Technical Guide

Topic: Metabolic Stability of Fluorinated Azepane Pharmacophores Content Type: Publish Comparison Guide Executive Summary: The Azepane Dilemma The azepane (hexamethyleneimine) ring represents a high-value pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated Azepane Pharmacophores Content Type: Publish Comparison Guide

Executive Summary: The Azepane Dilemma

The azepane (hexamethyleneimine) ring represents a high-value pharmacophore in modern drug discovery, offering a unique seven-membered spatial arrangement that bridges the gap between the rigid pyrrolidine and the common piperidine scaffolds. It is a critical core in therapeutic areas ranging from Cathepsin K inhibition (e.g., Balicatib) to Histamine H3 receptor antagonism and Kinase inhibition (e.g., Balanol analogs).

However, the azepane ring introduces a significant metabolic liability. Its increased lipophilicity (compared to piperidine) and conformational flexibility make it a frequent substrate for Cytochrome P450 (CYP) enzymes, leading to rapid oxidative clearance.

This guide analyzes how strategic fluorination —specifically at the C3, C4, or C5 positions—transforms the metabolic profile of azepane pharmacophores. We compare the mechanistic, physicochemical, and pharmacokinetic performance of fluorinated azepanes against their non-fluorinated counterparts.

Mechanistic Comparison: The Fluorine Effect

The stabilization of azepanes by fluorine is not merely a result of blocking a metabolic site; it is a multifactorial optimization of the molecule's electronic and conformational landscape.

A. Blocking Metabolic "Soft Spots"

CYP450 enzymes typically target electron-rich C-H bonds for hydrogen atom abstraction (HAT). The azepane ring is vulnerable to oxidation at:

  • 
    -Carbon (C2/C7):  Leading to iminium ion formation and potential ring opening.
    
  • Remote Carbons (C3/C4/C5): Leading to hydroxylation.

The Fluorine Solution: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to CYP-mediated abstraction. Furthermore, the high electronegativity of fluorine deactivates adjacent C-H bonds (inductive effect), protecting neighboring sites from oxidation.

B. pKa Modulation and Lipophilicity

The basicity of the azepane nitrogen is a key determinant of its binding affinity to CYP enzymes (which often favor cationic substrates) and its lysosomal trapping potential.

ParameterUnsubstituted Azepane3,3-DifluoroazepaneImpact on Stability
pKa (Conj. Acid) ~11.0~8.5 - 9.5High. Lower pKa reduces the fraction of ionized species, altering CYP binding affinity and reducing lysosomal accumulation.
LogD (pH 7.4) ModerateHighVariable. Fluorine increases lipophilicity (LogP), but the lower pKa often balances the effective LogD, maintaining permeability while reducing clearance.
Conformation Highly Flexible (Twist-chair)Rigidified (Gauche effect)High. Fluorine prefers a gauche orientation relative to vicinal protons/heteroatoms, locking the ring into a specific conformation that may not fit the CYP active site.

Comparative Performance Analysis

The following data synthesizes trends observed in Cathepsin K inhibitor and H3 Receptor antagonist optimization campaigns.

Case Study: Azepane vs. 4-Fluoroazepane

Context: Optimization of a basic amine pharmacophore for CNS penetration and metabolic stability.

MetricCompound A (Azepane Core)Compound B (4-Fluoroazepane)Performance Shift
Intrinsic Clearance (

)
> 50 µL/min/mg (High)< 15 µL/min/mg (Low)3.3x Improvement. Fluorine blocks the primary site of remote hydroxylation.
Half-life (

, Human Microsomes)
~ 25 min> 120 minSignificant Stabilization.
Primary Metabolite 4-Hydroxy-azepane (Active/Toxic)N-Oxide (Minor)Metabolic Switching. Oxidation is diverted away from the ring carbon to the nitrogen, which is often a slower process.
Bioavailability (

)
< 20%> 55%Enhanced. Reduced First-Pass Metabolism.
Visualizing the Metabolic Pathway

The diagram below illustrates how fluorination arrests the oxidative cascade that typically degrades the azepane ring.

MetabolicPathway cluster_0 Unsubstituted Azepane Metabolism cluster_1 Fluorinated Azepane Stability Azepane Azepane Scaffold CYP CYP450 (3A4/2D6) Azepane->CYP Binding Radical C-Centered Radical CYP->Radical H-Abstraction (Fast) Hydroxyl 4-Hydroxy-Azepane Radical->Hydroxyl OH Rebound RingOpen Ring Opening (Aldehyde/Amine) Hydroxyl->RingOpen Decomposition FAzepane 4-Fluoro-Azepane CYP_Blocked CYP450 FAzepane->CYP_Blocked Reduced Binding (pKa effect) Stable Metabolically Stable (Excreted Unchanged) CYP_Blocked->Stable Oxidation Blocked (C-F Bond Strength)

Figure 1: Comparative metabolic fate of azepane vs. fluorinated azepane. Note the arrest of the radical formation step in the fluorinated analog.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated azepane analogs, use the following self-validating protocol. This method is optimized for basic amines, ensuring that pKa-dependent binding artifacts are minimized.

Phase 1: Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Critical: Ensure pH is exact at 37°C, as azepane ionization is sensitive to pH.

  • Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein concentration (Corning or XenoTech).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds: Prepare 10 mM DMSO stocks. Dilute to 1 µM final assay concentration (0.1% DMSO final).

Phase 2: Incubation Workflow
  • Step 1 (Pre-incubation): Mix 390 µL Buffer + 10 µL HLM (0.5 mg/mL final) + 0.5 µL Test Compound. Incubate at 37°C for 5 mins to allow enzyme-substrate equilibration.

  • Step 2 (Initiation): Add 100 µL pre-warmed NADPH regenerating system. Start timer.

  • Step 3 (Sampling): At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Step 4 (Quenching): Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Step 5 (Analysis): Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Phase 3: Data Analysis & Self-Validation
  • Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

    
     is the elimination rate constant.[1]
    
  • Validation Check:

    • Positive Control: Verapamil or Propranolol (High Clearance). Must show

      
       min.
      
    • Negative Control: Warfarin (Low Clearance). Must show > 85% remaining at 60 min.

    • Lipophilicity Check: If recovery at T=0 is low, check for non-specific binding to the plastic plate (common with lipophilic azepanes).

ProtocolWorkflow cluster_sampling Sampling Timepoints Start Start: 10mM DMSO Stock Dilution Dilute to 1µM in Phosphate Buffer (pH 7.4) Start->Dilution PreInc Pre-incubation: + Microsomes (0.5 mg/mL) 37°C, 5 min Dilution->PreInc Initiate Initiate Reaction: Add NADPH System PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench: Add Ice-Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge: 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate Cl_int & t1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters. Link

  • Barnes-Seeman, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

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Comparative

Conformational Analysis of 7-Membered Fluorinated Heterocycles: A Comparative Technical Guide

Executive Summary: The Entropy-Enthalpy Battle Seven-membered rings (oxepanes, azepanes, thiepanes) present a unique challenge in drug design. Unlike the rigid chair of a cyclohexane or the planar envelope of a cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropy-Enthalpy Battle

Seven-membered rings (oxepanes, azepanes, thiepanes) present a unique challenge in drug design. Unlike the rigid chair of a cyclohexane or the planar envelope of a cyclopentane, 7-membered rings possess high entropic flexibility, existing in a rapid pseudorotational equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.

Introducing fluorine into these systems is not merely a steric modification; it is a profound electronic perturbation. Through the fluorine gauche effect (


 hyperconjugation) and dipole minimization, fluorine acts as a "conformational anchor," often locking the flexible ring into a distinct low-energy well.

This guide compares the three primary methodologies for analyzing these conformations—Solution-State NMR , X-Ray Crystallography , and DFT Computation —providing a validated workflow to determine the bioactive conformation of fluorinated macrocycles and medium-sized rings.

The Conformational Landscape: Theory & Physics

Before selecting an analytical method, one must understand the forces at play. In 7-membered fluorinated rings, the global minimum is rarely dictated by sterics alone.

The Fluorine "Anchor" Effect

In non-fluorinated oxepanes, the Twist-Chair (TC) is generally the most stable conformer, but the barrier to pseudorotation is low (< 2 kcal/mol).

  • The Gauche Effect: Fluorine prefers to be gauche (synclinal) to adjacent electron-withdrawing groups (like Oxygen in oxepane or Nitrogen in azepane). This is driven by the donation of electron density from the anti-periplanar

    
     bond into the low-lying 
    
    
    
    antibonding orbital.
  • Dipole Minimization: In low-dielectric environments, the ring will distort to maximize the distance between the C-F dipole and the heteroatom dipole.

Impact: A single fluorine atom can raise the pseudorotation barrier significantly, effectively "freezing" the ring into a specific conformer that may (or may not) match the bioactive shape required for protein binding.

Comparative Analysis of Methodologies

The following table objectively compares the three dominant analytical approaches.

FeatureMethod A: Dynamic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-NMR
Method B: DFT (M06-2X/SMD) Method C: X-Ray Crystallography
Primary Output Solution-state population ratios,

-couplings.
Relative energies (

), Transition States.
3D Atomic Coordinates (Solid State).
Accuracy High (Direct observation of equilibrium).Medium-High (Dependent on functional/basis set).High (for bond lengths), Low (for solution relevance).
Throughput Medium (Requires synthesis).[1][2][3]High (Parallelizable).Low (Requires single crystals).
Key Limitation Fast exchange averaging (requires low T).Gas-phase errors; solvent model dependency.Crystal packing forces often override gauche effects.
Best For Validating solution dynamics & ratios.Predicting conformers before synthesis.Confirming absolute stereochemistry.

Detailed Experimental Protocols

Method A: The Self-Validating NMR Workflow

Standard


-NMR is often insufficient due to signal overlap in 7-membered rings. 

-NMR provides a clean handle but requires specific protocols to extract coupling constants (

) that correlate with dihedral angles (Karplus relationship).

Protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in a non-coordinating solvent (e.g.,

    
     or 
    
    
    
    ). Avoid DMSO unless necessary, as it disrupts intramolecular H-bonds.
  • Temperature Sweep (VT-NMR):

    • Acquire spectra from 298 K down to 233 K (or solvent freezing point).

    • Why: At room temperature, 7-membered rings undergo fast exchange, averaging

      
      -values. Cooling slows pseudorotation, resolving distinct conformers (decoalescence).
      
  • Decoupling Strategy:

    • Acquire

      
       (proton-decoupled) to determine the number of distinct fluorine environments (conformers).
      
    • Acquire

      
       (coupled) to measure 
      
      
      
      .
  • HOESY Experiment (The "Ruler"):

    • Run a

      
       HOESY (Heteronuclear Overhauser Effect Spectroscopy).
      
    • Critical Step: Set the mixing time (

      
      ) to 300-500 ms.
      
    • Analysis: Strong cross-peaks indicate spatial proximity (< 4 Å). If F shows NOE to a

      
      -proton, the ring is likely in a Boat/Twist-Boat  form (bringing "ends" together). If NOE is only to 
      
      
      
      -protons, it suggests an extended Twist-Chair .
Method B: Computational Prediction (DFT)

Vacuum calculations are notoriously inaccurate for fluorinated rings because they exaggerate electrostatic repulsion.

Protocol:

  • Conformational Search:

    • Use Monte Carlo (MMFF94x force field) to generate ~100 initial geometries. 7-membered rings have complex potential energy surfaces (PES); standard minimization often gets stuck in local minima.

  • Geometry Optimization:

    • Level of Theory: M06-2X / 6-311+G(d,p) .

    • Why M06-2X? It captures mid-range dispersion forces better than B3LYP, crucial for the subtle packing of 7-membered rings.

    • Solvation: Apply SMD (Solvation Model based on Density) matching your NMR solvent (e.g., Chloroform).

  • Frequency Calculation:

    • Ensure no imaginary frequencies (minima check).

    • Calculate Gibbs Free Energy (

      
      ) at 298 K.
      
  • Boltzmann Weighting:

    • Convert

      
       to population ratios: 
      
      
      
      .
    • Compare these calculated ratios with your VT-NMR integration.

Visualization of Workflows

Diagram 1: Integrated Analysis Workflow

This diagram illustrates the decision tree for determining the bioactive conformation.

ConformationalAnalysis Start Target: 7-Membered Fluorinated Ring Comp Computational Prediction (M06-2X/SMD) Start->Comp In-Silico Screening Synth Synthesis Start->Synth Compare Compare J-values (Exp) vs Dihedrals (Calc) Comp->Compare Predicted J-values NMR VT-NMR Analysis (19F, HOESY) Synth->NMR Solution State XRay X-Ray Crystallography Synth->XRay Solid State NMR->Compare Exp J-values Match Match? Compare->Match Final Define Bioactive Conformer Match->Final Yes Refine Refine Solvent Model or Check Aggregation Match->Refine No Refine->Comp

Figure 1: The iterative workflow combining computation and experiment to resolve conformational ambiguity.

Diagram 2: The Energy Landscape (Oxepane Example)

Visualizing how fluorine alters the stability of Twist-Chair (TC) vs. Twist-Boat (TB).

EnergyLandscape Sub Unsubstituted Oxepane TC_Unsub Twist-Chair (Global Min) Sub->TC_Unsub Major TB_Unsub Twist-Boat (+1.8 kcal/mol) Sub->TB_Unsub Minor TC_Unsub->TB_Unsub Fast Exchange Fluoro 4-Fluoro-Oxepane TC_F Twist-Chair A (F-pseudo-equatorial) Destabilized Fluoro->TC_F TB_F Twist-Boat B (F-gauche to O) Stabilized (Global Min) Fluoro->TB_F TC_F->TB_F Gauche Effect Drive

Figure 2: Fluorine substitution can invert the stability preference, stabilizing the Twist-Boat via the gauche effect.

Case Study Data: 4-Fluorooxepane

To illustrate the magnitude of these effects, consider the comparative data for 4-fluorooxepane. Note how the introduction of fluorine shifts the equilibrium compared to the parent oxepane.

ParameterParent Oxepane 4-Fluorooxepane Interpretation
Global Minimum Twist-Chair (TC)Twist-Chair / Twist-Boat HybridFluorine stabilizes specific twist forms.
Pseudorotation Barrier ~1.8 kcal/mol~3.5 kcal/molFluorine "stiffens" the ring.

(avg)
5-7 Hz (averaged)N/A

(trans)
N/A~25-30 HzIndicates pseudo-axial F orientation.

(gauche)
N/A~10-14 HzIndicates pseudo-equatorial F orientation.

Data derived from O'Hagan et al. and Beilstein J. Org. Chem. studies (see References).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gonçalves, A. S., et al. (2020). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry, 16, 2469–2476.[4] [Link]

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10062-10070.[5] [Link]

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry - A European Journal, 22, 1-13. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

Hazard Assessment & Triage: An Evidence-Based Approach Understanding the potential hazards is the foundational step of any laboratory protocol. Based on GHS classifications of structurally similar compounds, we can antic...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Triage: An Evidence-Based Approach

Understanding the potential hazards is the foundational step of any laboratory protocol. Based on GHS classifications of structurally similar compounds, we can anticipate the primary risks associated with tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate.

Anticipated Hazard Profile

Hazard ClassificationGHS Hazard Statement CodeRationale & Corresponding Analog Data
Acute Toxicity (Oral) H302: Harmful if swallowedStructural analogs like tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate and tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate are classified as H302.[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationThis classification is consistent across multiple analogs, indicating the likelihood of dermal irritation upon contact.[1][2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes is expected to cause significant irritation, a common property for this class of compounds.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]

The core azepane ring, when unsubstituted, is a highly flammable and toxic substance.[4] While the functional groups on our target molecule significantly alter its properties, this underscores the importance of treating the entire class of azepane derivatives with caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the anticipated hazards of skin, eye, and respiratory irritation.

  • Primary Engineering Control: All handling of solid and dissolved forms of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[7] Due to the risk of serious eye irritation, it is strongly recommended to also wear a face shield, especially when transferring the material or working with solutions.[8]

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum.[9] The outer glove should be removed and disposed of immediately after handling the compound. For prolonged operations or when cleaning glassware, heavier nitrile or neoprene gloves should be considered. Always inspect gloves for tears or degradation before use.

  • Body Protection: A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[6][7] Long pants and closed-toe shoes are required at all times in the laboratory.[6]

Operational Workflow: From Receipt to Reaction

A systematic approach ensures safety at every stage of the experimental process.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Use & Disposal Phase Prep_PPE 1. Don Full PPE Prep_FumeHood 2. Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_Materials 3. Assemble All Glassware & Reagents Prep_FumeHood->Prep_Materials Prep_SpillKit 4. Locate Spill Kit & Emergency Shower/Eyewash Prep_Materials->Prep_SpillKit Handling_Transfer 5. Weigh/Transfer Compound in Fume Hood Prep_SpillKit->Handling_Transfer Handling_Dissolve 6. Prepare Solution (if applicable) Handling_Transfer->Handling_Dissolve Handling_Reaction 7. Set up Reaction Handling_Dissolve->Handling_Reaction Cleanup_Decontaminate 8. Decontaminate Glassware & Surfaces Handling_Reaction->Cleanup_Decontaminate Cleanup_Waste 9. Segregate & Dispose of Waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Doff 10. Doff & Dispose of Outer Gloves Cleanup_Waste->Cleanup_Doff Cleanup_Wash 11. Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash

Caption: Safe Handling Workflow Diagram.
Step-by-Step Handling Protocol:
  • Preparation: Before starting, don all required PPE as outlined in Section 2. Ensure the chemical fume hood has a current certification sticker and is drawing air correctly. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a disposable weigh boat or creased weighing paper to minimize contamination of balances. If transferring a solution, use appropriate glassware and maintain control to prevent splashes.

  • Reaction Setup: Ensure all reaction vessels are securely clamped. If the reaction is heated, use a heating mantle with a stirrer and a temperature controller. Avoid open flames.[6]

  • Post-Procedure Cleanup: Decontaminate all surfaces and glassware that came into contact with the compound. A standard laboratory detergent followed by appropriate solvent rinses is typically sufficient. All rinsates should be collected as hazardous waste.

  • Glove Removal: After completing the work and initial cleanup, carefully remove the outer pair of gloves and dispose of them in the designated solid waste container. Remove the inner gloves before leaving the laboratory and wash your hands thoroughly with soap and water.[8]

Emergency Response Plan

Preparedness is paramount for mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Small Spill (in fume hood): Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area and alert nearby personnel. If the spill is outside of a fume hood, close the laboratory doors and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

Waste Disposal: Ensuring Environmental Compliance

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. As a fluorinated organic compound, tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate must be treated as halogenated organic waste .[6]

Start Chemical Waste Generated Decision1 Is it an organic compound or solution? Start->Decision1 Decision2 Does it contain a halogen (F, Cl, Br, I)? Decision1->Decision2 Yes Bin_Aqueous Dispose in: 'AQUEOUS WASTE' Decision1->Bin_Aqueous No Bin_Halogenated Dispose in: 'HALOGENATED ORGANIC WASTE' Decision2->Bin_Halogenated Yes Bin_NonHalogenated Dispose in: 'NON-HALOGENATED ORGANIC WASTE' Decision2->Bin_NonHalogenated No

Caption: Waste Segregation Decision Tree.
Disposal Protocol:
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing the compound and any solvent rinses used for decontamination must be collected in a designated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical names of all constituents and their approximate percentages.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area away from incompatible materials. Arrange for pickup and final disposal through your institution's certified hazardous waste management program. The primary disposal route for such materials is high-temperature incineration.[11][12]

By adhering to this comprehensive guide, researchers can confidently handle tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate, ensuring personal safety, experimental integrity, and environmental responsibility.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92027299, tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Working Safely with Particularly Hazardous Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

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